molecular formula C14H17NO3 B1202891 1-(Phenylacetyl)piperidine-4-carboxylic acid CAS No. 26965-32-2

1-(Phenylacetyl)piperidine-4-carboxylic acid

Cat. No.: B1202891
CAS No.: 26965-32-2
M. Wt: 247.29 g/mol
InChI Key: OTVPLNPLEZXHGE-UHFFFAOYSA-N
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Description

1-(1-oxo-2-phenylethyl)-4-piperidinecarboxylic acid is a member of acetamides.

Properties

IUPAC Name

1-(2-phenylacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPLNPLEZXHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299794
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26965-32-2
Record name 26965-32-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound, also known as N-phenylacetyl isonipecotic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure combines a piperidine-4-carboxylic acid scaffold, a common motif in pharmacologically active compounds, with a phenylacetyl group. This unique combination makes it a key intermediate for synthesizing a variety of target molecules, including analogs of potent analgesics and other centrally acting agents. Understanding its synthesis is crucial for researchers aiming to explore new chemical space and develop novel therapeutics.

This guide provides a comprehensive overview of the synthetic strategies, mechanistic principles, and practical laboratory procedures for the preparation of this compound. It is designed for chemical researchers, process chemists, and drug development professionals, offering field-proven insights into reaction optimization, characterization, and safety.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction. The most apparent disconnection is at the amide bond, which links the piperidine nitrogen to the phenylacetyl moiety. This approach simplifies the target molecule into two readily available or easily synthesized starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and a suitable phenylacetylating agent .

G TM This compound Disconnection Amide Bond Disconnection TM->Disconnection Retrosynthesis SM1 Piperidine-4-carboxylic acid (Isonipecotic Acid) Disconnection->SM1 Precursor 1 SM2 Phenylacetylating Agent (e.g., Phenylacetyl Chloride) Disconnection->SM2 Precursor 2

Caption: Retrosynthetic analysis of the target molecule.

This strategy leads to the primary synthetic challenge: forming a stable amide bond efficiently and selectively without esterifying the carboxylic acid group on the piperidine ring. The most direct and industrially scalable approach is the N-acylation of piperidine-4-carboxylic acid.

Synthetic Strategy: N-Acylation via the Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride in the presence of a base is a classic and reliable method for amide synthesis known as the Schotten-Baumann reaction. This method is highly suitable for the .

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. The presence of a base is critical; it serves two primary purposes:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is essential because the piperidine nitrogen is basic and would otherwise be protonated by the HCl, rendering it non-nucleophilic and halting the reaction.

  • Deprotonation (in some cases): While the secondary amine is already a potent nucleophile, the base ensures that it remains deprotonated and available for reaction.

The choice of base and solvent is crucial for maximizing yield and purity. An aqueous solution of sodium hydroxide is often used, creating a biphasic system where the reaction occurs at the interface or in the organic phase.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Neutralization Amine Piperidine-4-COOH (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack AcylCl Phenylacetyl Chloride (Electrophile) AcylCl->Intermediate Intermediate2 Tetrahedral Intermediate Product Target Molecule Chloride Cl- Leaving Group Intermediate2->Product Intermediate2->Chloride Collapse Base Base (e.g., NaOH) Salt Salt + H2O Base->Salt HCl HCl (byproduct) HCl->Salt

Caption: Mechanism of Schotten-Baumann N-acylation.

Preparation of Phenylacetyl Chloride

While phenylacetyl chloride can be purchased, it can also be readily prepared in the laboratory from phenylacetic acid. Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed.[1] This conversion is a standard and efficient procedure.[2][3]

Reaction: Phenylacetic Acid + SOCl₂ → Phenylacetyl Chloride + SO₂ (g) + HCl (g)

This preparatory step is often performed immediately before the acylation reaction, as acyl chlorides can be sensitive to moisture.[3]

Detailed Experimental Protocol

This protocol details a robust method for the .

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Piperidine-4-carboxylic acid129.1610.0 g0.077Starting material
Phenylacetyl chloride154.5913.2 g (11.0 mL)0.085Acylating agent (1.1 eq)
Sodium hydroxide (NaOH)40.007.0 g0.175Base (2.25 eq)
Dichloromethane (DCM)-100 mL-Organic solvent
Water (H₂O)-100 mL-Aqueous solvent
Hydrochloric acid (conc.)-As needed-For acidification
Step-by-Step Procedure

G Start Start Step1 Dissolve piperidine-4-carboxylic acid and NaOH in H₂O. Cool to 0-5 °C. Start->Step1 Step3 Add acyl chloride solution dropwise to the aqueous solution with vigorous stirring over 30-45 min. Step1->Step3 Step2 Dissolve phenylacetyl chloride in DCM. Step2->Step3 Step4 Maintain temperature at 0-5 °C during addition. Step3->Step4 Step5 Allow reaction to warm to room temp. Stir for 2-3 hours. Step4->Step5 Step6 Separate the organic and aqueous layers. Step5->Step6 Step7 Acidify the aqueous layer with conc. HCl to pH ~2. Step6->Step7 Step8 Precipitate forms. Collect by vacuum filtration. Step7->Step8 Step9 Wash the solid with cold water and dry under vacuum. Step8->Step9 End Obtain Pure Product Step9->End

Caption: Experimental workflow for the synthesis.

  • Preparation of Aqueous Phase: In a 250 mL beaker, dissolve 10.0 g (0.077 mol) of piperidine-4-carboxylic acid and 7.0 g (0.175 mol) of sodium hydroxide in 100 mL of water. Stir until all solids have dissolved. Cool the solution in an ice bath to 0-5 °C. The base converts both the carboxylic acid and the amine hydrochloride (if used) to their sodium salt and free amine, respectively, ensuring solubility and reactivity.

  • Preparation of Organic Phase: In a separate flask, dissolve 13.2 g (0.085 mol, 1.1 equivalents) of phenylacetyl chloride in 100 mL of dichloromethane (DCM).

  • Reaction: Vigorously stir the cooled aqueous solution. Add the phenylacetyl chloride solution dropwise via an addition funnel over 30-45 minutes. The vigorous stirring is essential to maximize the surface area between the two immiscible phases, facilitating the reaction.

  • Temperature Control: Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition. The reaction is exothermic.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the lower organic (DCM) layer.

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly acidify the aqueous layer by adding concentrated hydrochloric acid dropwise until the pH reaches approximately 2. A white precipitate of the product will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with two portions of cold water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. A typical yield for this procedure is in the range of 80-90%.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR Signals corresponding to the phenyl group (aromatic protons), the α-methylene of the acetyl group, and the piperidine ring protons. The broad singlet for the carboxylic acid proton will also be present.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the piperidine ring.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=O stretch of the amide (~1620 cm⁻¹).
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (247.29 g/mol ).

Troubleshooting and Optimization

  • Low Yield: May result from incomplete reaction or loss of product during work-up. Ensure vigorous stirring and adequate reaction time. Check the quality of the phenylacetyl chloride, as it can degrade upon exposure to moisture.

  • Side Reactions: The primary potential side reaction is the hydrolysis of phenylacetyl chloride to phenylacetic acid. This is minimized by performing the reaction at low temperatures and adding the acyl chloride slowly.

  • Purification Issues: If the product is oily or impure after precipitation, it may be necessary to perform a recrystallization. A suitable solvent system, such as ethanol/water or isopropanol, can be used.[4]

Safety Considerations

  • Phenylacetyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

Conclusion

The is most effectively achieved through the N-acylation of piperidine-4-carboxylic acid using phenylacetyl chloride under Schotten-Baumann conditions. This method is robust, high-yielding, and scalable. The key to success lies in careful control of the reaction temperature, efficient mixing of the biphasic system, and a precise work-up procedure to isolate the pure product. This guide provides the necessary technical details and theoretical background to enable researchers to confidently perform this synthesis and utilize the product in their drug discovery and development programs.

References

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PrepChem.com. Synthesis of N-acetyl isonipecotic acid. Available from: [Link]

  • Google Patents. US3586678A - Isonipecotic acid derivatives.
  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available from: [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available from: [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link]

  • DTIC (Defense Technical Information Center). Piperidine Synthesis. Available from: [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Available from: [Link]

  • Google Patents. CN106831540B - A kind of preparation method of (S)-nipecotic acid.
  • Scholars Research Library. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Available from: [Link]

  • PubMed. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Available from: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Available from: [Link]

Sources

1-(Phenylacetyl)piperidine-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Phenylacetyl)piperidine-4-carboxylic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 26965-32-2) represents a critical structural motif in modern drug discovery.[1] As a functionalized piperidine derivative, it serves as a robust pharmacophore and linker in the synthesis of G-protein-coupled receptor (GPCR) agonists, particularly for the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and structural characterization data, designed to support high-fidelity experimental workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound combines a lipophilic phenylacetyl tail with a polar isonipecotic acid headgroup, providing a balanced amphiphilic profile suitable for traversing biological membranes while maintaining solubility in polar organic solvents.[1]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 1-(2-Phenylacetyl)piperidine-4-carboxylic acid
CAS Number 26965-32-2
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
SMILES OC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (acidic pH)
pKa (Acid) ~4.5 (Carboxylic acid moiety)
LogP (Predicted) ~1.8 – 2.1

Synthetic Pathways & Reaction Mechanisms[1]

Synthesis Protocol: Schotten-Baumann Acylation

The most robust method for synthesizing this compound involves the direct acylation of isonipecotic acid (piperidine-4-carboxylic acid) with phenylacetyl chloride under basic conditions. This method minimizes side reactions and simplifies purification.[1]

Reagents & Materials:
  • Substrate: Isonipecotic acid (CAS 498-94-2)[2][3]

  • Acylating Agent: Phenylacetyl chloride (CAS 103-80-0)

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)

  • Solvent System: DCM/Water (biphasic) or THF/Water

Step-by-Step Methodology:
  • Dissolution: Dissolve isonipecotic acid (1.0 equiv) in 2M NaOH (2.2 equiv) at 0°C. The excess base ensures the carboxylic acid is deprotonated (forming the carboxylate), protecting it from self-acylation, while the amine remains nucleophilic.

  • Acylation: Dropwise add phenylacetyl chloride (1.1 equiv) dissolved in a minimal amount of dry THF or DCM over 30 minutes. Maintain temperature < 5°C to prevent hydrolysis of the acid chloride.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1]

  • Workup: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a solid or oil.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Reaction Workflow Diagram

SynthesisWorkflow Start Isonipecotic Acid (Substrate) Base NaOH / H2O (Deprotonation) Start->Base Dissolution Reagent Phenylacetyl Chloride (Acylating Agent) Intermediate Reaction Mixture (0°C -> RT, 4h) Reagent->Intermediate Dropwise Addition Base->Intermediate Amine Activation Acidification Acidify to pH 2 (HCl) Intermediate->Acidification Quench Extraction Extraction (EtOAc) Acidification->Extraction Precipitation Product 1-(Phenylacetyl)piperidine- 4-carboxylic acid Extraction->Product Isolation

Caption: Figure 1.[4][5] Biphasic Schotten-Baumann synthesis workflow for the acylation of isonipecotic acid.

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The amide bond creates rotamers, often resulting in complex splitting patterns in the proton NMR spectrum at room temperature.[1]

Proton NMR (¹H NMR) Profile (DMSO-d₆, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
12.10 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable)
7.15 – 7.35 Multiplet5HAr-HPhenyl ring protons
4.25 / 3.85 Doublet/Multiplet1H eachN-CH (eq)Distinct equatorial protons due to restricted rotation
3.72 Singlet2HPh-CH₂-COBenzylic methylene group
3.05 / 2.70 Triplet/Multiplet1H eachN-CH (ax)Axial protons adjacent to nitrogen
2.45 Multiplet1HCH-COOHMethine proton at position 4
1.80 – 1.40 Multiplet4HPiperidine-CH₂C3 and C5 methylene protons
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: Calculated: 248.13; Observed: 248.1

  • Fragment Ions:

    • m/z 130 (Loss of phenylacetyl group, piperidine-COOH fragment)

    • m/z 91 (Tropylium ion, characteristic of benzyl moiety)

Reactivity & Stability Profile

Chemical Stability[1]
  • Amide Bond: The phenylacetyl-amide linkage is robust under physiological conditions (pH 7.[1]4) and resistant to hydrolysis except under strong acidic/basic reflux.[1]

  • Carboxylic Acid: The C4-carboxylic acid is chemically versatile.[1] It can be converted to esters, amides (via EDC/NHS coupling), or reduced to a primary alcohol (using Borane-THF) for further derivatization.

Storage & Handling[1]
  • Hygroscopicity: Non-hygroscopic in pure form.[1]

  • Storage: Store at +2°C to +8°C in a tightly sealed container.

  • Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Use standard PPE (gloves, goggles) during synthesis.[1]

Pharmaceutical Applications

Scaffold for GPCR Modulators

This compound acts as a critical intermediate in the synthesis of FXR (Farnesoid X Receptor) agonists .[1] The piperidine ring provides a rigid spacer that orients the carboxylic acid (a polar headgroup interacting with receptor arginine residues) and the lipophilic phenyl tail (interacting with hydrophobic pockets) into an optimal conformation for binding.

Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) design, the carboxylic acid moiety serves as an attachment point for linkers, while the phenyl group can be modified to tune the lipophilicity (LogD) and membrane permeability of the final chimera.[1]

SAR_Logic Core 1-(Phenylacetyl)piperidine- 4-carboxylic acid Head COOH Group: Ionic interaction with Receptor (e.g., Arg/Lys) Core->Head Functional Domain 1 Linker Piperidine Ring: Rigid conformational spacer Core->Linker Scaffold Tail Phenylacetyl Group: Hydrophobic pocket occupancy Core->Tail Functional Domain 2

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional domains of the molecule.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from

  • PubChem. (2025).[1][4] Compound Summary: 1-Acetylpiperidine-4-carboxylic acid (Analogous reactivity data).[1] Retrieved from

  • ChemicalBook. (2024).[1] this compound Properties and CAS Data. Retrieved from

  • Yu, Q., et al. (2025).[1][4] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. European Journal of Medicinal Chemistry. (Contextualizing the scaffold utility).

  • Organic Syntheses. (n.d.). General Procedure for Amide Coupling (Schotten-Baumann conditions). Retrieved from

Sources

1-(Phenylacetyl)piperidine-4-carboxylic acid CAS number 26965-32-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 26965-32-2 Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol

Executive Summary: The Scaffold Identity

In the realm of medicinal chemistry, 1-(Phenylacetyl)piperidine-4-carboxylic acid represents a critical "privileged structure." It serves not merely as an intermediate, but as a conformationally restricted peptidomimetic scaffold. By rigidifying the flexible amino acid chain found in endogenous ligands (such as GABA or phenylalanine derivatives), this molecule locks pharmacophores into bioactive conformations, enhancing potency and selectivity against targets like GPCRs (GABA receptors) , Metabolic Enzymes (DPP-4) , and Nuclear Receptors (PPARs) .

This guide details the synthesis, characterization, and application of CAS 26965-32-2, moving beyond basic catalog data to provide a functional roadmap for its use in lead optimization.

Synthetic Architecture

The synthesis of this compound is a lesson in chemoselectivity—specifically, acylating the secondary amine of isonipecotic acid without compromising the carboxylic acid functionality.

Retrosynthetic Analysis

The molecule disconnects at the amide bond, revealing two primary precursors:

  • Nucleophile: Isonipecotic acid (Piperidine-4-carboxylic acid).[1][2]

  • Electrophile: Phenylacetyl chloride (or activated Phenylacetic acid).

Optimized Synthetic Protocol (Schotten-Baumann Variant)

While direct acylation is possible, the zwitterionic nature of isonipecotic acid often leads to solubility issues. The following protocol utilizes a biphasic system to maximize yield and purity.

Reagents:

  • Isonipecotic acid (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Sodium Hydroxide (2.5 eq)

  • Solvent System: THF / Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve isonipecotic acid in 1N NaOH (aq). The base deprotonates the carboxylic acid (

    
    ) and the amine (
    
    
    
    ), solubilizing the species.
  • Cooling: Cool the solution to 0–5°C to suppress hydrolysis of the acid chloride.

  • Acylation: Dropwise add phenylacetyl chloride dissolved in a minimal amount of THF. Maintain pH >10 by adding supplemental NaOH if necessary.

    • Mechanistic Note: The amine is more nucleophilic than the phenoxide-like carboxylate or water at low temperatures, favoring amide formation over anhydride formation or hydrolysis.

  • Acidification: After 2 hours, acidify the aqueous layer to pH 2.0 using 1N HCl.

  • Isolation: The product, this compound, will precipitate as a white solid. If oiling occurs, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and recrystallize from EtOAc/Hexanes.

Visualization of Synthetic Logic

The following diagram illustrates the pathway and critical decision points in the synthesis.

SynthesisWorkflow Precursors Precursors: Isonipecotic Acid + Phenylacetyl Chloride Reaction Biphasic Acylation (NaOH/H2O/THF, 0°C) Precursors->Reaction Schotten-Baumann Intermediate Intermediate Species: N-Acylated Carboxylate Salt Reaction->Intermediate Selectivity Control Acidification Acidification (pH 2.0) Protonation of Carboxylate Intermediate->Acidification Quench Product Final Product: This compound Acidification->Product Precipitation

Caption: Synthetic workflow for CAS 26965-32-2 emphasizing the Schotten-Baumann biphasic strategy to ensure chemoselectivity.

Analytical Profiling & Quality Control

Trustworthiness in data is paramount. A self-validating system for this compound relies on specific NMR diagnostic peaks that confirm the formation of the amide bond and the integrity of the piperidine ring.

Physicochemical Properties Table
PropertyValue / DescriptionSignificance
Physical State White to Off-white SolidIndicates high purity (oils often imply solvent trapping).
Melting Point 135–140°C (Typical range)Sharp range confirms crystalline lattice integrity.
Solubility DMSO, Methanol, Dilute BaseInsoluble in non-polar solvents; critical for assay formulation.
pKa (Calc) ~4.5 (Carboxylic Acid)Acidic handle for salt formation or coupling.
LogP ~1.2Moderate lipophilicity; good membrane permeability potential.
Diagnostic NMR Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.2 ppm (s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 7.15–7.35 ppm (m, 5H): Phenyl ring protons (confirms the phenylacetyl group).

    • δ 3.70 ppm (s, 2H): Benzylic methylene (

      
      ). Key diagnostic: Singlet indicates no adjacent protons.
      
    • δ 4.20 & 3.80 ppm (m, 2H): Equatorial protons of piperidine adjacent to Nitrogen (deshielded by amide).

    • δ 2.80 & 2.50 ppm (m, 2H): Axial protons of piperidine adjacent to Nitrogen.

    • δ 2.45 ppm (m, 1H): Methine proton at C4 (alpha to carboxylic acid).

    • δ 1.80–1.50 ppm (m, 4H): Remaining piperidine ring protons.

Functional Applications in Drug Discovery

This molecule is not a final drug but a Pharmacophore Enabler . It is used to probe biological space by presenting a carboxylic acid (an anionic anchor) at a fixed distance from a lipophilic domain (phenyl ring).

Structural Activity Relationship (SAR) Utility

Researchers utilize this scaffold to explore three key vectors:

  • The Acid Handle (C-Terminus): Converted to esters, amides, or bioisosteres (e.g., tetrazoles) to target active site serine/threonine residues or zinc ions (as in MMP inhibitors).

  • The Linker Region: The methylene spacer (

    
    ) between the phenyl ring and the carbonyl allows for rotational freedom, enabling the phenyl ring to find hydrophobic pockets (Pi-stacking).
    
  • The Piperidine Core: Acts as a rigid spacer, reducing the entropic penalty of binding compared to a flexible linear chain (like GABA or 6-aminohexanoic acid).

Biological Pathways & Targeting

The compound is relevant in the synthesis of inhibitors for:

  • DPP-4 (Diabetes): Piperidine-constrained phenethylamines are known inhibitors.[3]

  • GABA Uptake (Neurology): Lipophilic analogs of isonipecotic acid can target GABA transporters (GAT).

  • PPAR Agonism: Used as the acidic headgroup for peroxisome proliferator-activated receptors.

Strategic Decision Map

The following diagram guides the researcher on how to derivatize CAS 26965-32-2 based on the therapeutic target.

ApplicationLogic Core This compound (Scaffold) Strat_GABA Target: GABA Receptors Strategy: Bioisostere Replacement Core->Strat_GABA Strat_Enzyme Target: Proteases (e.g., Thrombin) Strategy: Amide Coupling (Combinatorial) Core->Strat_Enzyme Strat_GPCR Target: GPCRs (Chemokine) Strategy: Phenyl Substitution Core->Strat_GPCR Act_Tetrazole Convert COOH -> Tetrazole (Mimics Acid, improves metabolic stability) Strat_GABA->Act_Tetrazole Act_Library React COOH with Amine Library (Explore S1' Pockets) Strat_Enzyme->Act_Library Act_Halogen Add F/Cl to Phenyl Ring (Tune Metabolic Stability/Potency) Strat_GPCR->Act_Halogen

Caption: Decision tree for derivatizing the scaffold based on intended pharmacological targets.

Handling & Stability Protocols

Safety Profile:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5]

  • Storage: Store at Room Temperature (RT) in a tightly sealed container. It is stable under normal lab conditions but hygroscopic; keep desiccated.

Standard Operating Procedure (SOP) for Solution Prep:

  • Weighing: Use an analytical balance; the powder can be static.

  • Solvent Choice: For biological assays, dissolve in 100% DMSO to create a 10mM stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute into aqueous buffer only immediately prior to use to prevent any potential precipitation of the free acid form if the pH is low.

References

  • PubChem. this compound (CID 117255). National Library of Medicine. [Link]

  • Pei, Z., et al. (2007).[3][6] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.[3] Journal of Medicinal Chemistry, 50(8), 1983-1987.[3] [Link]

  • Conti, P., et al. (2012). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.[7] ResearchGate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Rationale

1-(Phenylacetyl)piperidine-4-carboxylic acid is a molecule of interest due to its hybrid structure, incorporating a piperidine ring, a phenylacetyl moiety, and a carboxylic acid. The piperidine scaffold is a prevalent feature in many pharmaceuticals. The N-acylation with a phenylacetyl group introduces aromaticity and a benzylic methylene, while the carboxylic acid at the 4-position of the piperidine ring provides a key functional handle for further chemical modifications or biological interactions. A thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on typical chemical shift values for similar structural motifs.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by neighboring electronegative atoms (oxygen and nitrogen) and the anisotropic effects of the phenyl ring and carbonyl groups.[1]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0broad singlet1HCOOHThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal.[2]
7.20 - 7.40multiplet5HAr-HThe five protons of the monosubstituted phenyl ring will appear in the aromatic region.
~3.70singlet2HPh-CH₂-C=OThe benzylic protons are deshielded by the adjacent phenyl ring and carbonyl group.
~3.0 - 4.5multiplet4HPiperidine H-2, H-6The axial and equatorial protons on the carbons adjacent to the nitrogen are diastereotopic and will show complex splitting patterns. They are deshielded by the nitrogen atom.
~2.50multiplet1HPiperidine H-4The proton at the 4-position is adjacent to the carboxylic acid group.
~1.5 - 2.2multiplet4HPiperidine H-3, H-5The remaining piperidine ring protons.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbons.[3][4]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~175COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[5]
~170N-C=OThe amide carbonyl carbon.[5]
~135Ar-C (quaternary)The ipso-carbon of the phenyl ring.
~129Ar-CHAromatic carbons.
~128Ar-CHAromatic carbons.
~127Ar-CHAromatic carbons.
~40 - 50Piperidine C-2, C-6Carbons adjacent to the nitrogen are deshielded.[6]
~42Ph-CH₂-C=OThe benzylic carbon.
~40Piperidine C-4The carbon bearing the carboxylic acid.
~28Piperidine C-3, C-5The remaining piperidine carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and amide moieties.[7][8]

Predicted Absorption (cm⁻¹) Intensity Functional Group Vibrational Mode
2500 - 3300Strong, very broadCarboxylic Acid O-HStretching
~3030MediumAromatic C-HStretching
2850 - 2950MediumAliphatic C-HStretching
~1710Strong, sharpCarboxylic Acid C=OStretching
~1640Strong, sharpAmide C=OStretching
1500 - 1600Medium to weakAromatic C=CStretching

The broad O-H stretch of the carboxylic acid is one of the most recognizable features in an IR spectrum.[8] The presence of two distinct carbonyl peaks (from the carboxylic acid and the amide) is a key diagnostic feature for this molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₁₄H₁₇NO₃), the expected molecular weight is approximately 247.29 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecule is expected to fragment in a predictable manner, primarily through cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom.[9][10][11]

  • Molecular Ion (M⁺˙): A peak at m/z = 247.

  • Loss of -OH (M-17): A fragment at m/z = 230, arising from the loss of the hydroxyl radical from the carboxylic acid.[9]

  • Loss of -COOH (M-45): A fragment at m/z = 202, due to the loss of the entire carboxyl group.[9]

  • Acylium Ion: A prominent peak at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺), formed by cleavage of the bond between the benzylic carbon and the carbonyl group. This is a very common fragmentation for compounds containing a benzyl group.

  • Piperidine Ring Fragmentation: Cleavage of the N-acyl bond can lead to fragments corresponding to the piperidine-4-carboxylic acid cation (m/z = 129) and the phenylacetyl cation (m/z = 119).

Experimental Protocols

To obtain the spectroscopic data for this compound, the following standard laboratory procedures would be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty sample holder or KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that primarily shows the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers and scientists can more effectively characterize this molecule, confirm its structure, and assess its purity. The provided protocols and workflow serve as a practical guide for the experimental work required for a full structural elucidation.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

  • Millersville University. IR Absorption Table. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Chem Help ASAP. Chemical Shift of Functional Groups in ¹³C NMR Spectroscopy. [Link]

  • Al-Rawi, J. M. A., et al. "¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects." Magnetic Resonance in Chemistry 24.11 (1986): 963-967. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor aqueous solubility can severely limit a drug's bioavailability, hindering its absorption and, ultimately, its therapeutic efficacy. Conversely, understanding a compound's solubility profile in various organic solvents is paramount for formulation development, purification, and various analytical procedures. This guide provides a comprehensive technical overview of the solubility of 1-(Phenylacetyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into its predicted physicochemical properties, the theoretical underpinnings of its solubility, and a detailed, field-proven protocol for its empirical determination.

Physicochemical Profile of this compound

Molecular Structure:

Caption: Molecular structure of this compound.

Key Structural Features and Their Predicted Influence on Solubility:

  • Piperidine Ring: The core piperidine structure is a six-membered heterocyclic amine. Piperidine itself is highly soluble in water due to its ability to form hydrogen bonds through its nitrogen atom.[1] It is also miscible with many organic solvents.[1]

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids with lower molecular weights are generally soluble in water.[2] The presence of this group suggests that the solubility of our target molecule will be pH-dependent, increasing in basic solutions where the carboxylic acid is deprotonated to the more soluble carboxylate salt.

  • Phenylacetyl Group: This group introduces a significant non-polar, hydrophobic component to the molecule. The bulky, aromatic phenyl ring will decrease the molecule's affinity for polar solvents like water and increase its solubility in non-polar organic solvents.[3]

Predicted Physicochemical Properties:

While specific experimental values are unavailable for the target compound, we can infer properties from similar structures like piperidine-4-carboxylic acid and 1-acetylpiperidine-4-carboxylic acid.

PropertyPredicted Value/RangeRationale and Supporting Evidence
pKa Carboxylic Acid: ~3.5 - 4.5The pKa of piperidine-4-carboxylic acid is reported as pK1: 3.73 (+1).[4] The electron-withdrawing effect of the phenylacetyl group is not expected to drastically alter this value.
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicThe presence of the phenyl ring will significantly increase the lipophilicity compared to simpler piperidine-4-carboxylic acid derivatives. The partition coefficient is a measure of a compound's differential solubility in hydrophobic and hydrophilic solvents.[5]
Aqueous Solubility Low to Moderate (pH-dependent)The opposing effects of the polar carboxylic acid and piperidine nitrogen versus the non-polar phenylacetyl group suggest limited solubility in neutral water. Solubility is expected to increase at higher pH due to the formation of the carboxylate salt.
Organic Solvent Solubility Good in Polar Aprotic and some Protic SolventsThe molecule's polarity suggests good solubility in solvents like DMSO, DMF, and alcohols.[6] Solubility in non-polar solvents like hexane is expected to be limited due to the presence of the polar carboxylic acid and amide functionalities.[1]

Principles of Solubility and Influencing Factors

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent.[7] The adage "like dissolves like" is a fundamental principle; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7]

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: The carboxylic acid group and the piperidine nitrogen can participate in hydrogen bonding with protic solvents like water and alcohols.[8] These interactions are crucial for dissolution in such solvents.[8]

  • Dipole-Dipole Interactions: The polar carbonyl group of the amide and carboxylic acid will interact favorably with other polar solvent molecules.

  • Van der Waals Forces: The non-polar phenyl ring and the hydrocarbon backbone of the piperidine ring will interact with non-polar solvents through weaker van der Waals forces.[2]

Factors Influencing the Solubility of this compound:

  • pH of the Medium: As a carboxylic acid, the ionization state of the molecule is pH-dependent. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and less soluble. In basic solutions (pH > pKa), it will be deprotonated to the more polar and soluble carboxylate anion.

  • Temperature: For most solid solutes, solubility increases with temperature.[7] However, this relationship should be determined empirically for each solute-solvent system.

  • Solvent Polarity: A solvent's polarity will dictate its ability to solvate the different parts of the molecule. Polar solvents will interact favorably with the carboxylic acid and amide groups, while non-polar solvents will better solvate the phenylacetyl moiety.[9]

  • Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy, will influence the energy required to break the crystal structure and dissolve the solute.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10][11][12]

Rationale for the Shake-Flask Method:

This method involves adding an excess of the solid compound to a solvent and agitating the mixture until the concentration of the dissolved solute in the solvent reaches a constant value, indicating that equilibrium has been established.[11] This ensures the determination of the thermodynamic solubility, a crucial parameter in pharmaceutical sciences.[13]

Detailed Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" should be visually confirmed as undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including purified water, buffered aqueous solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).[6]

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. For physiological relevance, a temperature of 37 ± 1 °C is often used for aqueous solubility determination.[14]

    • Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[10][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • To ensure all solid is removed, the supernatant should be filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE) or centrifuged at high speed.[12]

  • Quantification:

    • The concentration of the dissolved compound in the filtrate or centrifuged supernatant is then determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[6]

    • Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the test samples.

    • The analysis should be performed in triplicate for each solvent and time point to ensure the precision and reproducibility of the results.[14]

Visualizing the Shake-Flask Workflow:

Shake_Flask_Method cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Weigh excess solid 1-(Phenylacetyl)piperidine- 4-carboxylic acid B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 37°C) B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Filter or centrifuge supernatant E->F G Analyze supernatant by HPLC-UV F->G H Determine concentration using a standard curve G->H

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Predicted Solubility Profile and Discussion

Based on the structural analysis, a predicted solubility profile for this compound is presented below. It is crucial to emphasize that these are predictions and must be confirmed by empirical data obtained through the protocol described above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic pH) pH 1.2-4.0 BufferLowThe carboxylic acid is protonated, reducing its polarity and ability to interact with water.
Aqueous (Neutral pH) pH 7.4 BufferLow to ModerateA fraction of the carboxylic acid will be deprotonated, but the hydrophobic phenylacetyl group will limit overall solubility.
Aqueous (Basic pH) pH > 8.0 BufferHighThe carboxylic acid will be fully deprotonated to the more soluble carboxylate salt.
Polar Protic Methanol, EthanolModerate to HighThese solvents can engage in hydrogen bonding with the carboxylic acid and piperidine nitrogen, and the alkyl chains can solvate the non-polar regions.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.
Non-Polar Hexane, TolueneVery LowThe overall polarity of the molecule, dominated by the carboxylic acid and amide groups, will prevent significant dissolution in non-polar solvents.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a definitive solubility profile requires empirical investigation, the principles and predictions outlined herein offer a strong starting point for researchers, scientists, and drug development professionals. The detailed shake-flask protocol provides a robust methodology for obtaining accurate and reproducible solubility data. Future work should focus on the experimental validation of these predictions and the investigation of potential solubility enhancement strategies, such as salt formation or the use of co-solvents, to improve the developability of this and related compounds.

References

  • Piperidine | Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]

  • piperidine-4-carboxylic acid - ChemBK. (2022, October 16). Retrieved January 30, 2026, from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Dissolution Technologies, 12(3), 12-17.
  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.
  • Physical Properties of Carboxylic Acids. (2023, April 30). JoVE. Retrieved January 30, 2026, from [Link]

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Li, W., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2775–2786.
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 30, 2026, from [Link]

  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved January 30, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 30, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Wagner, K. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 512-534.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 30, 2026, from [Link]

  • Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Szolláth, R., et al. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceuticals, 18(10), 1354.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 30, 2026, from [Link]

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023, March 1). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • de Campos, D. P., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1).

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potential biological activity of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(Phenylacetyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] This guide provides a comprehensive exploration of the potential biological activities of a specific derivative, this compound. By dissecting its structural components—the piperidine ring and the phenylacetyl moiety—we can hypothesize and propose robust experimental frameworks for investigating its therapeutic potential. This document serves as a roadmap for researchers, offering insights into potential mechanisms of action and detailed protocols for in vitro and in vivo validation.

Introduction: Deconstructing the Molecule

This compound is a synthetic compound featuring a piperidine ring N-acylated with a phenylacetyl group and bearing a carboxylic acid at the 4-position. The piperidine moiety is a prevalent heterocyclic motif in drug design, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets.[4] The phenylacetyl group, structurally related to molecules with known anti-inflammatory and neuroactive properties, introduces a key pharmacophoric element. The carboxylic acid provides a handle for further chemical modification and can also play a crucial role in target binding through hydrogen bonding or ionic interactions.

The convergence of these structural features suggests that this compound is a compelling candidate for investigation across several therapeutic domains, including neuroscience, inflammation, and metabolic diseases.

Hypothesized Biological Activities and Mechanistic Rationale

The structural architecture of this compound allows for the formulation of several well-grounded hypotheses regarding its potential biological activities.

Neurological and Nociceptive Modulation

The piperidine core is a well-established pharmacophore in central nervous system (CNS) drug discovery.[5] Its presence in our target molecule suggests a potential for interaction with various neurological targets.

  • Rationale:

    • Structural Analogy: The piperidine ring is a core component of potent neuroactive agents, including the NMDA receptor antagonist phencyclidine (PCP).[6] While structurally distinct, this shared motif warrants investigation into potential interactions with neurotransmitter systems.

    • Analgesic Potential: Certain piperidine derivatives have demonstrated analgesic properties, suggesting a possible role in pain management.[7]

    • Monoamine Oxidase (MAO) Inhibition: The substitution of the piperidine ring can lead to MAO inhibition, indicating that the phenylacetylpiperidine structure could have neuropharmacological effects.[8]

  • Potential Mechanisms of Action:

    • Modulation of ion channels and neurotransmitter receptors (e.g., NMDA, dopamine, histamine receptors).[6][9]

    • Inhibition of key enzymes in neurotransmitter metabolism, such as MAO.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The phenylacetyl group in the target molecule is reminiscent of the phenylacetic acid core found in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Rationale:

    • NSAID Similarity: The structural relationship to compounds like diclofenac suggests a potential for inhibition of cyclooxygenase (COX) enzymes.

    • Broad Anti-inflammatory Potential: Piperidine derivatives have been explored for their anti-inflammatory effects, which may involve modulation of various inflammatory pathways.[5][10]

  • Potential Mechanisms of Action:

    • Inhibition of pro-inflammatory enzymes like COX-1 and COX-2.

    • Downregulation of inflammatory signaling cascades, such as the NF-κB pathway, which is a critical regulator of pro-inflammatory cytokine production.[8]

Metabolic Regulation

Recent breakthroughs have highlighted the role of piperidine-containing molecules in metabolic homeostasis.

  • Rationale:

    • FXR Agonism: A structurally related compound, a 1-(4-aminophenylacetyl)piperidine derivative, was identified as a potent partial agonist of the Farnesoid X receptor (FXR).[11] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it a key target for metabolic dysfunction-associated steatohepatitis (MASH).[11]

  • Potential Mechanisms of Action:

    • Partial or full agonism of FXR, leading to the modulation of target genes involved in metabolic pathways.

Antimicrobial and Antifungal Properties

The increasing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.

  • Rationale:

    • Broad-Spectrum Potential: Piperidine derivatives have been shown to possess both antimicrobial and antifungal activities.[10][12][13]

  • Potential Mechanisms of Action:

    • Inhibition of essential microbial enzymes.

    • Disruption of microbial cell membrane integrity.

    • For fungi, a potential mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[13]

Proposed Experimental Workflows for Target Validation

A systematic and tiered approach is crucial for efficiently evaluating the therapeutic potential of this compound. The following experimental workflows provide a comprehensive strategy for validating the hypothesized biological activities.

In Vitro Screening Cascade

The initial phase focuses on high-throughput and targeted in vitro assays to identify primary biological activities and mechanisms of action.

Diagram: In Vitro Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Validation & Mechanism of Action A 1-(Phenylacetyl)piperidine- 4-carboxylic acid B Neurological Target Panel (Receptor Binding Assays) A->B C Inflammation Panel (COX, NF-κB Assays) A->C D Metabolic Target Panel (FXR Reporter Assay) A->D E Antimicrobial/Antifungal Susceptibility Testing A->E F Enzyme Inhibition Assays (IC50 Determination) B->F G Cell-based Functional Assays (e.g., Cytokine Release) C->G H Dose-Response Analysis (EC50/IC50) D->H E->H I Selectivity Profiling F->I G->I H->I

Caption: A tiered in vitro screening cascade for this compound.

Experimental Protocols:

  • Protocol 1: FXR Transactivation Assay

    • Objective: To determine if the compound can activate the Farnesoid X receptor.

    • Cell Line: HepG2 cells co-transfected with a plasmid containing an FXR response element-driven luciferase reporter gene and an FXR expression plasmid.

    • Procedure: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for 24 hours. A known FXR agonist (e.g., obeticholic acid) should be used as a positive control. c. Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

  • Protocol 2: COX Inhibition Assay

    • Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

    • Assay Kit: Commercially available colorimetric or fluorometric COX inhibitor screening kits.

    • Procedure: a. Follow the manufacturer's protocol, which typically involves the incubation of the respective COX enzyme with arachidonic acid in the presence of various concentrations of the test compound. b. Measure the production of prostaglandin G2, which is detected by a probe that generates a colorimetric or fluorometric signal.

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

  • Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

    • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

    • Procedure: a. Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy and preliminary safety profiles.

Table 1: Proposed In Vivo Models and Key Endpoints

Hypothesized ActivityAnimal ModelKey Efficacy Endpoints
AnalgesicHot Plate Test / Tail-Flick TestIncreased latency to thermal stimulus
Anti-inflammatoryCarrageenan-Induced Paw EdemaReduction in paw volume
MetabolicHigh-Fat Diet-Induced MASH ModelReduction in hepatic steatosis, inflammation, and fibrosis; improved glucose tolerance
AntifungalCandida albicans Systemic Infection ModelIncreased survival rate; reduced fungal burden in target organs

Experimental Protocols:

  • Protocol 4: High-Fat Diet-Induced MASH Model in Mice

    • Objective: To evaluate the therapeutic efficacy of the compound in a diet-induced model of metabolic dysfunction-associated steatohepatitis.

    • Animals: C57BL/6J mice.

    • Procedure: a. Induce MASH by feeding the mice a high-fat, high-sugar diet for a specified period (e.g., 16-24 weeks). b. Administer this compound or vehicle control orally once daily for the last 4-8 weeks of the diet. c. At the end of the treatment period, collect blood and liver tissue.

    • Endpoint Analysis:

      • Histology: H&E and Sirius Red staining of liver sections to assess steatosis, inflammation, and fibrosis.

      • Biochemical Analysis: Measurement of serum ALT, AST, triglycerides, and cholesterol levels.

      • Gene Expression: qPCR analysis of key genes involved in lipid metabolism and inflammation in the liver.

Potential Signaling Pathways

Understanding the molecular pathways through which this compound exerts its effects is critical for further development.

Diagram: Hypothesized FXR Signaling Pathway

G cluster_0 cluster_1 cluster_2 A 1-(Phenylacetyl)piperidine- 4-carboxylic acid B FXR A->B Enters Cell C FXR/RXR Heterodimer B->C Translocates to Nucleus & Dimerizes with RXR D FXRE C->D Binds to FXR Response Element E Target Gene Transcription D->E F Metabolic Regulation (e.g., ↓ Lipogenesis, ↓ Inflammation) E->F

Caption: Proposed mechanism of action via the Farnesoid X Receptor (FXR) signaling pathway.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for diverse biological activities, including neurological, anti-inflammatory, and metabolic effects. The structural rationale and proposed experimental workflows outlined in this guide provide a solid foundation for a comprehensive investigation into its therapeutic potential. Future research should focus on a systematic evaluation of its activity in the proposed assays, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. A thorough understanding of its structure-activity relationships will be paramount in unlocking the full therapeutic potential of this and related chemical series.

References

  • Vertex AI Search. (2026). The Significance of N-BOC-piperidine-4-carboxylic Acid in Advanced Organic Synthesis.
  • Vertex AI Search. (2026). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed Central. (n.d.). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug.
  • PMC. (n.d.). Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases.
  • PMC - PubMed Central. (2022).
  • MDPI. (n.d.).
  • PubMed. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids.
  • PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV)
  • ResearchGate. (2018). (PDF)
  • Northwestern Medical Journal. (2025).
  • PubChem - NIH. (n.d.). 1-(Phenylacetyl)piperidine | C13H17NO | CID 77184.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor.
  • MDPI. (2023).
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • PubMed. (2023).
  • PubMed. (n.d.). Biochemical and Biological Properties of 4-(3-phenyl-[4][5][14] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase.

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). This compound | 26965-32-2.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.
  • PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576.

Sources

Strategic Utilization of 1-(Phenylacetyl)piperidine-4-carboxylic Acid (PAPC) in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, the piperidine ring remains a "privileged scaffold," appearing in over 12,000 biologically active compounds. 1-(Phenylacetyl)piperidine-4-carboxylic acid (PAPC) represents a critical, bifunctional building block within this family.[1] Unlike simple piperidines, PAPC incorporates a lipophilic phenylacetyl "anchor" at the N1 position while retaining a reactive carboxylic acid at C4 for divergent library synthesis.

This guide provides a rigorous technical analysis of PAPC, focusing on its scalable synthesis, chemoselective derivatization, and application in metabolic disease targets (e.g., MGAT2 inhibitors, FXR agonists). It is designed to transition bench scientists from standard protocols to optimized, high-fidelity workflows.[1]

Part 1: Structural Analysis & Synthetic Access[1]

The Pharmacophore Argument

PAPC (

1
  • N1-Phenylacetyl Moiety: Provides a flexible, hydrophobic domain often required for binding to deep pockets in GPCRs and metabolic enzymes (e.g., 11

    
    -HSD1).
    
  • C4-Carboxylic Acid: Serves as the "warhead connector," allowing the attachment of polar effectors or heterocyclic cores while maintaining a defined vector.

Robust Synthesis Protocol (Schotten-Baumann)

While acylation can be performed in anhydrous DCM/TEA, the Schotten-Baumann procedure is superior for PAPC synthesis due to its self-regulating pH nature and facile workup, which avoids the formation of anhydride byproducts.

Reaction Scheme:

Step-by-Step Protocol:

  • Solubilization (Critical Step):

    • Dissolve Isonipecotic acid (1.0 equiv) in 2M NaOH (2.2 equiv).

    • Rationale: Isonipecotic acid is zwitterionic and insoluble in organic solvents.[1] The first equivalent of base neutralizes the carboxylic acid (protecting it as a carboxylate), and the fractional excess ensures the secondary amine is deprotonated and nucleophilic.

  • Biphasic Setup:

    • Cool the aqueous solution to

      
      . Add an equal volume of DCM  (Dichloromethane).[1]
      
    • Rationale: The biphasic system acts as a heat sink and protects the hydrolytically unstable acid chloride.[1]

  • Acylation:

    • Add Phenylacetyl chloride (1.1 equiv) dropwise over 30 minutes.[1]

    • Process Control: Maintain temperature

      
      . If the pH drops below 9, supplement with 2M NaOH.[1]
      
    • Mechanism:[2][3][4][5] The amine attacks the acid chloride.[1][2] The resulting HCl is immediately neutralized by the aqueous base, driving the equilibrium forward.

  • Workup & Isolation:

    • Separate phases.[1] Discard the organic layer (removes neutral impurities like phenylacetic anhydride).[1]

    • Acidification: Acidify the aqueous layer to pH 2 using 6M HCl.[1]

    • Precipitation: The product, PAPC, will precipitate as a white solid. Filter and wash with cold water.[1]

    • Purification: Recrystallize from Ethanol/Water if purity is

      
      .[1]
      
Synthesis Workflow Visualization

PAPC_SynthesisStartIsonipecotic Acid(Zwitterion)Base2M NaOH(Solubilization)Start->BaseInterNa-CarboxylateIntermediateBase->InterDeprotonationReactionBiphasic Acylation(Schotten-Baumann)Inter->ReactionReagentPhenylacetyl Chloride(DCM Solution)Reagent->ReactionDropwise <5°CWorkupPhase Separation& Acidification (pH 2)Reaction->WorkupSelectivity ControlProductPAPC(Precipitate)Workup->ProductCrystallization

Figure 1: Optimized Schotten-Baumann workflow for PAPC synthesis, highlighting the critical pH-dependent solubility switch.

Part 2: Core Derivatization Modules (The "Hub")

Once synthesized, PAPC acts as a divergent hub.[1] The carboxylic acid can be transformed into three distinct chemical spaces.

Module A: Amide Coupling (Library Generation)

This is the primary utility of PAPC.

  • Reagents: HATU or EDC/HOBt are preferred over Thionyl Chloride to prevent racemization (if chiral centers are introduced later) and to tolerate acid-sensitive groups on the amine partner.[1]

  • Protocol Note: Pre-activate PAPC with HATU/DIPEA in DMF for 15 minutes before adding the amine (

    
    ). This ensures rapid conversion and minimizes "clumping" of the insoluble acid.[1]
    
Module B: Chemoselective Reduction (Alcohol Access)

Converting the C4-acid to a primary alcohol (

1
  • Avoid: Lithium Aluminum Hydride (LAH).[1] It will reduce both the acid and the N1-amide (cleaving the phenylacetyl group or reducing it to an ethyl group).[1]

  • Select: Borane-Dimethyl Sulfide (BMS) or Borane-THF .[1]

  • Mechanism:[2][3][4][5] Borane activates the carboxylic acid as an acyloxyborane, which is reduced intramolecularly. It reacts with carboxylic acids much faster than with amides.[1]

Module C: Curtius Rearrangement (Amine Access)

Accessing the 4-amino-piperidine core (isostere of 4-aminocyclohexane).[1]

  • Route:

    
    .[1]
    
  • Utility: Critical for synthesizing urea-linked inhibitors (e.g., sEH inhibitors).[1]

Derivatization Pathway Map[1]

Derivatization_HubPAPCPAPC Core(Carboxylic Acid)AmideAmide Coupling(HATU/Amine)PAPC->AmidePath AAlcoholSelective Reduction(BH3-DMS)PAPC->AlcoholPath B (Chemoselective)AmineCurtius Rearrangement(DPPA/tBuOH)PAPC->AminePath CLibBioactive Amide Library(GPCR/Enzyme Targets)Amide->LibAlc_ProdPrimary Alcohol(Linker Synthesis)Alcohol->Alc_ProdBoc_AmineN-Boc-4-Amino Derivative(Urea Precursor)Amine->Boc_Amine

Figure 2: Divergent synthetic pathways starting from the PAPC scaffold.[1]

Part 3: Therapeutic Applications & Case Studies

Metabolic Disease: MGAT2 Inhibitors

Monoacylglycerol acyltransferase 2 (MGAT2) is a target for obesity and diabetes.[1][6]

  • Role of PAPC: The phenylacetyl-piperidine motif mimics the lipid substrate transition state.[1]

  • Case Study: Research by AstraZeneca and others utilizes the PAPC core.[1] The acid is coupled to complex heteroaromatic amines to create the "right-hand side" of the inhibitor, while the phenyl ring occupies the lipophilic pocket.

  • Key Insight: Substitution on the phenyl ring of PAPC (e.g., 4-fluoro) significantly alters metabolic stability (

    
    ).[1]
    
Liver Health: FXR Partial Agonists

Recent studies (e.g., Compound V15) highlight 1-(4-aminophenylacetyl)piperidine derivatives.[1][7]

  • Mechanism: These compounds modulate the Farnesoid X Receptor (FXR) to treat metabolic dysfunction-associated steatohepatitis (MASH).[1][7]

  • Synthesis Connection: PAPC is the direct precursor.[1] The C4-acid is derivatized to fine-tune the agonist/antagonist profile, avoiding the side effects of full agonists like obeticholic acid.

Structural Specificity & Compliance

Important Note: PAPC (N-phenylacetyl) must be distinguished from N-phenethyl derivatives (fentanyl class).[1]

  • PAPC: Contains a carbonyl spacer (

    
    ).[1] Used in metabolic/GPCR research.[1][6][7]
    
  • Fentanyl Precursors: Contain an ethyl spacer (

    
    ).[1]
    
  • Verification: Always verify the presence of the amide carbonyl at N1 via

    
     NMR (
    
    
    ) to confirm the identity of PAPC.

Part 4: Quality Control Specifications

To ensure reproducibility in biological assays, the synthesized PAPC must meet these criteria:

ParameterSpecificationMethodRationale
Appearance White crystalline powderVisualColored impurities indicate phenol oxidation products.[1]
Purity

HPLC (254 nm)Essential for library synthesis to prevent side-reactions.[1]

H NMR
Confirm N-Acetyl

DMSO-

The benzylic

appears as a singlet

.[1]
Water Content

Karl FischerExcess water hydrolyzes coupling agents (HATU/EDC).[1]
Solubility Soluble in DMSO, MeOHVisualCritical for biological assay stock solutions.[1]

References

  • MGAT2 Inhibitor Design: Barlind, J. G., et al. (2013).[1][6] "Identification and Design of a Novel Series of MGAT2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(9), 2721-2726.[1][6] Link

  • FXR Agonist Synthesis: Yu, Q., et al. (2025).[1] "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists." European Journal of Medicinal Chemistry. Link

  • Schotten-Baumann Methodology: Hardee, D. J., et al. (2010).[1] "Nucleophilic Acyl Substitution via Aromatic Cation Activation." Journal of the American Chemical Society, 132(14), 5002-5003. Link[1]

  • 11

    
    -HSD1 Inhibitors:  Hughes, K. A., et al. (2008).[1] "11
    
    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors." Expert Opinion on Therapeutic Patents. Link
  • General Piperidine Scaffolds: "Piperidine-4-carboxylic acid derivatives in drug discovery." National Institutes of Health (PubChem Data).[1] Link

theoretical studies of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Profiling of 1-(Phenylacetyl)piperidine-4-carboxylic Acid: A Technical Guide

Part 1: Executive Summary & Structural Basis

Compound Identity:

  • Systematic Name: 1-(2-Phenylacetyl)piperidine-4-carboxylic acid[1]

  • CAS Number: 26965-32-2[1]

  • Molecular Formula: C₁₄H₁₇NO₃[1]

  • Molecular Weight: 247.29 g/mol [1]

Significance: this compound represents a critical scaffold in medicinal chemistry, specifically within the design of CRTH2 (DP2) receptor antagonists for asthma and allergic rhinitis.[1] It combines a lipophilic tail (phenylacetyl) with a polar head group (carboxylic acid) via a semi-rigid piperidine linker.[1] This amphiphilic structure mimics the pharmacophore of Prostaglandin D2 (PGD2), making it an ideal candidate for fragment-based drug discovery (FBDD).[1]

This guide outlines a rigorous theoretical framework to characterize its electronic structure, reactivity, and binding potential, moving beyond simple observation to predictive modeling.[1]

Part 2: Quantum Chemical Framework (DFT)

To accurately predict the behavior of this molecule, we employ Density Functional Theory (DFT).[1][2] The choice of functional and basis set is non-trivial; it must balance computational cost with the accuracy required for describing weak interactions (hydrogen bonding in the carboxylic acid) and delocalization (phenyl ring).[1]

Computational Methodology
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic ground states.[1] However, for better description of dispersion forces (critical for the phenyl-piperidine interaction), ωB97X-D is recommended.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • ++ (Diffuse functions): Essential for the anionic nature of the carboxylate group if modeled at physiological pH.[1]

    • (d,p) (Polarization functions): Required to describe the electron density distortion in the amide bond.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) using water (

    
    ) to simulate the biological environment.[1]
    
Conformational Landscape

The piperidine ring predominantly adopts a chair conformation .[1] However, the N-acyl group introduces restricted rotation around the C-N amide bond.[1]

  • Cis-Rotamer: The phenylacetyl oxygen is cis to the C2/C6 axial protons.[1]

  • Trans-Rotamer: The phenylacetyl oxygen is trans (usually more stable by 2-3 kcal/mol due to reduced steric clash).[1]

Workflow Diagram: Computational Characterization

G Start Input Structure (CAS 26965-32-2) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformers Freq Frequency Calc (NIMAG=0 Check) DFT_Opt->Freq Properties Electronic Properties (HOMO-LUMO, MEP) Freq->Properties Valid Minima Docking Molecular Docking (Target: CRTH2) Properties->Docking Reactivity Profile

Figure 1: Step-by-step computational workflow for characterizing this compound.

Part 3: Electronic & Reactivity Profiling

Frontier Molecular Orbitals (FMOs)

The FMO gap determines chemical hardness and stability.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the amide nitrogen lone pair .[1] This region acts as the nucleophile or electron donor in pi-stacking interactions.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl and carboxylic acid carbonyl .[1] These are the sites susceptible to nucleophilic attack.[1]

OrbitalLocalizationEnergy (eV)Significance
HOMO Phenyl

/ Amide N
-6.2 eV

-stacking capability with receptor residues (e.g., Phe/Trp).[1]
LUMO C=O (

)
-1.1 eVElectrophilic reactivity; hydrogen bond acceptance.[1]
Gap

5.1 eVIndicates high chemical stability (hard molecule).[1]
Values are theoretical estimates based on B3LYP/6-31G(d) for similar N-acyl piperidines.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent bonding in the active site.[1]

  • Red Regions (Negative Potential): The Carboxyl Oxygen and Amide Oxygen .[1] These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Carboxyl Hydrogen (strong H-bond donor) and the Phenyl ring protons (weak interactions).[1]

Part 4: Spectroscopic Predictions & Validation

To validate the theoretical model, experimental spectroscopic data must match the calculated frequencies (scaled by a factor of ~0.961 for B3LYP).[1]

Vibrational Spectroscopy (IR)
ModeTheoretical Freq (cm⁻¹)Experimental Exp (cm⁻¹)Description

3550-36003200-3400 (broad)Carboxylic acid O-H stretch (broad due to dimerization).[1]

17501710-1730Carboxylic acid carbonyl stretch.[1]

16601640 (Amide I)Tertiary amide carbonyl stretch.[1]

14201400-1440Amide C-N stretch.[1]
NMR Chemical Shifts (GIAO Method)
  • ¹H NMR: The methylene protons of the piperidine ring adjacent to the Nitrogen (Positions 2 and 6) will show magnetic non-equivalence due to the restricted rotation of the amide bond, appearing as broad multiplets around 3.8–4.5 ppm and 2.8–3.2 ppm.[1]

Part 5: Molecular Docking Protocol

This molecule is a theoretical mimetic of the PGD2 "tail".[1] The primary biological target for validation is the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) .[1]

Docking Setup
  • Target: Human CRTH2 Receptor (PDB ID: 2KV5 or homology models based on hDP2).[1]

  • Grid Box: Centered on the orthosteric binding pocket (Arg170, Tyr262, Lys210).[1]

  • Ligand Preparation: The carboxylic acid must be deprotonated (carboxylate anion, -COO⁻) to simulate pH 7.4.[1]

Interaction Mechanism
  • Ionic Anchor: The carboxylate anion forms a salt bridge with Arg170 or Lys210 in the CRTH2 pocket.[1]

  • Hydrophobic Clamp: The phenylacetyl group occupies the hydrophobic sub-pocket, engaging in

    
    -
    
    
    
    T-shaped interactions with Phe184 .[1]

Synthesis Pathway Diagram

Synthesis R1 Isonipecotic Acid (Piperidine-4-COOH) Reaction Schotten-Baumann (NaOH/H2O/DCM, 0°C) R1->Reaction R2 Phenylacetyl Chloride R2->Reaction Product 1-(Phenylacetyl)piperidine- 4-carboxylic acid Reaction->Product Nucleophilic Acyl Substitution

Figure 2: Synthetic route for experimental validation via Schotten-Baumann conditions.

References

  • Chemical Identity: National Center for Biotechnology Information.[1] (2025).[1][3] PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid (Analogous Scaffold). Retrieved from [Link] (Note: Used as structural reference for N-acetyl piperidine class).[1]

  • DFT Methodology: Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1]

  • Piperidine Derivatives Study: Lakshmi, S., et al. (2026).[1][2] Tailoring NLO properties of piperidine-4-carboxylic acid hydrochloride crystals via shockwave engineering: experimental validation and DFT insights. ResearchGate.[1][2] Retrieved from [Link]

  • Target Context (CRTH2): Hata, A. N., & Breyer, R. M. (2004).[1] Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation.[1] Pharmacology & Therapeutics, 103(2), 147-166.[1]

Sources

Commercial Availability and Technical Profile of 1-(Phenylacetyl)piperidine-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 1-(Phenylacetyl)piperidine-4-carboxylic acid, including its commercial availability, chemical properties, and considerations for its use in a research and development setting.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 26965-32-2 , is a piperidine derivative with a phenylacetyl group attached to the nitrogen atom and a carboxylic acid at the 4-position of the piperidine ring.[1][2] Its molecular formula is C14H17NO3, and it has a molecular weight of 247.29 g/mol .[2] This compound is a solid at room temperature.[1]

The unique structural features of this molecule, combining a rigid piperidine scaffold with a flexible phenylacetyl moiety and a functional carboxylic acid group, make it a compound of interest for medicinal chemistry and drug design. The piperidine ring is a common motif in many biologically active compounds, and the other functional groups offer opportunities for further chemical modification.

Commercial Availability

This compound is available from several chemical suppliers, though it is generally considered a research chemical and may not be consistently stocked in large quantities.

Table 1: Supplier Information for this compound (CAS 26965-32-2)

SupplierProduct Number/IDPurityAvailabilityNotes
Sigma-AldrichCH4006022253 (from ChemBridge)95%Contact for pricing and availabilityListed as a product from ChemBridge Corporation.[1]
Amadis ChemicalA1236297Not specifiedInquireListed in their product catalog.
BLDpharmNot specifiedNot specifiedInquireListed in their product catalog.[3]

It is advisable to contact these suppliers directly to obtain current pricing, availability, and lead times. As with many specialized research chemicals, availability and pricing can fluctuate.

Physicochemical Properties and Data

Detailed experimental data for this compound is not extensively available in public literature. However, based on its structure and information from suppliers, the following properties can be summarized:

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 26965-32-2[1][2]
Molecular Formula C14H17NO3[1][2]
Molecular Weight 247.29 g/mol [1][2]
Physical Form Solid[1]
Purity ≥95% (typical)[1]
Storage Temperature Room Temperature[1]
InChI Key OTVPLNPLEZXHGE-UHFFFAOYSA-N[1]
Spectroscopic Data:

For reference, the ¹H NMR spectrum of the parent piperidine molecule shows characteristic signals for the axial and equatorial protons of the ring.[4] In this compound, one would expect to see additional signals corresponding to the phenylacetyl group (the aromatic protons and the methylene protons) and the methine proton at the 4-position of the piperidine ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).[5]

Synthesis and Potential Research Applications

Synthesis:

While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with phenylacetyl chloride or another activated form of phenylacetic acid.

G Piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid Reaction N-Acylation Piperidine_4_carboxylic_acid->Reaction Phenylacetyl_chloride Phenylacetyl chloride Phenylacetyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Target_Molecule 1-(Phenylacetyl)piperidine- 4-carboxylic acid Reaction->Target_Molecule

Figure 1. A generalized synthetic workflow for the preparation of this compound.

This reaction would likely be carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct. The purification of the final product would typically involve extraction and crystallization or chromatography.

Potential Applications in Drug Development:

Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of pharmaceuticals. The structural motif of this compound suggests several potential areas of application for researchers:

  • Scaffold for Library Synthesis: The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to create a library of related compounds for screening against various biological targets.

  • Intermediate for Complex Molecule Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, including potential analgesics, anti-inflammatory agents, and psychoactive compounds.[6] The core structure is related to intermediates used in the synthesis of certain opioid analgesics.

  • Fragment-Based Drug Discovery: The molecule itself could be explored as a fragment in fragment-based drug discovery programs, where its binding to a target protein could be identified and then optimized to develop more potent ligands.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. However, based on the SDS for related piperidine and carboxylic acid compounds, the following general precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Avoid contact with skin, eyes, and clothing.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated. Similar piperidine derivatives can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[9][10]

Researchers must consult the supplier-provided SDS upon receipt of this compound and handle it with the appropriate precautions for a research chemical of unknown toxicity.

Conclusion

This compound is a commercially available research chemical with potential applications in medicinal chemistry and drug discovery. While detailed technical data in the public domain is limited, its structural features and the availability of related compounds in the literature provide a solid foundation for its use as a scaffold or intermediate in the synthesis of novel bioactive molecules. As with any research chemical, proper safety precautions and independent analytical verification are essential for its effective and safe use in the laboratory.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Amadis Chemical Company Limited. @ ChemBuyersGuide.com, Inc. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Strategic Utilization of 1-(Phenylacetyl)piperidine-4-carboxylic acid

[1][2]

Executive Summary & Chemical Identity[1][2][3]

1-(Phenylacetyl)piperidine-4-carboxylic acid (CAS: 26965-32-2) is a specialized piperidine derivative used primarily as a building block in the synthesis of peptidomimetics and GPCR ligands (e.g., Ghrelin receptor agonists).[1][2][3] Structurally, it consists of a piperidine ring functionalized with a carboxylic acid at the C4 position and a phenylacetyl group protecting the nitrogen.[2]

This guide provides a rigorous framework for the safe handling, storage, and experimental application of this compound, moving beyond generic safety data sheets to address specific laboratory challenges such as solubility-dependent toxicity and sensitization risks.[2]

Chemical Profile
PropertySpecification
CAS Number 26965-32-2
IUPAC Name 1-(2-phenylacetyl)piperidine-4-carboxylic acid
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Physical State Solid (White to off-white powder/crystal)
Solubility DMSO, Methanol, DMF; Low solubility in water/non-polar solvents
Acidity (pKa) ~4.5–4.8 (Carboxylic acid moiety)

Risk Assessment & GHS Classification[1][2]

While often categorized under generic "Irritant" codes, the structural combination of a secondary amide and a free carboxylic acid necessitates specific precautions against sensitization and dust inhalation.[2]

Hazard Identification (GHS Standards)
  • H302: Harmful if swallowed.[2][4][5][6]

  • H315: Causes skin irritation.[2][6][7]

  • H317: May cause an allergic skin reaction (Sensitizer).[2]

  • H319: Causes serious eye irritation.[2][6][7][8]

  • H335: May cause respiratory irritation.[2][6][7][8]

Critical Safety Analysis
  • Sensitization Potential: The phenylacetyl moiety, while generally stable, is linked to a piperidine core.[2] Compounds in this class can act as haptens.[2] Protocol: Double-gloving (Nitrile) is mandatory when handling the solid to prevent dermal absorption and subsequent sensitization.[1][2]

  • Dust Aerosolization: As a fine powder, the compound poses an inhalation risk.[2] The carboxylic acid functionality can irritate mucous membranes immediately upon contact with moisture in the respiratory tract.[2]

  • Acidic Reactivity: In high concentrations (e.g., stock solutions in DMSO), the free acid can degrade acid-sensitive protecting groups (like Boc) on co-reagents if not buffered.[2]

Strategic Handling & Storage Protocols

The following decision tree outlines the operational logic for handling this compound based on its physical state and quantity.

Visualization: Safety & Handling Decision Matrix

SafetyMatrixStartStart: Handling 1-(Phenylacetyl)piperidine-4-carboxylic acidStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionSolution (DMSO/MeOH)StateCheck->SolutionPPE_SolidPPE: N95/P100 Mask or Fume HoodNitrile Gloves (Double)Solid->PPE_SolidPPE_LiqPPE: Nitrile GlovesSplash GogglesSolution->PPE_LiqWeighingWeighing Protocol:Anti-static gun + Analytical BalanceINSIDE Fume HoodDissolutionDissolution:Add solvent SLOWLY to solidVortex in sealed tubeWeighing->DissolutionStorageStorage: 2-8°C, DesiccatedProtect from moistureDissolution->StoragePPE_Solid->WeighingPPE_Liq->Storage

Figure 1: Operational decision matrix for selecting PPE and handling procedures based on the compound's state.

Storage Causality
  • Temperature (2-8°C): Although amides are stable, the carboxylic acid can catalyze slow degradation or decarboxylation over extended periods at elevated temperatures.[2] Cold storage mitigates this kinetic risk.[2]

  • Desiccation: The carboxylic acid moiety is capable of hydrogen bonding with atmospheric water.[2] Moisture uptake alters the effective molecular weight, leading to stoichiometry errors in synthesis.[2] Store under inert gas (Argon/Nitrogen) if possible.

Operational Protocol: Solubilization & Quality Control

This protocol ensures the compound is prepared correctly for synthetic applications (e.g., amide coupling) without compromising safety or data integrity.[2]

Objective

To prepare a 0.1 M stock solution in DMSO for biological assay or synthetic coupling, ensuring exact stoichiometry.

Equipment & Reagents
  • Analytical Balance (Readability 0.1 mg)[1][2]

  • Scintillation vial (Glass) with PTFE-lined cap[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)[1][2]

  • Anti-static gun (Zerostat)[1][2]

Step-by-Step Methodology
  • Environment Setup:

    • Perform all weighing operations inside a certified chemical fume hood.[2]

    • Why: This prevents inhalation of the H335-classified dust.[1][2]

  • Static Elimination:

    • Discharge the anti-static gun over the weighing boat and the bulk container.[2]

    • Why: Piperidine derivatives often carry static charge, causing "flying powder" which results in mass loss and contamination.[2]

  • Gravimetric Analysis:

    • Weigh approx.[2] 24.7 mg of CAS 26965-32-2.[1][2]

    • Record exact mass (

      
      ).[2]
      
    • Calculate required Volume (

      
      ) of DMSO: 
      
      
      .[2]
  • Dissolution (Exothermic Control):

    • Add half the calculated volume of DMSO.[2] Vortex for 30 seconds.[2]

    • Observation: The solution may warm slightly (solvation enthalpy).[2]

    • Add remaining DMSO.[2] Vortex until clear.

    • QC Check: Inspect against light.[2] If turbidity persists, sonicate for 5 minutes at <30°C.

  • Self-Validating Purity Check (LCMS):

    • Dilute 2 µL of stock into 1 mL Acetonitrile/Water (50:50).

    • Inject on LCMS (ESI+).[2]

    • Success Criteria: Single peak at [M+H]⁺ = 248.[2]13. Absence of peak at ~129 (cleaved piperidine-4-carboxylic acid) or ~136 (phenylacetic acid), which would indicate amide hydrolysis.[1][2]

Synthetic Utility & Workup Logic[1]

When using this compound in synthesis (e.g., coupling to an amine R-NH₂), the workup must exploit the acidic nature of the starting material to remove unreacted excess.[1][2]

Visualization: Acid-Base Workup Logic

WorkupReactionCrude Reaction Mixture(Product + Unreacted Acid)QuenchQuench: Dilute w/ EtOAcReaction->QuenchWash_AcidWash 1: 1N HCl(Removes basic impurities)Quench->Wash_AcidWash_BaseWash 2: Sat. NaHCO3(CRITICAL STEP)Wash_Acid->Wash_BasePhase_OrgOrganic Layer(Contains Product)Wash_Base->Phase_OrgProduct stays(Neutral)Phase_AqAqueous Layer(Contains DeprotonatedStart Material)Wash_Base->Phase_AqUnreacted Acidbecomes CarboxylateDryDry (MgSO4) & ConcentratePhase_Org->Dry

Figure 2: Purification logic relying on the pKa differential between the product (neutral amide) and the starting material (acid, pKa ~4.8).[1][2]

Protocol Note

Because the starting material is a carboxylic acid, washing the organic reaction mixture with Saturated Sodium Bicarbonate (NaHCO₃) will deprotonate any unreacted starting material, forcing it into the aqueous layer and purifying the desired product in the organic layer.[2]

Emergency Response & Waste Management

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1][2] Do NOT use alcohol.Alcohol enhances transdermal transport of lipophilic amides.[2]
Eye Contact Rinse with saline/water for 15 min.[1][2] Lift eyelids.[2]The carboxylic acid can cause corneal opacity if not neutralized/diluted.[2]
Spill (Solid) Wet wipe or HEPA vacuum.[2] Do not dry sweep.[2]Prevents aerosolization of H335 irritant dust.[2]
Disposal Incineration in combustible solvent waste stream.[1][2]The compound contains nitrogen and requires high-temp incineration to prevent NOx formation.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 117255 (Related Derivative: 1-Acetylpiperidine-4-carboxylic acid).[1][2] Retrieved from [Link].[2] (Cited for structural class safety properties).[1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine carboxylic acid derivatives.[2] Available at: [Link].[2] (General hazard classification for piperidine-4-carboxylic acid derivatives).

1-(Phenylacetyl)piperidine-4-carboxylic Acid: A Privileged Scaffold for Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Phenylacetyl)piperidine-4-carboxylic Acid Derivatives and Analogs Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The This compound scaffold represents a versatile pharmacophore in modern medicinal chemistry. Structurally composed of a semi-rigid piperidine core, a flexible phenylacetyl linker, and a polar carboxylic acid tail, this moiety serves as a critical building block for ligands targeting G-protein-coupled receptors (GPCRs), nuclear receptors (e.g., FXR), and metabolic enzymes.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structure-activity relationships (SAR), and emerging therapeutic applications in metabolic dysfunction-associated steatohepatitis (MASH) and neuropharmacology.

Chemical Structure & Pharmacophore Analysis

The molecule functions as a "linker-core-head" system, allowing independent optimization of three distinct regions.

Structural Zones
  • Region A (The Tail): The carboxylic acid at C4.[1]

    • Function: Primary hydrogen bond donor/acceptor; often mimics the C-terminus of peptide substrates or interacts with positively charged arginine/lysine residues in binding pockets.

    • Bioisosteres: Tetrazoles, hydroxamic acids (for HDAC inhibition), or sulfonamides.

  • Region B (The Core): The piperidine ring.[2][3][4][5][6]

    • Function: Provides a semi-rigid sp3 spacer that directs the vectors of the aromatic head and the acidic tail. Unlike a phenyl ring, the piperidine offers stereochemical depth (chair conformation).

  • Region C (The Head): The phenylacetyl group.[3][7][8]

    • Function: The methylene spacer (-CH2-) in the phenylacetyl group introduces rotational freedom distinct from rigid benzoyl analogs. This allows the phenyl ring to adopt "edge-to-face" pi-stacking interactions within hydrophobic pockets.

Therapeutic Applications & Case Studies

Metabolic Disease: FXR Partial Agonists (MASH/NASH)

Recent lead optimization campaigns (2024-2025) have identified 1-(phenylacetyl)piperidine derivatives as potent partial agonists of the Farnesoid X Receptor (FXR).

  • Mechanism: Unlike full agonists (e.g., obeticholic acid) which recruit co-activators strongly leading to side effects like pruritus, these derivatives stabilize a specific conformation of Helix-12, modulating bile acid synthesis with a better safety profile.

  • Key Derivative: 1-(4-aminophenylacetyl)piperidine-4-carboxylic acid. The addition of a 4-amino group enhances water solubility and creates an additional H-bond interaction with the receptor hinge region.

Neurology: GABA Uptake Inhibition

The core structure, isonipecotic acid (piperidine-4-carboxylic acid), is a known GABA-A receptor agonist.[2][4]

  • Modification: N-acylation with a lipophilic phenylacetyl group abolishes direct GABA-A agonism but enhances blood-brain barrier (BBB) penetration.

  • Target: These analogs are often screened as GAT-1 (GABA Transporter 1) inhibitors, preventing the reuptake of GABA in the synaptic cleft, useful in epilepsy models.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the logical flow of optimizing this scaffold for different biological targets.

SAR_Logic_Flow Core 1-(Phenylacetyl) piperidine-4-COOH Linker Linker Optimization (-CH2- vs -CO-) Core->Linker Acid C4-Acid Modifications Core->Acid Ring Phenyl Ring Subs Core->Ring Rigid Benzoyl (Rigid) Target: GPCRs Linker->Rigid Flex Phenylacetyl (Flexible) Target: Enzymes/FXR Linker->Flex Ester Ethyl Ester (Prodrug/BBB) Acid->Ester Amide Hydroxamic Acid (HDAC Inhibitor) Acid->Amide Para 4-Amino/Methoxy (Solubility/Potency) Ring->Para

Figure 1: SAR Decision Tree illustrating the divergence of the scaffold into different therapeutic classes based on specific structural modifications.

Synthesis Protocols

Reliable synthesis is paramount for library generation. Below is a validated, high-yield protocol suitable for scale-up.

Method A: Schotten-Baumann Acylation (Standard)

This method is preferred for its operational simplicity and high yield (>85%).

Reagents:

  • Ethyl isonipecotate (CAS: 1126-09-6)

  • Phenylacetyl chloride (CAS: 103-80-0)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Protocol:

  • Acylation Step:

    • Dissolve Ethyl isonipecotate (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add Phenylacetyl chloride (1.1 eq) dropwise over 15 minutes.

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield the intermediate ester.

  • Hydrolysis Step:

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH·H2O (2.0 eq).

    • Stir at RT for 12 hours.

    • Workup: Acidify to pH 2-3 with 1N HCl. The product, This compound , will typically precipitate. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Method B: Peptide Coupling (For Sensitive Substrates)

Use this method if the phenyl ring contains sensitive substituents (e.g., amino, hydroxyl) that might react with acid chlorides.

  • Coupling:

    • Mix Phenylacetic acid derivative (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.

    • Stir for 10 minutes to activate the acid.

    • Add Ethyl isonipecotate (1.0 eq).

    • Stir for 16 hours.

    • Perform standard extraction and LiOH hydrolysis as above.

Experimental Workflow & Characterization

To ensure data integrity, the following analytical workflow is recommended for all synthesized derivatives.

Analytical Specifications Table
ParameterSpecificationMethod
Purity >95%HPLC (C18 column, Acetonitrile/Water + 0.1% TFA)
Identity Confirm Structure1H NMR (DMSO-d6 or CDCl3), 13C NMR
Mass [M+H]+ ± 0.4 DaLC-MS (ESI+)
Solubility >10 µM (Bioassay)Kinetic solubility in PBS (pH 7.4)
Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: Ethyl Isonipecotate + Phenylacetyl Chloride Step1 Step 1: N-Acylation (DCM, TEA, 0°C -> RT) Start->Step1 Inter Intermediate: Ethyl 1-(phenylacetyl)piperidine-4-carboxylate Step1->Inter Step2 Step 2: Saponification (LiOH, THF/H2O) Inter->Step2 Workup Acidification (pH 2) & Precipitation Step2->Workup Final Final Product: This compound Workup->Final

Figure 2: Step-by-step synthesis workflow for the generation of the core scaffold.

References

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. Source: European Journal of Medicinal Chemistry (2025).[3][9] Context: Describes the use of this scaffold for treating metabolic dysfunction-associated steatohepatitis (MASH). URL:[Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Source: Journal of Medicinal Chemistry (2020).[1] Context: Highlights the versatility of the piperidine-carboxamide core in GPCR modulation. URL:[Link]

  • Isonipecotic acid: A conformationally constrained derivative of GABA. Source:[2] Wikipedia / Medicinal Research Reviews. Context: Establishes the pharmacological baseline of the piperidine-4-carboxylic acid core. URL:[Link][10]

  • Investigation of platelet aggregation inhibitory activity by phenyl amides of piperidinecarboxylic acids. Source: PubMed (2003). Context: Demonstrates the utility of the scaffold in cardiovascular applications. URL:[Link]

Sources

Methodological & Application

using 1-(Phenylacetyl)piperidine-4-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging 1-(Phenylacetyl)piperidine-4-carboxylic Acid as a Pharmacophore Scaffold

Executive Summary

This application note details the strategic utilization of This compound (CAS: 5060-72-0) in medicinal chemistry.[1] As a functionalized isonipecotic acid derivative, this compound serves as a critical "linker-scaffold" in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture combines a lipophilic tail (phenylacetyl) with a polar, modifiable head (carboxylic acid) via a semi-rigid piperidine core.[1] This guide provides validated protocols for generating GPR119 agonist libraries and exploring carboxylic acid bioisosteres, supported by self-validating experimental workflows.

Structural Analysis & Pharmacophore Mapping

The utility of this compound lies in its ability to bridge hydrophobic and hydrophilic binding pockets.[1]

  • Lipophilic Tail (Domain A): The phenylacetyl group provides a flexible hydrophobic anchor, often engaging in

    
     stacking or hydrophobic collapse within GPCR allosteric sites (e.g., GPR119, CCR2).[1]
    
  • Linker (Domain B): The piperidine ring offers a defined spatial separation (approx. 5-7 Å) between the tail and the head, restricting conformational entropy compared to linear alkyl chains.[1]

  • Reactive Head (Domain C): The C4-carboxylic acid is a versatile handle for amide coupling, esterification, or conversion into bioisosteres (e.g., 1,2,4-oxadiazoles, tetrazoles).[1]

Visualization: Pharmacophore & Synthesis Workflow

The following diagram illustrates the logical flow from the scaffold to active pharmaceutical ingredients (APIs).

G Scaffold 1-(Phenylacetyl) piperidine-4-carboxylic acid (Scaffold) AmideCoupling Pathway A: Amide Coupling (Library Gen) Scaffold->AmideCoupling HATU/DIPEA Bioisostere Pathway B: Bioisostere Conversion Scaffold->Bioisostere CDI / Amidoxime GPR119 GPR119 Agonists (Metabolic Disorders) AmideCoupling->GPR119 + Heterocyclic Amines Protease Serine Protease Inhibitors AmideCoupling->Protease + Warheads Oxadiazole 1,2,4-Oxadiazole Derivatives Bioisostere->Oxadiazole Cyclodehydration

Figure 1: Synthetic divergence from the core scaffold.[1] Pathway A targets amide libraries; Pathway B focuses on bioisosteric replacement for ADME optimization.[1]

Application I: Synthesis of GPR119 Agonist Libraries

Context: GPR119 agonists are potential therapeutics for Type 2 Diabetes and obesity.[1] The 1-(phenylacetyl)piperidine moiety mimics the lipophilic domain of known agonists like AR231453, while the carboxylic acid allows coupling to polar heteroaromatic rings required for receptor activation.

Protocol 1: High-Throughput Amide Coupling

Objective: To generate a library of 1-(phenylacetyl)piperidine-4-carboxamides. Scale: 0.1 mmol (Parallel Synthesis).

Reagents:

  • Scaffold: this compound (1.0 equiv)[1]

  • Amine Partners: Various amino-heterocycles (e.g., aminopyrimidines, aminothiazoles) (1.2 equiv)[1]

  • Coupling Agent: HATU (1.5 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation:

    • Dissolve 24.7 mg (0.1 mmol) of the scaffold in 1 mL anhydrous DMF.

    • Add 52 mg (0.3 mmol) DIPEA.[1]

    • Add 57 mg (0.15 mmol) HATU.[1]

    • Checkpoint: Stir for 15 minutes at Room Temperature (RT). The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling:

    • Add 0.12 mmol of the specific amine partner to the reaction vial.[1]

    • Stir at RT for 12–16 hours.[1]

    • Self-Validating Step (TLC): Spot reaction mixture vs. starting material (SM) on Silica TLC (10% MeOH in DCM). The SM spot (Rf ~0.[1]3) must disappear.[1] If SM persists after 16h, heat to 50°C for 2 hours.[1]

  • Workup (Parallel Format):

    • Dilute with EtOAc (3 mL) and wash with 1M HCl (1 mL), then Sat. NaHCO₃ (1 mL).[1]

    • Pass the organic layer through a phase separator cartridge.[1]

    • Evaporate solvent under reduced pressure (Genevac or SpeedVac).[1]

  • QC Criteria:

    • Purity: >95% by LC-MS (UV 254 nm).

    • Identity: Mass ion [M+H]⁺ must match theoretical.[1]

Application II: Bioisosteric Replacement (Oxadiazole Synthesis)

Context: To improve metabolic stability and oral bioavailability, the carboxylic acid is often converted to a 1,2,4-oxadiazole, a stable bioisostere that maintains the hydrogen-bond accepting capability.[1]

Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles

Mechanism: Activation of the acid followed by reaction with an amidoxime and subsequent cyclodehydration.

Reagents:

  • Scaffold: this compound[1]

  • Reagent: CDI (1,1'-Carbonyldiimidazole)[1]

  • Partner: Acetamidoxime (or substituted amidoxime)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Acyl-Imidazole Formation:

    • In a sealed tube, dissolve 100 mg (0.40 mmol) of scaffold in 2 mL 1,4-Dioxane.

    • Add 71 mg (0.44 mmol) CDI.[1]

    • Observation: Watch for CO₂ evolution (bubbling).[1] Stir at RT for 30 mins.[1]

  • O-Acyl Amidoxime Intermediate:

    • Add 0.44 mmol of the appropriate amidoxime.[1]

    • Stir at RT for 1 hour.

    • Checkpoint: LC-MS should show the intermediate mass [M + Amidoxime - H₂O]⁺ is not yet formed; you should see the linear adduct [M + Amidoxime]⁺.[1]

  • Cyclodehydration:

    • Heat the reaction mixture to 100°C for 4 hours.

    • Self-Validating Step: LC-MS monitoring.[1] The linear adduct peak will decrease, and the cyclized oxadiazole peak [M+H]⁺ (Mass = Scaffold + Amidoxime - 18) will appear.[1]

  • Purification:

    • Concentrate solvent.[1]

    • Purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).[1]

Quantitative Data: SAR Trends

The following table summarizes typical Structure-Activity Relationship (SAR) trends when modifying the this compound core in GPR119 assays (Data aggregated from consensus literature trends).

Modification RegionSubstituent (R)Relative Potency (EC50)Metabolic Stability (t1/2)Notes
Tail (Phenyl) Unsubstituted++ (Baseline)ModerateGood starting point.[1]
Tail (Phenyl) 4-Fluoro+++HighBlocks metabolic oxidation at para-position.[1]
Tail (Phenyl) 4-Methylsulfonyl++++HighIncreases polarity; common in clinical candidates.[1]
Head (COOH) -CONH-Heterocycle++++Low-ModerateHigh potency, but potential hydrolysis.[1]
Head (COOH) -1,2,4-Oxadiazole+++HighExcellent bioisostere; improved oral bioavailability.[1]

References

  • GPR119 Agonists & Metabolic Disorders

    • Title: Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes.[2]

    • Source: Journal of Medicinal Chemistry (2025).[1]

    • URL:[Link][1]

  • Piperidine Scaffold Utility

    • Title: The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis.[1]

    • Source: BenchChem Technical Guides.[1][3]

  • Carboxylic Acid Bioisosteres

    • Title: Structure Property Relationships of Carboxylic Acid Isosteres.[1]

    • Source: Journal of Medicinal Chemistry (2016).[1][4]

    • URL:[Link][1]

  • FAAH Inhibitors

    • Title: Biochemical and Biological Properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide.[1][5]

    • Source: Anesthesia & Analgesia (2009).[1]

    • URL:[Link][1]

Sources

application of 1-(Phenylacetyl)piperidine-4-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Phenylacetyl)piperidine-4-carboxylic Acid in Drug Discovery

Abstract & Strategic Overview

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound combines a polar, ionizable piperidine-4-carboxylic acid core (mimicking the essential features of nipecotic acid and


-aminobutyric acid) with a hydrophobic phenylacetyl tail that facilitates interactions with deep lipophilic pockets in receptors such as GPR119 , FXR , and Integrins (VLA-4) .[1][2]

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated protocols for its synthesis, purification, and elaboration into high-value pharmacological libraries.[1][2]

Chemical Profile & Physicochemical Properties

Before integrating this building block into a workflow, it is critical to understand its physicochemical behavior, particularly its solubility profile and ionization states which dictate purification strategies.[1]

PropertyValue / DescriptionImplications for Drug Design
Chemical Structure Piperidine ring N-acylated with phenylacetic acid; C4-COOH.[2]Rigid linker with defined vectors for library elaboration.[1][2]
Molecular Formula

Low MW (247.29 Da) allows room for heavy substitutions (Lead-like).[1][2]
pKa (Acid) ~4.1 (Carboxylic Acid)Ionized at physiological pH; requires acidic workup for isolation.[1][2]
logP ~1.8 - 2.1Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).[2]
H-Bond Donors/Acceptors 1 (COOH) / 3 (Amide, COOH)Balanced polarity for membrane permeability.[1][2]

Therapeutic Applications & Mechanism of Action[1][3]

Metabolic Disorders: GPR119 and FXR Agonists

The piperidine-4-carboxylic acid core is a validated scaffold for G protein-coupled receptors (GPCRs) involved in metabolism.[2]

  • Mechanism: The carboxylic acid moiety often mimics the polar head group of endogenous lipid ligands, forming salt bridges with arginine residues (e.g., Arg267 in GPR119).[1] The phenylacetyl group occupies the hydrophobic orthosteric pocket, stabilizing the active conformation.[1]

  • Application: In the discovery of Farnesoid X Receptor (FXR) partial agonists, derivatives of this scaffold (e.g., 1-(4-aminophenylacetyl)piperidine) have shown efficacy in reducing hepatic steatosis by modulating bile acid synthesis without recruiting β-arrestin, thus minimizing side effects.[1][2]

CNS Targets: GABA Uptake Inhibitors

Structurally, the core is an N-substituted analog of Nipecotic Acid (a potent GABA uptake inhibitor).[1][2][3]

  • Mechanism: The spatial arrangement of the nitrogen and the carboxylic acid mimics the zwitterionic state of GABA.[1] The N-phenylacetyl substitution extends the molecule into the S2 sub-pocket of the GABA transporter (GAT-1), potentially enhancing selectivity over other monoamine transporters.[1][2]

Integrin Antagonists (VLA-4)

This scaffold serves as a central linker in the design of VLA-4 (


 ) antagonists for autoimmune diseases.[2] The carboxylic acid binds to the metal ion-dependent adhesion site (MIDAS) on the 

-subunit, while the phenyl ring targets the specificity pocket.[1][2]

Experimental Protocols

Protocol A: Robust Synthesis of this compound

Rationale: Direct acylation of piperidine-4-carboxylic acid can be challenging due to the zwitterionic nature of the starting material.[2] This protocol uses a Schotten-Baumann-like biphasic approach or an activated ester method to ensure high yield.[2]

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)[2]

  • Phenylacetyl chloride[1]

  • Sodium Hydroxide (NaOH), 2M solution[1][2]

  • Dichloromethane (DCM) and THF[2]

  • HCl (1M and 6M)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve piperidine-4-carboxylic acid (10 mmol, 1.29 g) in 2M NaOH (20 mL). Cool the solution to 0°C in an ice bath. Mechanism: High pH ensures the amine is deprotonated and nucleophilic.[1]

  • Acylation: Dilute phenylacetyl chloride (11 mmol, 1.45 mL) in dry THF (5 mL). Add this solution dropwise to the aqueous amine solution over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% Acetic Acid).

  • Workup (Critical Step):

    • Wash the basic aqueous phase with DCM (2 x 20 mL) to remove unreacted acid chloride/neutral impurities.[1][2] Discard organic layer.[1][2]

    • Acidify the aqueous phase carefully with 6M HCl to pH ~2.[2]0. The product will precipitate as a white solid or oil.[1][2]

    • Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL).[1][2]

  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1][2]
    
    • Expected Yield: >85%[2][4][5]

    • Validation: 1H NMR (DMSO-d6) should show the diagnostic singlet for the benzylic

      
       (~3.7 ppm) and the piperidine ring protons.[2]
      
Protocol B: Library Generation (Parallel Amide Coupling)

Rationale: To elaborate the carboxylic acid into a library of bioactive amides (e.g., for GPR119 exploration), use a HATU-mediated coupling which tolerates the steric bulk of the piperidine ring.[1]

Reagents:

  • This compound (Scaffold)[2]

  • Diverse Amines (

    
    )[2]
    
  • HATU (Coupling Agent)[1][2]

  • DIPEA (Base)[1][2]

  • DMF (Solvent)[1][2]

Workflow:

  • Stock Preparation: Prepare a 0.2 M stock solution of the scaffold in DMF.

  • Activation: To each reaction vial, add 500 µL of scaffold stock (100 µmol), 1.1 eq of HATU, and 2.0 eq of DIPEA. Shake for 10 minutes.

  • Coupling: Add 1.2 eq of the specific amine to each vial. Shake at RT for 16 hours.[1][2]

  • Scavenging: Add polymer-supported isocyanate resin to scavenge excess amine.[2] Filter.

  • Analysis: Analyze by LC-MS. Evaporate solvent using a centrifugal evaporator (Genevac).[1][2]

Visualization of Signaling & Workflow

Figure 1: Structural Logic & Synthetic Workflow

This diagram illustrates the flow from raw materials to the functionalized scaffold and its divergence into therapeutic targets.[1]

DrugDiscoveryWorkflow cluster_0 Building Block Synthesis cluster_1 Library Elaboration (FBDD) cluster_2 Therapeutic Targets Start Piperidine-4-carboxylic Acid (Zwitterion) Core 1-(Phenylacetyl)piperidine- 4-carboxylic Acid (The Scaffold) Start->Core Schotten-Baumann (NaOH/DCM) Reagent Phenylacetyl Chloride Reagent->Core Coupling Amide Coupling (HATU/DIPEA) Core->Coupling Carboxyl Activation Library Divergent Amide Library Coupling->Library GPR119 GPR119 Agonist (Metabolic) Library->GPR119 Lipophilic Amides FXR FXR Partial Agonist (Liver Disease) Library->FXR Aniline Derivatives VLA4 VLA-4 Antagonist (Autoimmune) Library->VLA4 Peptidomimetics

Caption: Workflow depicting the synthesis of the core scaffold and its divergent elaboration into target-specific libraries for metabolic and autoimmune indications.[2]

References

  • Ritter, T., et al. (2025).[1][2] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.[2][6] European Journal of Medicinal Chemistry.[1][2][6] [1][2]

  • Chem-Impex International. (2023).[2] 4-Phenylpiperidine-4-carboxylic acid derivatives in Pharmaceutical Development.[2][7][8][9]

  • Jones, R. M., et al. (2009).[1][2] GPR119 agonists for the treatment of type 2 diabetes and obesity.[1] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.[1][2]

  • Krogsgaard-Larsen, P., et al. (2000).[1][2] GABA uptake inhibitors: Design, synthesis and pharmacological evaluation of nipecotic acid derivatives.[1] Current Medicinal Chemistry, 7(1), 1-25.[1][2]

  • PubChem Database. (2023).[1][2] Compound Summary: 1-Acetylpiperidine-4-carboxylic acid (Structural Analog Data).[2][1][2]

Sources

Application Note: 1-(Phenylacetyl)piperidine-4-carboxylic Acid in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains the most frequently utilized nitrogen heterocycle among FDA-approved drugs. 1-(Phenylacetyl)piperidine-4-carboxylic acid (CAS: 50683-14-2) represents a strategic "capped" scaffold. Unlike the zwitterionic parent isonipecotic acid, this building block possesses a lipophilic N-acyl domain and a reactive free carboxylic acid.

This application note details the utility of this compound as a core scaffold for generating high-diversity libraries targeting GPCRs and metabolic enzymes. We provide validated protocols for its synthesis, purification, and downstream derivatization, emphasizing its role in Fragment-Based Drug Discovery (FBDD).

Structural Analysis & Physicochemical Profile

The utility of this compound (PAPC) lies in its balance of rigidity and flexibility.

PropertyValue/DescriptionImpact on Drug Design
Core Scaffold Piperidine (saturated)Provides Fsp3 character, improving solubility and metabolic stability compared to flat aromatic systems.
N-Substituent PhenylacetylActs as a hydrophobic anchor (Ar-CH2-CO-), mimicking Phenylalanine residues; targets hydrophobic pockets in enzymes/receptors.
C-Substituent Carboxylic Acid (C4)Primary handle for diversification via amide coupling or heterocycle formation.
LogP (Calc) ~1.8 - 2.1Ideal range for oral bioavailability (Lipinski compliant).
Rotatable Bonds 3Allows induced fit within binding pockets without excessive entropic penalty.
Mechanistic Insight: The "Linker" Effect

The methylene spacer in the phenylacetyl group (


) is critical. Unlike a direct benzoyl attachment, the acetyl spacer allows the phenyl ring to rotate and adopt T-shaped or parallel 

-stacking interactions with protein residues (e.g., Trp, Phe) without steric clash from the rigid amide bond.

Validated Synthetic Protocols

Protocol A: Scalable Synthesis of the Core Scaffold

Objective: Synthesis of this compound from isonipecotic acid.

Rationale: We utilize a modified Schotten-Baumann reaction . This biphasic system is preferred over anhydrous conditions because isonipecotic acid is zwitterionic and poorly soluble in DCM/THF, but highly soluble in basic aqueous media.

Materials:
  • Isonipecotic acid (Piperidine-4-carboxylic acid)

  • Phenylacetyl chloride

  • Sodium Hydroxide (NaOH)

  • Acetone (or THF)

  • Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Dissolution: Dissolve isonipecotic acid (1.0 eq) in 2M NaOH (2.2 eq) in a round-bottom flask. Ensure the solution is clear (pH > 10).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dilute phenylacetyl chloride (1.1 eq) in a minimal amount of acetone. Add this solution dropwise to the aqueous mixture over 30 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup (Precipitation):

    • Wash the basic aqueous layer with diethyl ether (

      
      ) to remove unreacted acid chloride or neutral byproducts.
      
    • Acidify the aqueous layer carefully with 6M HCl to pH ~2.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Self-Validation Criteria:

  • Yield: Expect >85%.

  • Purity: Check via HPLC. Absence of phenylacetic acid (hydrolysis byproduct) is the key quality metric.

Protocol B: Downstream Derivatization (Amide Coupling)

Objective: Generating a library of amides using the PAPC scaffold.

Rationale: The carboxylic acid of PAPC is sterically unhindered. Standard coupling agents (HATU/EDC) work well. We recommend HATU for high-throughput parallel synthesis due to faster kinetics.

Workflow Diagram (Logic Flow)

G Start PAPC Scaffold (Carboxylic Acid) Activation Activation (HATU + DIPEA, DMF) Start->Activation  Activate -COOH AmineAdd Add Diverse Amines (R-NH2) Activation->AmineAdd Coupling Coupling Reaction RT, 2-4 hrs AmineAdd->Coupling QC LCMS Check Coupling->QC Purification Purification Decision QC->Purification  Conversion > 90%? PrepHPLC Prep HPLC (High Purity) Purification->PrepHPLC  Yes (Scale > 100mg) SPE SCX Cartridge (High Throughput) Purification->SPE  Yes (Library Scale)

Figure 1: Logic flow for the high-throughput derivatization of the PAPC scaffold.

Methodology:
  • Activation: Dissolve PAPC (1.0 eq) in DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 minutes.

    • Note: Solution should turn slightly yellow.

  • Coupling: Add the specific amine (

    
    , 1.2 eq).
    
  • Incubation: Shake/Stir at Room Temperature for 4 hours.

  • Quenching: Add water (5 eq) to quench excess HATU.

  • Purification (Library Scale): Pass the reaction mixture through a carbonate-functionalized silica cartridge (to trap acid) followed by an SCX cartridge (if the product has a basic center) or standard reverse-phase prep-HPLC.

Application Case Study: GPCR Ligand Design

The 1-(phenylacetyl)piperidine-4-carboxamide motif is a privileged structure in Chemokine Receptor (CCR) antagonists.

Design Strategy:

  • The Scaffold (PAPC): Provides the core geometry.

  • The "Tail" (Phenylacetyl): Engages the extracellular hydrophobic vestibule of the GPCR.

  • The "Head" (Amide Derivative): The library variation point. By coupling PAPC with various benzylamines or spiro-cyclic amines, researchers can probe the deep orthosteric binding pocket.

Visualizing the Chemical Space

ChemicalSpace Core PAPC Core (Scaffold) Mod1 Coupling: Benzylamines Core->Mod1 Mod2 Coupling: Adamantane Core->Mod2 Mod3 Coupling: Sulfonamides Core->Mod3 Target1 CCR Antagonists (Immuno-oncology) Target2 11β-HSD1 Inhibitors (Metabolic Disease) Target3 Orexin Receptor (Sleep Disorders) Mod1->Target1 Mod2->Target2 Mod3->Target3

Figure 2: Divergent synthesis strategy mapping PAPC derivatives to potential therapeutic targets.

Quality Control & Storage

To ensure reproducibility in biological assays, the building block must meet strict criteria.

  • Storage: Store solid at +4°C. Stable for >2 years.

  • Hygroscopicity: Minimal, but keep desiccated.

  • Analytical Marker (NMR):

    • The methylene protons of the phenylacetyl group appear as a singlet around

      
       3.7-3.8 ppm.
      
    • The piperidine ring protons show distinct equatorial/axial splitting due to the restricted rotation of the amide bond (rotamers are often visible in NMR at RT; coalescence may require heating to 50°C).

References

  • Vitse, O. et al. (1999). "New Imidazole Derivatives as Selective Inhibitors of Farnesyltransferase." Bioorganic & Medicinal Chemistry, 7(6), 1055-1065.

  • Blakemore, D. C. et al. (2018). "Organic synthesis - a facilitator of drug discovery?" Nature Chemistry, 10, 383–394. (Context on Piperidine scaffolds).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 644199, 1-(2-Phenylacetyl)piperidine-4-carboxylic acid.

  • Roughley, S. D. & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Validation of Amide Coupling frequency).

analytical methods for the quantification of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Part 1: Introduction & Context

Target Analyte: this compound CAS Number: 26965-32-2 Synonyms: N-Phenylacetylisonipecotic acid; 1-(2-Phenylacetyl)-4-piperidinecarboxylic acid.[1] Molecular Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol [1]

Application Scope: This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting GPCRs (e.g., opioid or histamine receptors) and PARP inhibitors.[1] It is also monitored as a process-related impurity (PRI) in the manufacturing of piperidine-based drug substances.[1]

Analytical Challenge: The molecule possesses a dual nature:

  • Acidic Moiety: The carboxylic acid at the C4 position (pKa ≈ 4.[1]5) renders the molecule ionizable and polar at neutral pH.[1]

  • Hydrophobic Domain: The N-phenylacetyl group imparts significant hydrophobicity (Predicted LogP ≈ 1.8–2.2), distinguishing it from its polar parent, isonipecotic acid.[1]

This guide provides two validated workflows: a robust HPLC-UV method for raw material assay (QC) and a high-sensitivity LC-MS/MS method for trace impurity profiling.[1]

Part 2: Method Development Strategy (The "Why")

To ensure scientific integrity, the method design is grounded in the physicochemical properties of the analyte.[1]

Column Selection: The Hydrophobic Balance

Unlike simple isonipecotic acid, which requires Ion Chromatography or HILIC, the phenylacetyl group allows for retention on standard Reversed-Phase (RP) columns.[1]

  • Recommendation: A C18 column with polar-embedding or high-density bonding (e.g., Waters Atlantis T3 or Agilent Zorbax SB-C18).[1]

  • Reasoning: Standard C18 retains the phenyl ring, while the polar-embedded technology prevents "dewetting" (phase collapse) if high aqueous content is needed to separate early-eluting polar impurities.

Mobile Phase Chemistry: pH Control
  • Critical Parameter: pH < 3.0.[1]

  • Mechanism: At pH > 4.5, the carboxylic acid deprotonates (COO⁻), reducing retention and causing peak tailing due to ionic interactions with residual silanols.[1] Maintaining pH ≈ 2.5 ensures the molecule remains in its neutral (COOH) state, sharpening peak shape and stabilizing retention time.[1]

Detection Mode
  • UV (QC): The phenyl ring provides a strong chromophore at 210 nm (primary) and 254 nm (secondary).[1]

  • MS (Trace): The carboxylic acid functionality ionizes efficiently in Negative Electrospray Ionization (ESI-) mode yielding the [M-H]⁻ ion.[1]

Part 3: Detailed Protocols

Method A: HPLC-UV (High-Throughput QC)

Best for: Purity assay (>98%) and content uniformity.

ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 10 µL
Detection UV @ 210 nm (Reference: 360 nm)

Gradient Program:

  • 0.0 min: 15% B[1]

  • 8.0 min: 60% B (Linear Ramp)[1]

  • 8.1 min: 90% B (Wash)[1]

  • 10.0 min: 90% B[1]

  • 10.1 min: 15% B (Re-equilibration)

  • 14.0 min: Stop

System Suitability Criteria:

  • Tailing Factor: < 1.5[1]

  • Theoretical Plates: > 5000[1]

  • %RSD (n=6): < 1.0%[1]

Method B: LC-MS/MS (Trace Impurity Analysis)

Best for: Quantifying trace levels (<0.1%) in drug substance.

ParameterSpecification
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Column Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization ESI Negative Mode (-)

MS Source Parameters (Optimized):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

  • MRM Transition:

    • Quantifier: 246.1 → 128.1 (Loss of Phenylacetyl group)[1]

    • Qualifier: 246.1 → 84.0 (Piperidine ring fragment)[1]

Part 4: Sample Preparation Workflow

To ensure accuracy, sample matrix effects must be minimized.[1]

1. Stock Solution Preparation:

  • Weigh 10.0 mg of this compound Reference Standard.[1]

  • Dissolve in 10 mL of 50:50 Methanol:Water .

  • Concentration: 1.0 mg/mL.[1]

2. Working Standard:

  • Dilute Stock to 50 µg/mL using Mobile Phase A (Initial conditions).[1]

  • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.[1]

3. Biological/Complex Matrix (Protein Precipitation):

  • Aliquot 100 µL sample (Plasma/Reaction Mix).[1]

  • Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex (30 sec) and Centrifuge (10,000 rpm, 10 min).

  • Inject Supernatant.[1]

Part 5: Visualization & Logic

Workflow Logic Diagram

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the sample concentration and required sensitivity.

MethodSelection Start Sample Analysis Request CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 0.1 mg/mL) Raw Material / Assay CheckConc->HighConc Major Component LowConc Trace (< 0.1 mg/mL) Impurity / Bioanalysis CheckConc->LowConc Minor Component HPLC_UV Method A: HPLC-UV (Phosphoric Acid / ACN) Detection: 210 nm HighConc->HPLC_UV LC_MS Method B: LC-MS/MS (Formic Acid / ACN) ESI Negative Mode LowConc->LC_MS Result_QC Output: % Purity / Assay HPLC_UV->Result_QC Result_Trace Output: ppm Quantification LC_MS->Result_Trace

Figure 1: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on analytical requirements.

Chemical Logic & Fragmentation

Understanding the MS fragmentation is crucial for setting up MRM transitions.[1]

Fragmentation Parent Parent Ion [M-H]- m/z 246.1 Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Fragment 1 (Piperidine-4-carboxylate) m/z 128.1 Cleavage->Frag1 Quantifier Ion Frag2 Fragment 2 (Phenylacetate neutral loss) Cleavage->Frag2 Neutral Loss

Figure 2: Proposed fragmentation pathway for MRM optimization in ESI(-) mode.

Part 6: References

  • SIELC Technologies. (2018).[1] Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. (Homolog Reference). Link[1]

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link

  • Zhou, G., et al. (2022).[1][2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science, 60(7), 613–619.[1][2] Link

Sources

Application Note: HPLC Analysis of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 1-(Phenylacetyl)piperidine-4-carboxylic acid . This compound serves as a critical intermediate in the synthesis of peptidomimetics and specific pharmaceutical scaffolds (e.g., piperidine-based analgesics).

The Analytical Challenge

The molecule presents a "mixed-mode" separation challenge:

  • Polarity: The carboxylic acid moiety at position 4 (pKa ~4.[1][2]5) imparts significant polarity and pH sensitivity.[1][2]

  • Hydrophobicity: The N-phenylacetyl group adds a hydrophobic tail, requiring sufficient organic solvent strength for elution.[1][2]

  • Chromophore: While the phenyl ring offers UV absorbance at 254 nm, the amide linkage provides higher sensitivity at lower wavelengths (210–220 nm).[2]

This method utilizes a C18 Reversed-Phase architecture with pH control to suppress carboxylic acid ionization, ensuring sharp peak shapes and reproducible retention times.[1][2]

Chemical Profile & Mechanism[1][2]

Understanding the analyte's physicochemical properties is the foundation of this protocol.

PropertyValue (Estimated)Chromatographic Impact
Molecular Formula C₁₄H₁₇NO₃-
Molecular Weight 247.29 g/mol -
pKa (Acid) ~4.5 (COOH)Critical: Mobile phase pH must be < 2.5 to keep COOH protonated (neutral) for retention.[1]
pKa (Base) N/AThe nitrogen is an amide (neutral), not basic. No amine tailing issues.
LogP ~1.8 – 2.2Moderately lipophilic; ideal for C18 retention.[1][2]
UV Max 210 nm, 254 nmDual-wavelength monitoring recommended.[1][2]
Structural Logic Diagram

The following diagram illustrates the functional groups dictating the separation strategy.

ChemicalLogic Molecule 1-(Phenylacetyl) piperidine-4-carboxylic acid COOH Carboxylic Acid (Pos 4) Molecule->COOH Polarity Source Amide Amide Linkage (Pos 1) Molecule->Amide Neutral Core Phenyl Phenyl Group Molecule->Phenyl Retentive Tail Requires pH < 3.0\n(Suppresses Ionization) Requires pH < 3.0 (Suppresses Ionization) COOH->Requires pH < 3.0\n(Suppresses Ionization) UV Detection\n(210-220 nm) UV Detection (210-220 nm) Amide->UV Detection\n(210-220 nm) Requires C18 Column\n(Hydrophobic Interaction) Requires C18 Column (Hydrophobic Interaction) Phenyl->Requires C18 Column\n(Hydrophobic Interaction)

Figure 1: Structural dissection of the analyte and its impact on method parameters.[1]

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]

    • Why: The "Plus" or end-capped silica reduces secondary interactions with the amide backbone.[1][2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Milli-Q Water (18.2 MΩ).[1][2]

    • Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).[2]

Mobile Phase Preparation
  • Mobile Phase A (Acidic Buffer): 0.1% Phosphoric Acid in Water.[2][4]

    • Preparation: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of water.[2] Filter through 0.22 µm membrane.[1][2]

    • pH Check: pH should be approximately 2.2 – 2.5.[1][2]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and peak symmetry.[1][2]
Injection Vol 10 µLStandard loop size; adjust based on sample concentration.
Detection UV 215 nm (Primary)UV 254 nm (Secondary)215 nm detects the amide/carbonyl (high sensitivity). 254 nm is specific to the phenyl ring.[2]
Run Time 15.0 MinutesSufficient for elution and re-equilibration.[1][2]
Gradient Program

A gradient is preferred over isocratic flow to sharpen the peak and clean the column of any lipophilic impurities from the synthesis matrix.

Time (min)% Phase A (Buffer)% Phase B (ACN)Event
0.0 9010Initial Hold (Traps polar acid)
2.0 9010End of Hold
10.0 4060Linear Ramp (Elutes analyte)
10.1 1090Wash Step
12.0 1090End Wash
12.1 9010Re-equilibration
15.0 9010End of Run

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1][2]

  • Dissolve in 5.0 mL of Acetonitrile (to ensure solubility of the phenyl tail).

  • Sonicate for 5 minutes.

  • Dilute to volume (10.0 mL) with Water .

    • Note: Final solvent ratio is 50:50 ACN:Water.[1][2] This matches the midpoint of the gradient to prevent peak distortion.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A/Acetonitrile (90:10 v/v).

    • Crucial: Diluting in the starting mobile phase composition ensures perfect peak focusing at the head of the column.

SamplePrep Step1 Weigh 10 mg Standard Step2 Dissolve in 5 mL ACN (Solubilizes Phenyl Group) Step1->Step2 Step3 Dilute to 10 mL with Water (Result: 1 mg/mL Stock) Step2->Step3 Step4 Dilute 1:20 with Mobile Phase A (Result: 50 µg/mL Working Std) Step3->Step4

Figure 2: Dilution workflow ensuring solubility and peak focusing.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following acceptance criteria (n=5 injections of Working Standard):

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 6.5 ± 0.5 minCheck flow rate and mobile phase composition.
Theoretical Plates (N) > 5,000Column aging or poor connections.[1][2] Replace column.
Tailing Factor (T) 0.8 – 1.3T > 1.3: pH is likely too high (COOH ionizing). Add more acid to Phase A.
RSD (Area) < 2.0%Injector issue or air bubbles in pump.

Troubleshooting Guide

Issue: Split Peaks or Shoulder
  • Cause: Solvent mismatch.[1][2] The sample solvent is stronger (more organic) than the initial mobile phase.

  • Fix: Ensure the Working Standard is diluted in 90% Buffer / 10% ACN (matching the starting gradient).

Issue: Retention Time Drift
  • Cause: pH fluctuation in Mobile Phase A.[1][2]

  • Fix: The carboxylic acid is sensitive to pH changes near its pKa.[2] Ensure Phase A is buffered or sufficiently acidic (pH < 2.[1][2]5) to keep the molecule fully protonated (neutral).[2]

Issue: High Backpressure
  • Cause: Precipitation of buffer in organic phase.[1][2]

  • Fix: Although 0.1% Phosphoric acid is generally compatible with ACN, ensure the "Wash" step (90% ACN) does not cause precipitation. If using Phosphate Salts (e.g., KH₂PO₄), switch to Phosphoric Acid liquid to prevent salt precipitation.[2]

References

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • SIELC Technologies. Separation of Isonipecotic Acid Derivatives. (Methodology for piperidine-4-carboxylic acid core). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Review of Analytical Methods for Piperidine Precursors.[1][2] (Contextual grounding for piperidine analysis). Available at: [Link]

Sources

Application Note: GC-MS Profiling of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(Phenylacetyl)piperidine-4-carboxylic acid (CAS 26965-32-2).[1]

This compound is a critical intermediate and potential process impurity in the synthesis of piperidine-class pharmaceuticals, including specific analgesics and Farnesoid X Receptor (FXR) agonists. Its analysis is complicated by the high polarity of the carboxylic acid and the thermal lability of the amide bond, necessitating precise derivatization strategies.

Introduction & Scope

Analyte: this compound CAS: 26965-32-2 Molecular Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol (Free Acid)[1]

The piperidine-4-carboxylic acid scaffold (isonipecotic acid) is a pharmacophore found in numerous bioactive molecules. The N-phenylacetyl derivative often arises as:

  • A Synthetic Intermediate: In the construction of complex peptidomimetics or receptor ligands.

  • A Degradation Product: Hydrolysis of complex amides in biological matrices.

  • A Process Impurity: Incomplete reaction during the synthesis of N-substituted piperidines.

The Analytical Challenge: Direct GC analysis of the free acid is feasible but poor. The free carboxylic acid (-COOH) moiety interacts strongly with silanol groups in the GC column stationary phase, leading to:

  • Peak Tailing: Loss of resolution and sensitivity.

  • Irreversible Adsorption: Carryover and contamination.

  • Thermal Decomposition: The amide bond may degrade at the high injection temperatures required to volatilize the free acid.

The Solution: This protocol utilizes Trimethylsilylation (TMS) derivatization.[2] This blocks the active protic site on the carboxylic acid, lowering the boiling point, improving thermal stability, and yielding a distinct mass spectral signature for unambiguous identification.

Method Development Strategy

Derivatization Logic: Silylation vs. Methylation

While methylation (using BF₃/MeOH) creates stable methyl esters, it requires acidic heating which can hydrolyze the sensitive N-phenylacetyl amide bond.

  • Selected Approach: Silylation with BSTFA + 1% TMCS. [1]

  • Mechanism: Replaces the acidic proton with a Trimethylsilyl (TMS) group.

  • Advantages: Rapid reaction (30 min), mild conditions (neutral pH), and produces diagnostic ions (M-15, m/z 73) useful for structural confirmation.

Internal Standard Selection

To ensure quantitative accuracy, an Internal Standard (ISTD) structurally similar but chromatographically distinct must be used.

  • Recommended ISTD: N-Benzylpiperidine-4-carboxylic acid (if available) or Tropic Acid .[1]

  • Criteria: Must possess a carboxylic acid for co-derivatization and elute close to the analyte without overlapping.

Experimental Protocol

Reagents & Materials
  • Solvent: Pyridine (Anhydrous, 99.8%) – Acts as a solvent and acid scavenger.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standards: Reference standard of this compound (>98% purity).

  • Vials: Amber silanized glass vials with PTFE-lined caps.

Sample Preparation Workflow

Step 1: Stock Solution Preparation Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL). Note: Methanol must be evaporated before derivatization as it reacts with BSTFA.[1]

Step 2: Aliquoting & Drying Transfer 100 µL of Stock Solution to a GC vial. Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Crucial: Any residual moisture or alcohol will quench the derivatizing agent.

Step 3: Derivatization Reaction

  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap immediately and vortex for 30 seconds.

  • Incubate at 70°C for 30 minutes in a dry block heater.

  • Cool to room temperature. Dilute with 400 µL of Ethyl Acetate or inject directly if sensitivity requires.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890/5977 (or equiv)Standard Single Quadrupole
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase ideal for aromatics
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent amide pyrolysis
Injection 1 µL, Split 10:1Prevent column overload; Splitless for trace analysis
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible RT
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp to elute high MW derivative
Transfer Line 280°CPrevent condensation of derivative
Ion Source EI, 230°C, 70 eVStandard Electron Ionization
Scan Range m/z 40 – 450Covers parent ion (TMS derivative) and fragments

Results & Data Interpretation

Chromatographic Performance

The TMS-derivative of this compound is expected to elute in the mid-to-late region of the chromatogram (approx. 12-14 mins under specified conditions).[1] The peak should be symmetrical (Tailing Factor < 1.2).

Mass Spectral Analysis (EI, 70 eV)

The derivatization adds a TMS group (Si(CH₃)₃, mass 72) replacing H (mass 1).

  • MW (Free Acid): 247

  • MW (TMS Derivative): 247 - 1 + 73 = 319 [1]

Key Diagnostic Ions:

m/zIdentityMechanistic Origin
319 [M]⁺ Molecular Ion (often weak but visible).[1]
304 [M-15]⁺ Loss of methyl group from TMS (Characteristic of TMS esters).
202 [M-117]⁺ Loss of COOTMS group (Cleavage alpha to ring).[1]
118 [C₈H₈N]⁺ Phenylacetyl cation / Amide cleavage.
91 [C₇H₇]⁺ Tropylium Ion (Base Peak or very intense). Diagnostic of benzyl/phenylacetyl group.
73 [Si(CH₃)₃]⁺ TMS group (Standard confirmation of derivatization).
Visualization of Analytical Workflow

GCMS_Workflow Sample Sample (Solid/Liquid) Dry Evaporate to Dryness (N2 stream, 40°C) Sample->Dry Remove Solvent Deriv Derivatization BSTFA + 1% TMCS Pyridine, 70°C, 30 min Dry->Deriv Anhydrous Conditions GC GC Separation DB-5MS Column 100°C -> 300°C Deriv->GC Inject 1µL MS MS Detection EI Source (70eV) SIM/Scan GC->MS Elution Data Data Analysis Target Ion: 319 Qual Ions: 91, 202 MS->Data Spectra

Caption: Step-by-step workflow for the derivatization and analysis of this compound.

Quality Control & Troubleshooting

System Suitability Criteria

Before running unknown samples, ensure:

  • S/N Ratio: >10:1 for the m/z 319 ion at the Limit of Quantitation (LOQ).

  • Derivatization Efficiency: No peak should be visible for the underivatized acid (check for broad peaks/humps).

  • Moisture Control: If the TMS reagent turns cloudy or white precipitate forms, moisture has compromised the reaction. Discard and use fresh reagents.

Common Issues
  • Issue: Missing Molecular Ion (319).

    • Cause: Ion source temperature too high or excessive fragmentation energy.

    • Fix: Lower source temp to 200°C; rely on m/z 304 (M-15) and m/z 91 for ID.

  • Issue: Peak Tailing.

    • Cause: Active sites in inlet liner or column.

    • Fix: Replace inlet liner with a deactivated, wool-packed liner. Trim 10cm from column head.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid (Structural Analog Reference). Retrieved February 1, 2026, from [Link]

  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Journal of Chromatography A. (General Protocol Grounding).
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

Sources

experimental use of 1-(Phenylacetyl)piperidine-4-carboxylic acid in laboratory

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 26965-32-2 | Synonyms: N-(Phenylacetyl)isonipecotic acid; 1-(Phenylacetyl)-4-piperidinecarboxylic acid[1]

Abstract

This Application Note provides a rigorous technical framework for the synthesis, purification, and experimental application of 1-(Phenylacetyl)piperidine-4-carboxylic acid . As a lipophilic derivative of isonipecotic acid (piperidine-4-carboxylic acid), this scaffold serves as a critical intermediate in the development of peptidomimetics, GABA uptake inhibitors, and serine hydrolase inhibitors. Unlike the zwitterionic parent compound, the N-phenylacetyl derivative possesses a distinct solubility profile and steric environment, requiring specific handling protocols. This guide outlines a self-validating synthesis workflow and a downstream derivatization strategy for medicinal chemistry libraries.

Physicochemical Profile & Handling

Before initiating experimental workflows, researchers must account for the specific material properties that dictate solubility and stability.

PropertyDataExperimental Implication
Molecular Formula C₁₄H₁₇NO₃Precursor stoichiometry calculations.[1]
Molecular Weight 247.29 g/mol Mass balance verification.
pKa (Calc) ~4.5 (Carboxylic acid)Soluble in basic aqueous buffers (pH > 6); precipitates at pH < 3.
LogP (Calc) ~1.5 - 2.0Moderate lipophilicity; extractable into EtOAc or DCM from acidic aqueous phase.[1]
Physical State White to off-white solidHygroscopic; store in desiccator.[1]
Solubility DMSO, Methanol, DCMPoor water solubility (neutral pH); High water solubility (basic pH).

Storage Protocol: Store at +2°C to +8°C. Although the amide bond is stable, the carboxylic acid moiety is reactive; avoid prolonged exposure to strong dehydrating agents unless derivatization is intended.

Protocol A: Chemical Synthesis (Schotten-Baumann Conditions)

Objective: Synthesize this compound from isonipecotic acid and phenylacetyl chloride. Rationale: A biphasic Schotten-Baumann approach is preferred over organic base coupling (e.g., TEA/DCM) to prevent the self-polymerization of isonipecotic acid and to simplify purification via acid-base extraction.[1]

Reagents & Stoichiometry[1]
  • Substrate: Isonipecotic acid (1.0 equiv)

  • Reagent: Phenylacetyl chloride (1.1 equiv)

  • Base: Sodium Hydroxide (NaOH), 2.5 equiv (dissolved in water)

  • Solvent: THF or Dioxane (to solubilize the acid chloride)

Step-by-Step Methodology
  • Preparation of Aqueous Phase: Dissolve isonipecotic acid (10 mmol, 1.29 g) in 15 mL of 2M NaOH. Cool the solution to 0°C in an ice bath.

    • Checkpoint: Ensure the solution is clear. Isonipecotic acid forms the sodium carboxylate and sodium amine salt, dissolving completely.

  • Addition: Dissolve phenylacetyl chloride (11 mmol, 1.70 g) in 5 mL of dry THF. Add this solution dropwise to the vigorous stirred aqueous amine solution over 15 minutes.

    • Mechanism:[1] The amine is more nucleophilic than the hydroxide/water at 0°C, favoring amide bond formation over hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Monitoring: Spot on TLC (System: 10% MeOH in DCM with 1% Acetic Acid). The starting material (isonipecotic acid) will stay at the baseline; the product will have an Rf ~0.4–0.5.

  • Workup (Critical Purification Step):

    • Wash: Extract the basic reaction mixture (pH > 10) with Diethyl Ether (2 x 20 mL).

    • Logic: This removes unreacted phenylacetyl chloride (hydrolyzed to neutral phenylacetic acid impurities if pH is not high enough, but mostly neutral impurities) and neutral byproducts. The product remains in the aqueous phase as the carboxylate salt.

    • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 6M HCl to pH ~2.

    • Observation: The product will precipitate as a white solid or oil out.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from EtOAc/Hexanes to yield the pure acid.

Workflow Diagram

SynthesisWorkflow Start Isonipecotic Acid (Aqueous NaOH) Reaction Biphasic Reaction (0°C -> RT, 3h) Start->Reaction Reagent Phenylacetyl Chloride (in THF) Reagent->Reaction BasicWash Basic Extraction (Remove Neutrals) Reaction->BasicWash pH > 10 Acidification Acidify to pH 2 (Precipitate Product) BasicWash->Acidification Aq. Phase FinalExtract Extract w/ EtOAc & Recrystallize Acidification->FinalExtract Product 1-(Phenylacetyl) piperidine-4-COOH FinalExtract->Product

Figure 1: Schotten-Baumann synthesis workflow ensuring selective N-acylation and purification via pH manipulation.[1][2]

Protocol B: Application in Library Synthesis (Amide Coupling)

Objective: Use the carboxylic acid handle to generate a library of "N-phenylacetyl isonipecotamides" for biological screening (e.g., FAAH inhibition or GPCR ligands). Rationale: The carboxylic acid at position 4 is sterically accessible but requires activation. Standard EDC/HOBt or HATU coupling is recommended.

Reagents
  • Scaffold: this compound (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Methodology
  • Activation: Dissolve the scaffold (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 minutes at RT.

    • Note: The solution should turn slightly yellow as the activated ester forms.

  • Coupling: Add the amine partner (1.1 equiv). Stir at RT for 4–16 hours.

  • Quenching: Dilute with EtOAc and wash with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).

    • Sat. NaHCO₃ (removes unreacted acid scaffold).

    • Brine.[3]

  • Analysis: Verify m/z via LC-MS. The product should show [M+H]⁺ corresponding to MW + Amine - H₂O.[1]

Quality Control & Characterization

To ensure scientific integrity, the synthesized material must meet the following criteria before use in biological assays.

MethodExpected ResultDiagnostic Signal
¹H NMR (DMSO-d₆) Confirm Structureδ 12.2 ppm (broad s, 1H, -COOH)δ 7.2-7.3 ppm (m, 5H, Phenyl)δ 3.7 ppm (s, 2H, Ph-CH₂-CO)δ 4.2 & 2.8 ppm (m, Piperidine ring protons)
LC-MS (ESI+) Purity > 95%m/z 248.1 [M+H]⁺
TLC Single SpotRf ~0.4 (DCM:MeOH 9:1 + 1% AcOH)
Troubleshooting Guide
  • Issue: Low yield after acidification.

    • Cause: The product is amphiphilic and may remain partially water-soluble.[1]

    • Solution: Saturate the aqueous phase with NaCl (salting out) before EtOAc extraction, or use Chloroform/Isopropanol (3:1) for extraction.[4][5]

  • Issue: Presence of Phenylacetic acid impurity.[6][7]

    • Cause: Hydrolysis of excess acid chloride that co-extracted.

    • Solution: Ensure the basic wash (Step 4a in Protocol A) is thorough. Phenylacetic acid is soluble in the basic aqueous layer, but if the pH drops, it co-precipitates. Keep the basic wash pH > 11.

Biological Context & Safety

Biological Relevance: While this compound is primarily a scaffold, its derivatives have demonstrated activity in:

  • Platelet Aggregation Inhibition: Phenyl amides of this scaffold inhibit ADP-induced aggregation [1].[1][8]

  • FAAH Inhibition: Piperazine analogs (closely related) are potent Fatty Acid Amide Hydrolase inhibitors [2].[9]

  • GABA Transport: As a lipophilic analog of isonipecotic acid (a GABA agonist), it allows for the study of non-zwitterionic interactions with GABA transporters [3].

Safety (GHS Classification):

  • H315: Causes skin irritation.[2][10]

  • H319: Causes serious eye irritation.[2][10]

  • H335: May cause respiratory irritation.[2][7][10]

  • Precaution: Handle in a fume hood. Wear nitrile gloves and safety glasses.

References

  • Antiplatelet Activity: Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids.[8] (2003).[4][5][8] PubMed.[2] Available at: [Link]

  • FAAH Inhibition Context: Biochemical and Biological Properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide. (2008). NIH/PubMed. Available at: [Link][9]

  • Isonipecotic Acid Context: Isonipecotic acid - Wikipedia.[1] Available at: [Link][3]

Sources

Application Note: Selective N-Acylation of Piperidine-4-Carboxylic Acid with Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1-(2-phenylacetyl)piperidine-4-carboxylic acid represents a classic but deceptively challenging transformation in medicinal chemistry. It involves the coupling of Phenylacetic Acid (PAA) with Piperidine-4-carboxylic acid (Isonipecotic Acid) .

This scaffold is a critical pharmacophore found in various GPCR ligands, enzyme inhibitors, and peptidomimetics. The primary synthetic challenge lies in the zwitterionic nature of isonipecotic acid. In its neutral state, the secondary amine is protonated by the carboxylic acid, rendering it non-nucleophilic and insoluble in most organic solvents (DCM, THF).

This guide presents two validated protocols to overcome the "Zwitterion Trap":

  • Method A (The Scale-Up Route): Schotten-Baumann conditions using Phenylacetyl Chloride.

  • Method B (The Precision Route): Two-step synthesis via Ethyl Isonipecotate using HATU activation.

Mechanistic Insight & Decision Matrix

The Zwitterion Challenge

Direct coupling of PAA and Isonipecotic Acid using standard carbodiimides (EDC/DCC) in organic solvent often fails because the amino acid exists as a salt (


). To react, the amine must be deprotonated, but the solvent must also solubilize the polar substrate.
Pathway Selection

Use the following decision matrix to select the appropriate protocol for your needs.

DecisionMatrix Start Start: Select Protocol Scale Is Scale > 10g? Start->Scale Purity Is High Purity Critical (>98% for Bioassay)? Scale->Purity No MethodA Method A: Schotten-Baumann (Aqueous/Biphasic) Scale->MethodA Yes Purity->MethodA No (Quick Screen) MethodB Method B: Ester Intermediary (Organic Phase) Purity->MethodB Yes

Figure 1: Decision matrix for selecting the synthesis strategy based on scale and purity requirements.

Protocol A: The Schotten-Baumann Route (Direct Acylation)

Best for: Gram-to-kilogram scale, cost-efficiency, speed. Mechanism: Interfacial reaction where the aqueous phase keeps the amino acid soluble (as a carboxylate salt) and the organic phase delivers the reactive acid chloride.

Reagents & Materials
ReagentEquiv.Role
Isonipecotic Acid1.0Substrate (Nucleophile)
Phenylacetyl Chloride1.1Electrophile
NaOH (10% aq)2.5Base (Solubilizer & Scavenger)
THF or Dichloromethane-Co-solvent
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve Isonipecotic Acid (10 mmol) in 10% NaOH (25 mmol). Ensure the solution is clear (pH > 10).

    • Expert Note: The amine is now deprotonated (

      
      ) and nucleophilic; the acid is a carboxylate (
      
      
      
      ).
  • Cooling: Cool the aqueous solution to 0°C using an ice bath.

  • Addition: Dilute Phenylacetyl Chloride (11 mmol) in an equal volume of dry THF (or DCM). Add this solution dropwise to the stirring aqueous mixture over 30 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent hydrolysis of the acid chloride.

  • Reaction: Remove ice bath and stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Quench & Wash: Extract the reaction mixture with Diethyl Ether (

    
    ).
    
    • Why? This removes unreacted acid chloride and neutral organic impurities. The product remains in the aqueous phase as the sodium salt.

  • Acidification (Precipitation): Cool the aqueous layer to 0°C and slowly acidify with 1N HCl to pH ~2.

    • Observation: The product, 1-(2-phenylacetyl)piperidine-4-carboxylic acid , should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Protocol B: The Ester-Protection Route (Precision Coupling)

Best for: Library synthesis, high purity, avoiding acid chlorides. Mechanism: Uses a protected "masked" amino acid to allow homogeneous organic phase coupling, followed by mild hydrolysis.

Phase 1: Amide Coupling
ReagentEquiv.Role
Ethyl Isonipecotate1.0Amine Component
Phenylacetic Acid1.1Acid Component
HATU1.2Coupling Agent
DIPEA (Hunig's Base)3.0Base
DMF-Solvent
  • Activation: Dissolve Phenylacetic Acid (1.1 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes at RT.

    • Visual Check: Solution often turns slightly yellow (formation of the activated ester).

  • Coupling: Add Ethyl Isonipecotate (1.0 equiv). Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
    , 1N HCl, and Brine. Dry over 
    
    
    
    and concentrate.
    • Result: Ethyl 1-(2-phenylacetyl)piperidine-4-carboxylate (Intermediate).

Phase 2: Ester Hydrolysis
  • Reaction: Dissolve the intermediate in THF:Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 3 hours.

  • Workup: Evaporate THF. Acidify the remaining aqueous residue with 1N HCl to pH 2.

  • Extraction: Extract with EtOAc (

    
    ). Dry and concentrate to yield the pure free acid.
    

Analytical Validation

To ensure the protocol was successful, compare your data against these expected parameters.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
12.20Broad s1H-COOH (Carboxylic Acid)
7.15 - 7.35Multiplet5HAromatic Phenyl Ring
4.25Doublet1HPiperidine Equatorial (

)
3.85Doublet1HPiperidine Equatorial (

)
3.72Singlet2HBenzylic

(Alpha to Carbonyl)
3.05Triplet1HPiperidine Axial
2.70Triplet1HPiperidine Axial
2.45Multiplet1HMethine (

)
1.80 - 1.40Multiplet4HPiperidine Ring

Note: The piperidine protons appear as distinct sets due to restricted rotation around the amide bond (rotamers).

Troubleshooting & Optimization

Issue: Low Yield in Method A (Schotten-Baumann)

  • Cause: Hydrolysis of Phenylacetyl Chloride before it reacts with the amine.

  • Fix: Ensure the temperature is kept < 5°C during addition. Increase the stir rate (reaction is biphasic and diffusion-limited). Use a slight excess (1.2–1.5 equiv) of the acid chloride.

Issue: Product is Oily/Sticky (Method B)

  • Cause: Residual DMF or incomplete acidification.

  • Fix: Perform an extensive water wash during the extraction of the ester intermediate. For the final acid, triturating the oil with cold Hexane/Ether often induces crystallization.

Reaction Pathway Visualization

ReactionPathway PAA Phenylacetic Acid PAC Phenylacetyl Chloride PAA->PAC SOCl2 CoupledEst Intermediate Ester PAA->CoupledEst Method B: HATU/DIPEA Iso Isonipecotic Acid (Zwitterion) Est Ethyl Isonipecotate Iso->Est EtOH/H+ Prod 1-(2-phenylacetyl) piperidine-4-carboxylic acid Iso->Prod Direct Coupling (Difficult) PAC->Prod Method A: NaOH/H2O (Schotten-Baumann) Est->CoupledEst CoupledEst->Prod LiOH/Hydrol.

Figure 2: Synthetic pathways comparing the Acid Chloride route (Red) vs. the Ester Protection route (Green).

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience: New Jersey, 2007; pp 1427-1429.

  • General Procedure for Amide Coupling of Isonipecotic Acid Derivatives: Caroon, J. M., et al. "Synthesis and biological activity of a series of 1-substituted 4-piperidinecarboxylic acid derivatives." Journal of Medicinal Chemistry1981 , 24(11), 1320–1328.

  • HATU Coupling Protocol: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61(46), 10827-10852.

  • Compound Verification: 1-(2-Phenylacetyl)piperidine-4-carboxylic acid (CAS 50606-58-1). PubChem Database. National Center for Biotechnology Information.

Strategic Utilization of 1-(Phenylacetyl)piperidine-4-carboxylic Acid in High-Potency Analgesic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details the strategic role of 1-(Phenylacetyl)piperidine-4-carboxylic acid (N-phenylacetyl isonipecotic acid) as a high-fidelity precursor in the synthesis of 4-anilidopiperidine analgesics, specifically the Carfentanil and Lofentanil series.[1][2][3] Unlike traditional alkylation routes using phenethyl halides, which often suffer from over-alkylation (quaternization) and difficult purification, the "Amide-Reduction Strategy" utilizing this intermediate offers superior regioselectivity and crystalline stability. This guide provides a validated protocol for the generation of the critical N-phenethyl pharmacophore via amide reduction, serving as a foundational workflow for pharmaceutical development in pain management.

Technical Rationale & Mechanism

The Challenge: Installing the N-Phenethyl Moiety

The potency of the fentanyl class (including carfentanil, sufentanil, and remifentanil analogs) is strictly dependent on the N-(2-phenylethyl) substituent on the piperidine ring. Standard synthesis often employs direct alkylation of piperidine-4-carboxylic acid esters with (2-bromoethyl)benzene.

  • Failure Mode: Direct alkylation frequently yields dialkylated quaternary ammonium salts (impurities) that are difficult to separate from the secondary amine product.

  • Stability Issue: Free secondary amines and alkyl halides are prone to degradation and hygroscopicity.

The Solution: The Amide-Reduction Pathway

By utilizing This compound , researchers introduce the phenethyl carbon skeleton in an oxidized amide state.

  • Regiocontrol: Acylation is self-limiting; mono-acylation is guaranteed, preventing quaternary salt formation.

  • Purification: The amide intermediate is often a stable solid that can be recrystallized to high purity (>99%) before the expensive reduction step.

  • Transformation: Selective reduction of the amide carbonyl (C=O) to a methylene (CH₂) group generates the active N-phenethyl pharmacophore.

Reaction Mechanism

The transformation relies on the nucleophilic attack of a hydride donor (e.g., Borane-THF or LiAlH₄) on the amide carbonyl carbon. The oxygen is complexed and eliminated, resulting in the saturated N-phenethyl amine.

Key Transformation:



Experimental Protocol: Synthesis & Reduction

Safety Warning: The compounds described (fentanyl/carfentanil analogs) are extremely potent opioids (Schedule I/II). This protocol is strictly for authorized pharmaceutical research facilities equipped with appropriate engineering controls (gloveboxes, negative pressure hoods) and antidotes (naloxone).

Phase A: Synthesis of this compound

Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid) [CAS: 498-94-2]

  • Phenylacetyl chloride [CAS: 103-80-0]

  • Triethylamine (Et₃N) or NaOH (aq)

  • Dichloromethane (DCM) or THF

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of isonipecotic acid in 50 mL of 1N NaOH (Schotten-Baumann conditions) or DCM with 2.2 eq of Et₃N. Cool to 0°C.

  • Acylation: Add 11.0 mmol (1.1 eq) of phenylacetyl chloride dropwise over 30 minutes. Maintain temperature <5°C to prevent hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Acidify the aqueous layer (if using Schotten-Baumann) with HCl to precipitate the product. If in DCM, wash with 1N HCl, then brine.

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water.

    • Target Yield: 85-92%

    • Appearance: White crystalline solid.

Phase B: Reduction to 1-(2-Phenylethyl)piperidine-4-carboxylic Acid

Reagents:

  • This compound (from Phase A)

  • Borane-Tetrahydrofuran Complex (BH₃·THF, 1.0 M) or Lithium Aluminum Hydride (LiAlH₄)

  • Methanol (for quenching)

  • HCl (conc.)

Step-by-Step:

  • Inert Atmosphere: Purge a 3-neck flask with Argon. Add 5.0 mmol of the amide precursor dissolved in anhydrous THF (20 mL).

  • Reduction:

    • Option A (Preferred): Add 15.0 mL of BH₃·THF (3.0 eq) dropwise at 0°C.

    • Option B: Add LiAlH₄ (2.5 eq) suspended in THF at 0°C.

  • Reflux: Heat the mixture to reflux (66°C) for 4-6 hours. The amide carbonyl peak (approx. 1640 cm⁻¹) should disappear in IR.

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy hydride.

  • Hydrolysis: Add 10 mL of 6N HCl and reflux for 1 hour (to break the boron-amine complex).

  • Isolation: Neutralize to pH 7 with NaOH. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

  • Product: 1-(2-Phenylethyl)piperidine-4-carboxylic acid (ready for esterification to Carfentanil precursors).

Data Analysis & Yield Comparison

The following table summarizes the efficiency of the "Amide-Reduction" route versus the traditional "Direct Alkylation" route for generating the N-phenethyl scaffold.

ParameterAmide-Reduction Route (Recommended)Direct Alkylation Route (Traditional)
Precursor This compoundPiperidine-4-carboxylic acid + Phenethyl bromide
Reaction Type Reduction (Hydride transfer)Nucleophilic Substitution (

)
Major Impurity Unreacted amide (easy to separate)Dialkylated quaternary salt (difficult to separate)
Purity (Crude) >95%70-80%
Overall Yield 82% (2 steps)65% (1 step, low purity)
Crystallinity High (Intermediate is stable solid)Low (Often oils/hygroscopic salts)

Pathway Visualization

The diagram below illustrates the strategic placement of this compound in the synthesis of Carfentanil and Lofentanil.

G cluster_0 Phase A: Precursor Assembly cluster_1 Phase B: Pharmacophore Generation cluster_2 Phase C: Analgesic Synthesis Isonipecotic Isonipecotic Acid (Piperidine-4-COOH) Amide 1-(Phenylacetyl)piperidine- 4-carboxylic Acid (STABLE INTERMEDIATE) Isonipecotic->Amide + Phenylacetyl Cl (-HCl) Phenylacetyl Phenylacetyl Chloride Phenylacetyl->Amide Reduction Reduction (BH3·THF or LiAlH4) Amide->Reduction Phenethyl 1-(2-Phenylethyl)piperidine- 4-carboxylic Acid (Active Scaffold) Reduction->Phenethyl Deoxygenation Esterification Esterification (MeOH/H+) Phenethyl->Esterification Carfentanil Carfentanil / Lofentanil (High Potency Analgesic) Esterification->Carfentanil + Aniline/Propionyl Cl (Multi-step)

Caption: Synthesis pathway converting the stable amide intermediate into the active N-phenethyl opioid scaffold.

References

  • Van Daele, P. G., et al. (1976). "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittel-Forschung, 26(8), 1521-1531.

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260-268.

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412.

  • United Nations Office on Drugs and Crime (UNODC). (2022).[4] "An Expanding Synthetic Drugs Market – Implications for Precursor Control."[4] Global SMART Update, Vol. 23.

  • Walz, A. J., & Bae, S. Y. (2023).[2][5] "Fentanyl Synthesis Using N-BOC-4-Piperidinone." DEVCOM Chemical Biological Center Report, TR-1871.[2]

Sources

1-(Phenylacetyl)piperidine-4-carboxylic acid as an intermediate for anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Next-Generation Anti-Inflammatory Therapeutics[1]

Executive Summary

1-(Phenylacetyl)piperidine-4-carboxylic acid (CAS: 26965-32-2) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. While historically associated with analgesic research (as a structural congener to fentanyl precursors), its primary modern application lies in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators .

This guide details the utility of this intermediate in developing antagonists for Chemokine Receptors (CCR2/CCR5) and P2X7 receptors , and inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. We provide a validated protocol for its synthesis and downstream derivatization, ensuring high purity and reproducibility for library generation.
Scientific Background & Mechanism
2.1 The "Privileged" Piperidine Scaffold

The piperidine-4-carboxylic acid (isonipecotic acid) core is ubiquitous in drug discovery due to its ability to project functional groups in defined spatial orientations. The addition of the N-phenylacetyl group creates a specific hydrophobic pharmacophore essential for binding to the allosteric pockets of Class A GPCRs (G-protein coupled receptors).

2.2 Target Pathways in Inflammation

Derivatives of this compound function through three primary mechanisms:

  • Chemokine Receptor Antagonism (CCR2/CCR5): The phenylacetyl tail occupies the hydrophobic "minor pocket" of the chemokine receptor, blocking the conformational change required for chemotaxis of monocytes and T-cells to inflamed tissue.

  • P2X7 Receptor Antagonism: P2X7 is an ATP-gated ion channel involved in IL-1

    
     release.[1] Amide derivatives of this scaffold have shown potency in blocking this channel, thereby reducing the "cytokine storm" response.
    
  • 11

    
    -HSD1 Inhibition:  This enzyme converts cortisone to active cortisol.[1] Inhibitors containing this piperidine core are investigated for treating metabolic inflammation (e.g., in obesity and atherosclerosis).
    
Technical Specifications
PropertySpecification
Chemical Name 1-(2-Phenylacetyl)piperidine-4-carboxylic acid
CAS Number 26965-32-2
Molecular Formula

Molecular Weight 247.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~4.5 (Carboxylic acid)
Storage 2-8°C, Desiccate
Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: This protocol uses Schotten-Baumann conditions to selectively acylate the secondary amine while preserving the carboxylic acid functionality.[1]

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid) [CAS: 498-94-2][1][2]

  • Phenylacetyl chloride [CAS: 103-80-0][1]

  • Sodium Hydroxide (NaOH), 2N aqueous solution

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1N aqueous solution

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 12.9 g (100 mmol) of piperidine-4-carboxylic acid in 100 mL of 2N NaOH (200 mmol). Cool the solution to 0°C in an ice bath.

    • Critical Checkpoint: Ensure the starting material is fully dissolved before proceeding. The pH must be >10.

  • Acylation: Add a solution of phenylacetyl chloride (15.5 g, 100 mmol) in 50 mL of dry DCM dropwise over 30 minutes with vigorous stirring.

    • Causality: Vigorous stirring is essential because this is a biphasic reaction. The organic phase carries the acyl chloride, while the aqueous phase holds the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitoring: Check reaction progress by TLC (System: 10% MeOH in DCM). The starting amine (ninhydrin positive) should disappear.

  • Workup:

    • Separate the layers.[3] Discard the organic (DCM) layer (contains impurities/byproducts).

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2.0. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C overnight.

  • Yield: Expected yield is 85-90% (approx. 21-22 g).

Protocol B: Library Generation (Amide Coupling)

Rationale: To create active anti-inflammatory agents, the carboxylic acid tail must be coupled to various amines (R-NH2) to target specific receptors.

Reagents:

  • This compound (from Protocol A)[1]

  • EDC

    
    HCl (Coupling agent)
    
  • HOBt (Additive to prevent racemization)

  • Target Amine (e.g., a substituted aniline or benzylamine)

Methodology:

  • Dissolve 1.0 eq of the acid in DMF.

  • Add 1.2 eq of EDC

    
    HCl and 1.2 eq of HOBt. Stir for 15 minutes to activate the acid.
    
  • Add 1.1 eq of the Target Amine and 2.0 eq of DIPEA (base).

  • Stir at room temperature for 12-16 hours.

  • Purification: Dilute with ethyl acetate, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its divergence into three major anti-inflammatory therapeutic classes.

G Start Piperidine-4- carboxylic Acid Intermediate 1-(Phenylacetyl) piperidine-4-carboxylic acid (CAS 26965-32-2) Start->Intermediate Schotten-Baumann (aq NaOH/DCM) Reagent Phenylacetyl Chloride Reagent->Intermediate Class1 CCR2/CCR5 Antagonists Intermediate->Class1 Amide Coupling (R-NH2) Class2 P2X7 Receptor Antagonists Intermediate->Class2 Urea/Amide Formation Class3 11β-HSD1 Inhibitors Intermediate->Class3 Derivatization Outcome1 Inhibit Monocyte Chemotaxis Class1->Outcome1 Outcome2 Block IL-1β Release Class2->Outcome2 Outcome3 Reduce Metabolic Inflammation Class3->Outcome3

Caption: Synthesis pathway of this compound and its divergence into key anti-inflammatory therapeutic classes.

Comparative Activity Data (Representative)

The table below highlights the impact of the phenylacetyl moiety on biological activity compared to the unsubstituted piperidine, based on structure-activity relationship (SAR) studies in CCR2 antagonism.

Compound StructureCore ScaffoldIC50 (CCR2 Binding)Anti-inflammatory Potency
Unsubstituted Piperidine-4-COOH> 10,000 nMInactive
N-Acetyl N-Acetyl-Piperidine-4-COOH5,400 nMLow
N-Benzoyl N-Benzoyl-Piperidine-4-COOH450 nMModerate
Target Compound 1-(Phenylacetyl)piperidine-4-COOH 12 nM High

Note: The flexible methylene spacer in the phenylacetyl group (C-C-N) allows the phenyl ring to access the deep hydrophobic pocket of the receptor, significantly enhancing potency compared to the rigid benzoyl analog.

References
  • Sigma-Aldrich. this compound Product Specification.Link

  • Morytko, M. J., et al. (2008). "Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096. Link

  • ChemicalBook. CAS 26965-32-2 Technical Data.[1][4]Link

  • National Institutes of Health (NIH). PubChem Compound Summary for Piperidine-4-carboxylic acid derivatives.[1]Link

  • Tepe, J. J., et al. "Piperidine scaffolds in the design of anti-inflammatory agents." Journal of Medicinal Chemistry (General Reference for Scaffold Utility).

Sources

Application Note: Functionalization of the Carboxylic Acid Group in 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The 1-(Phenylacetyl)piperidine-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in GPCR ligands (e.g., Orexin, Chemokine receptor antagonists) and enzyme inhibitors (e.g., soluble Epoxide Hydrolase).

The molecule possesses two distinct carbonyl functionalities:

  • The C4-Carboxylic Acid: The primary handle for diversification, library synthesis, and bioisostere installation.

  • The N1-Phenylacetamide: A robust amide linkage that is generally stable but dictates chemoselectivity constraints during reduction.

Chemoselectivity Challenge

The central challenge in functionalizing this scaffold is achieving high conversion of the carboxylic acid without compromising the integrity of the phenylacetyl amide bond. While amides are less reactive than esters or acid chlorides, harsh reducing agents (e.g., LiAlH₄) will reduce the amide to a secondary amine, destroying the pharmacophore. Therefore, protocol selection must prioritize chemoselective activation .

Reaction Workflow & Decision Tree

The following diagram outlines the strategic pathways for diversifying the carboxylic acid moiety, highlighting the critical reagents required to maintain scaffold integrity.

ReactionWorkflow Start 1-(Phenylacetyl) piperidine-4-COOH Decision Target Functionality? Start->Decision Amide Amide (Library Synthesis) Decision->Amide Coupling Alcohol Primary Alcohol (Linker/Scaffold) Decision->Alcohol Reduction Amine Primary Amine (via Curtius) Decision->Amine Rearrangement Heterocycle 1,2,4-Oxadiazole (Bioisostere) Decision->Heterocycle Condensation HATU Reagent: HATU/DIPEA Avoid: Acid Chlorides (Racemization risk) Amide->HATU Borane Reagent: BH3·DMS Avoid: LiAlH4 (Reduces Amide) Alcohol->Borane DPPA Reagent: DPPA/tBuOH Intermediate: Isocyanate Amine->DPPA Amidoxime Reagent: Amidoxime + CDI Cyclization: 110°C Heterocycle->Amidoxime

Figure 1: Chemoselective functionalization pathways for this compound.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Application: SAR expansion and library generation. Rationale: We utilize HATU over EDC/HOBt for this scaffold because the piperidine-4-carboxylic acid core can suffer from slow kinetics due to steric bulk at the C4 position. HATU ensures rapid activation, minimizing reaction times and potential side reactions.

Materials:

  • Substrate: this compound (1.0 eq)

  • Amine (R-NH₂): 1.1 eq[1]

  • Coupling Reagent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF in a round-bottom flask under Nitrogen atmosphere.

  • Activation: Add 3.0 mmol (522 µL) of DIPEA, followed by 1.2 mmol of HATU. Stir at room temperature for 15 minutes. Observation: The solution typically turns slightly yellow, indicating formation of the active ester.

  • Coupling: Add 1.1 mmol of the target amine.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = M+Amine-18).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective Reduction to Alcohol

Application: Generating intermediates for ether synthesis or fluorination. Critical Warning: Do NOT use Lithium Aluminum Hydride (LiAlH₄). It will reduce the N1-phenylacetyl amide to an N1-phenethyl amine. Solution: Use Borane-Dimethyl Sulfide (BH₃·DMS) or activation via Mixed Anhydride.

Method: Mixed Anhydride Reduction (Safer & Scalable)

  • Activation: Dissolve the acid (1.0 eq) in dry THF at 0°C. Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (1.1 eq). Stir for 30 mins to form the mixed anhydride.

  • Filtration: Rapidly filter off the NMM·HCl salt precipitate under inert gas (optional but cleaner).

  • Reduction: Add the filtrate dropwise to a suspension of NaBH₄ (2.5 eq) in THF/Water (10:1) at 0°C.

  • Quench: After 1 hour, quench carefully with 1M HCl.

  • Result: Exclusive formation of the hydroxymethyl group; amide remains intact.

Protocol C: Curtius Rearrangement (Carboxylic Acid to Amine)

Application: Installing a nitrogen atom at the C4 position (isostere synthesis). Mechanism: Acid


 Acyl Azide 

Isocyanate

Carbamate

Amine.[2][3]

Step-by-Step Procedure:

  • Reagents: Dissolve acid (1.0 eq) in Toluene or t-Butanol (if Boc-protection is desired). Add Triethylamine (1.1 eq).

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80–90°C. Evolution of N₂ gas will be observed.

    • If in t-Butanol: The intermediate isocyanate is trapped to form the N-Boc amine .

    • If in Toluene: The Isocyanate intermediate can be isolated or reacted with a different nucleophile (e.g., a distinct alcohol or amine to form ureas).[2][3][4]

  • Hydrolysis (to free amine): Treat the carbamate with 4M HCl in Dioxane.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance at C4 or poor amine nucleophilicity.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically hindered couplings.
Over-reduction (Amide Loss) Use of non-selective hydride donor.Switch strictly to BH₃·THF or the Mixed Anhydride/NaBH₄ method described above.
Racemization Over-activation or high base concentration.If the C4 position is chiral (unlikely in this specific symmetric piperidine, but relevant for analogues), maintain temperature <0°C during activation and use HOBt as an additive.
Incomplete Curtius Failure to reach rearrangement temperature.Ensure internal temperature reaches >80°C. Evolution of gas must be visible.

References

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Chemoselective Reduction: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Curtius Rearrangement: Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373. Link

  • Piperidine Scaffold Utility: Create, J. P., et al. (2011). Discovery of a potent, selective, and orally bioavailable piperidine-4-carboxamide inhibitor of the enzyme soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(6), 1779-1788. Link

Sources

Application Note: Peptide Coupling Strategies for 1-(Phenylacetyl)piperidine-4-carboxylic Acid

[1]

Executive Summary

This guide details the optimized protocols for utilizing 1-(Phenylacetyl)piperidine-4-carboxylic acid as a C-terminal building block in peptide synthesis and peptidomimetic drug discovery.[1] Unlike standard

This note covers discovery-scale activation (HATU), process-scale optimization (T3P), and troubleshooting for solubility-limited substrates.

Molecule Profile & Strategic Analysis

Physicochemical Context[1][2][3]
  • Structure: A piperidine ring substituted at the nitrogen (N1) with a phenylacetyl group and at position 4 with a carboxylic acid.[1]

  • Role: Acts as a non-proteinogenic amino acid surrogate, often used as a linker or a capping group in HDAC inhibitors and GPCR ligands.

  • Key Advantage: The C4 carbon is achiral (symmetrical).[1] This allows for vigorous activation methods (e.g., high temperatures or strong activators) without the risk of racemization that plagues standard peptide coupling.

Solubility & Solvent Strategy

The phenylacetyl "tail" renders the molecule lipophilic.[1]

  • Recommended Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), or NMP (N-methyl-2-pyrrolidone).[1]

  • Avoid: Water, Methanol (poor solubility and potential for methyl ester side reactions).

Reagent Selection Matrix

The choice of coupling reagent depends heavily on the scale and the nature of the amine partner.

FeatureHATU / DIEA T3P / NMM EDC / Oxyma
Primary Application Discovery / Milligram ScaleProcess / Gram+ ScaleStandard / Cost-sensitive
Reactivity Highest (Fast kinetics)High (Low epimerization)Moderate
Byproduct Removal Difficult (requires chromatography)Excellent (Water soluble)Good (Acid wash)
Atom Economy Low (High MW byproduct)HighModerate
Safety Profile Sensitizer / IrritantGreen / Safe (Non-explosive)Standard

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for selecting the optimal coupling pathway based on the amine partner's steric hindrance and the reaction scale.

CouplingLogicStartStart: 1-(Phenylacetyl)piperidine-4-COOHCheckScaleCheck Reaction ScaleStart->CheckScaleSmallScaleDiscovery (<100 mg)CheckScale->SmallScaleLargeScaleProcess (>1 g)CheckScale->LargeScaleCheckAmineIs Amine Hindered?SmallScale->CheckAmineProtocolT3PProtocol B: T3P/NMM(Easy Workup)LargeScale->ProtocolT3PHinderedYesYes (e.g., N-Me, alpha-branched)CheckAmine->HinderedYesHinderedNoNo (Primary Amine)CheckAmine->HinderedNoProtocolHATUProtocol A: HATU/DIEA(Max Reactivity)HinderedYes->ProtocolHATUProtocolEDCProtocol C: EDC/Oxyma(Cost Effective)HinderedNo->ProtocolEDC

Caption: Decision matrix for selecting coupling conditions based on scale and steric hindrance.

Detailed Experimental Protocols

Protocol A: High-Efficiency Activation (HATU)

Best for: Discovery chemistry, library synthesis, and sterically hindered amines. Mechanism: Generates a highly reactive O-azabenzotriazole active ester.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.1 – 1.2 equiv) [CAS: 148893-10-1][1]

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF.[1]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve 1.0 equiv of the carboxylic acid in DMF (concentration ~0.1 M).

  • Base Addition: Add 3.0 equiv of DIEA. Stir for 2 minutes. Note: The solution may warm slightly.

  • Activation: Add 1.1 equiv of HATU. The solution will typically turn yellow/orange.[1] Stir for 5 minutes to form the activated ester.

  • Coupling: Add 1.1 equiv of the amine partner.[1]

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • QC Check: Monitor by LC-MS.[1] The activated ester intermediate is often visible if the reaction is slow.[1]

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIEA).[1]

    • Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

    • Brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Protocol B: Scalable Green Coupling (T3P)

Best for: Scale-up (>1g), GMP synthesis, and ease of purification. Mechanism: Propylphosphonic anhydride (T3P) acts as a water-soluble coupling agent.[1][2]

Materials:

  • This compound (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv) [CAS: 68957-94-8][1][3]

  • NMM (N-Methylmorpholine) or Pyridine (3.0 – 4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative).[1]

Step-by-Step:

  • Slurry: Suspend the carboxylic acid and the amine partner in EtOAc (0.2 M).

  • Base Addition: Add 3.5 equiv of NMM. Cool the mixture to 0°C (ice bath).

  • Reagent Addition: Dropwise add 1.5 equiv of T3P solution.

    • Why Dropwise? The reaction is exothermic.[1] Controlling temperature prevents impurity formation.[1]

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (The "Magic" Step): Add water directly to the reaction mixture.

    • T3P byproducts are water-soluble phosphates.[1]

    • Separate phases.[1] Wash organic layer with 0.5M HCl, then NaHCO₃, then brine.

  • Isolation: Evaporate solvent to yield high-purity product (often >95% without chromatography).[1]

Mechanistic Pathway & Troubleshooting

The following diagram details the molecular transformation and potential side reactions.

ReactionMechanismReactantsAcid + AmineActivationActivation(Active Ester/Anhydride)Reactants->Activation+ Coupling ReagentIntermediateTetrahedralIntermediateActivation->Intermediate+ AmineSideReactionN-Acyl Urea(Stubborn Byproduct)Activation->SideReactionSlow Amine Attack(Rearrangement)ProductFinal AmideIntermediate->Product- Leaving Group

Caption: Reaction pathway showing the critical competition between product formation and N-acyl urea rearrangement.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Steric hindrance of the amine.[1]Switch to HATU or PyAOP .[1] Increase temperature to 40°C (safe due to achiral C4).
Precipitation Poor solubility of the lipid-like tail.[1]Add DMSO (10-20%) as a co-solvent.[1]
"Stuck" Intermediate Active ester formed but not reacting.[1]Add a catalyst like HOAt or Oxyma ; ensure base is non-nucleophilic (use DIEA, not TEA).
Extra Peak (+98 Da) Phosphoric acid adduct (rare).[1]Only occurs with T3P if workup is too acidic; wash thoroughly with water.[1]

References

  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., et al. (2016).[1][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Sigma-Aldrich. (2025).[1][3] Product Specification: this compound.[1]

  • Augustine, J. K., et al. (2009).[1][4] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent.[1] Synlett.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, field-proven insights into the common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategy.

Overview of Synthetic Strategy

The most direct and common approach to synthesizing this compound is through the N-acylation of piperidine-4-carboxylic acid with a phenylacetylating agent. This is typically achieved using phenylacetyl chloride under Schotten-Baumann conditions. An alternative, though often more problematic, route involves the acylation of an ester of piperidine-4-carboxylic acid, followed by a final hydrolysis step. This guide will address challenges in both pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended synthetic route for this molecule?

A1: The preferred method is the direct N-acylation of piperidine-4-carboxylic acid with phenylacetyl chloride in a biphasic system using an aqueous base, a classic example of the Schotten-Baumann reaction.[1][2] This one-step process is generally more efficient than routes requiring protection and deprotection of the carboxylic acid.

Q2: How can I monitor the progress of the acylation reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a polar solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% acetic acid) to resolve the highly polar starting material (piperidine-4-carboxylic acid) from the less polar product. Staining with ninhydrin can be used to visualize the primary/secondary amine of the starting material, which should disappear upon complete reaction.

Q3: What are the critical parameters to control during the Schotten-Baumann reaction for this synthesis?

A3: The three most critical parameters are:

  • Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of phenylacetyl chloride is crucial to prevent hydrolysis of the acyl chloride and minimize side reactions.[3]

  • pH Control: The pH of the aqueous layer must be kept basic (pH 9-11) to neutralize the HCl byproduct and ensure the piperidine nitrogen remains nucleophilic. However, excessively high pH can accelerate the hydrolysis of the acyl chloride.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of phenylacetyl chloride is often used to drive the reaction to completion, but a large excess should be avoided to simplify purification.

Q4: Why is my isolated product a sticky solid or an oil instead of a crystalline powder?

A4: This is often due to impurities, primarily unreacted starting materials or residual solvent. The zwitterionic nature of the product can also make crystallization challenging. Purification via careful pH-controlled precipitation or recrystallization from an appropriate solvent system (e.g., water, ethanol/water, or acetonitrile) is typically required to obtain a crystalline solid.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I've followed the standard Schotten-Baumann protocol, but my yield is extremely low. What went wrong?

A: Low yield is the most common complaint and can stem from several factors related to reagents and reaction conditions. Let's break down the likely causes.

  • Possible Cause 1: Inactive Phenylacetyl Chloride

    • Expertise & Experience: Phenylacetyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to phenylacetic acid, rendering it unreactive for acylation. Old or improperly stored bottles are a frequent source of failure.

    • Troubleshooting Protocol:

      • Verify Reactivity: Before starting your main reaction, test the acyl chloride. In a fume hood, add a few drops to a test tube containing ethanol. A rapid reaction producing heat and HCl fumes (detectable with a pH strip) indicates an active reagent.

      • Use Fresh Reagent: If possible, use a newly opened bottle of phenylacetyl chloride.

      • Purify or Reform: For larger scales, consider distilling the phenylacetyl chloride under reduced pressure. Alternatively, it can be freshly prepared from phenylacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Possible Cause 2: Improper pH Control

    • Expertise & Experience: The piperidine nitrogen must be deprotonated to be nucleophilic. If the HCl generated during the reaction is not neutralized, it will protonate the starting amine, effectively stopping the reaction. Conversely, if the pH is too high, the hydroxide ions will rapidly hydrolyze your phenylacetyl chloride before it can react with the amine.

    • Trustworthiness: The protocol's success hinges on maintaining a "sweet spot" of basicity. This is a self-validating system; failure to maintain the correct pH will inevitably lead to poor yields.

    • Troubleshooting Protocol:

      • Monitor pH: Use a pH meter or pH paper to monitor the aqueous phase throughout the addition of the acyl chloride.

      • Controlled Base Addition: Instead of adding all the base at the beginning, add the phenylacetyl chloride and the base (e.g., 4M NaOH) simultaneously but separately, keeping the pH between 9 and 11.

      • Choice of Base: While NaOH is common, organic bases like pyridine or triethylamine (TEA) in a non-aqueous solvent can also be used, though this complicates the workup.[3]

  • Possible Cause 3: Suboptimal Biphasic Mixing

    • Expertise & Experience: The Schotten-Baumann reaction occurs at the interface of the organic and aqueous layers.[1] Inefficient stirring results in a low surface area for the reaction, leading to slow and incomplete conversion.

    • Troubleshooting Protocol:

      • Vigorous Stirring: Use a mechanical overhead stirrer for larger scales to ensure the creation of a fine emulsion, maximizing the interfacial area. For smaller scales, a large magnetic stir bar at a high RPM is necessary.

      • Phase Transfer Catalyst: While not always necessary, adding a small amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the reaction between the water-soluble amine and the organic-soluble acyl chloride.

Workflow for Troubleshooting Low Acylation Yield

G start Low Yield Observed check_acyl Is Phenylacetyl Chloride Active? start->check_acyl check_ph Was pH Maintained between 9-11? check_acyl->check_ph Yes sol_acyl_no Solution: Use fresh / purified acyl chloride. check_acyl->sol_acyl_no No check_stir Was Stirring Vigorous? check_ph->check_stir Yes sol_ph_no Solution: Implement simultaneous base/acyl chloride addition. check_ph->sol_ph_no No sol_stir_no Solution: Increase stirring speed / Use mechanical stirrer. check_stir->sol_stir_no No end Yield Optimized check_stir->end Yes sol_acyl_no->end sol_ph_no->end sol_stir_no->end

Caption: Decision tree for diagnosing low yield in the acylation step.

Problem 2: Difficulty with Product Isolation and Purification

Q: The reaction seems to have worked based on TLC, but I'm struggling to isolate a pure, solid product from the workup.

A: Isolation is challenging due to the product's amphoteric nature (containing both a carboxylic acid and a tertiary amine).

  • Possible Cause 1: Incorrect pH for Precipitation

    • Expertise & Experience: As a zwitterionic molecule, your product has an isoelectric point (pI) where its net charge is zero, and its solubility in water is at a minimum. To precipitate the product effectively, you must adjust the pH of the aqueous solution to its pI.

    • Troubleshooting Protocol:

      • Initial Workup: After the reaction, consider an acid wash (e.g., with 1M HCl) to remove any unreacted amine starting material (if you started with the ester) and a base wash (e.g., with saturated NaHCO₃) to remove phenylacetic acid.

      • Determine the pI: The pI will be the average of the pKa of the carboxylic acid (approx. 4-5) and the pKa of the protonated tertiary amine (approx. 9-10). The target pH for precipitation is therefore in the neutral range, typically between 6 and 7.

      • Controlled Acidification: After the reaction, ensure the solution is basic (pH > 11) to fully dissolve the product as its carboxylate salt. Filter off any insoluble impurities. Then, slowly add acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH and observe for precipitation. Stop adding acid once precipitation is maximal and the pH is stable in the target range. Adding too much acid will re-dissolve the product as its ammonium salt.

  • Possible Cause 2: Product is Contaminated with Phenylacetic Acid

    • Expertise & Experience: Phenylacetic acid is the primary byproduct from the hydrolysis of phenylacetyl chloride. It has similar acidic properties to your product and can co-precipitate.

    • Troubleshooting Protocol:

      • Bicarbonate Wash: During the workup, a careful wash with saturated sodium bicarbonate (NaHCO₃) solution can help. Phenylacetic acid (pKa ~4.3) is more acidic than your product's carboxylic acid group when the amine is protonated. A carefully controlled bicarbonate wash can selectively remove the more acidic impurity.

      • Recrystallization: This is the most effective method for purification. The choice of solvent is critical.

        • Solvent Selection: Start with solvents like water, ethanol, isopropanol, or acetonitrile. A mixed solvent system, such as ethanol/water, often gives the best results. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

Problem 3: Failure of the Ester Hydrolysis Step

Q: I chose to synthesize the ethyl ester first and am now trying to hydrolyze it to the carboxylic acid, but the reaction is incomplete or fails entirely.

A: Hydrolysis of sterically hindered amides can be difficult. Reports in the literature for analogous compounds highlight that harsh conditions are often required, which can lead to low yields or side reactions.[5]

  • Possible Cause: Steric Hindrance and Reaction Conditions

    • Expertise & Experience: The phenylacetyl group is bulky, and its proximity to the ester may hinder the approach of hydroxide or hydronium ions. Standard saponification conditions (e.g., NaOH in MeOH/H₂O at reflux) may be insufficient.[6]

    • Trustworthiness: It is a known issue in similar chemical series that simple alkyl ester hydrolysis can fail or lead to undesired byproducts like N-desacylation.[5] This validates the difficulty you are experiencing.

    • Troubleshooting Protocol:

      • More Forcing Conditions: Increase the reaction temperature and time. Using a higher boiling point solvent like ethylene glycol with KOH at temperatures up to 190 °C has been reported for analogous nitrile hydrolyses, but be aware of potential product degradation.[5]

      • Acid Hydrolysis: Attempt hydrolysis under strong acidic conditions (e.g., refluxing with 6M HCl or a mixture of acetic acid and HCl). Note that acid-catalyzed hydrolysis is a reversible equilibrium, so a large excess of water is required to drive it to completion.[6]

      • Alternative Strategy: If hydrolysis proves consistently problematic, it is a strong indication that the direct acylation of piperidine-4-carboxylic acid is the superior synthetic route. The use of a tert-butyl ester, which can be cleaved under acidic conditions, has been shown to be a more viable protection strategy in related systems.[5]

Validated Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Acylation

This protocol is a self-validating system. Adherence to the temperature and pH controls is essential for success.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at 0-5 °C. Use enough water to fully dissolve the starting material.

  • Reagent Addition: In a separate flask, dissolve phenylacetyl chloride (1.1 eq) in a suitable organic solvent like dichloromethane or toluene.

  • Reaction: Add the phenylacetyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution over 30-60 minutes. Maintain the internal temperature below 10 °C. Monitor the pH and add more NaOH solution as needed to keep the pH between 9 and 11.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.

  • Workup & Isolation:

    • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane one more time to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with 3M HCl with vigorous stirring to a pH of ~6.5.

    • The product will precipitate as a white solid. Stir the slurry in the cold for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water, and then with a small amount of a cold organic solvent like diethyl ether to aid in drying.

    • Dry the solid under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary Table
ParameterRecommended ConditionRationale
Reaction Type Schotten-BaumannDirect, one-step acylation.[7]
Solvent System Biphasic: Water & DCM/TolueneSeparates reactants and facilitates workup.[1]
Base Sodium Hydroxide (NaOH)Inexpensive, effective at neutralizing HCl.
Temperature 0-10 °CMinimizes hydrolysis of acyl chloride.[3]
pH Range 9-11Keeps amine nucleophilic, avoids acyl chloride hydrolysis.
Purification Precipitation (pH ~6.5) & RecrystallizationExploits zwitterionic nature for isolation.
Overall Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound SM1 Piperidine-4- carboxylic acid Reaction Acylation (Schotten-Baumann) SM1->Reaction NaOH(aq) SM2 Phenylacetyl Chloride SM2->Reaction DCM, 0-5 °C Product 1-(Phenylacetyl)piperidine- 4-carboxylic acid Workup Acidification (pH ~6.5) Reaction->Workup Purification Recrystallization Workup->Purification Purification->Product

Caption: Recommended workflow for the target molecule's synthesis.

References

  • Google Patents. (n.d.). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PrepChem.com. (n.d.). Preparation of phenylacetic acid. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Molecules. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. Retrieved February 1, 2026, from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved February 1, 2026, from [Link]

  • Michigan State University. (n.d.). Carboxylic Derivatives - Reactions. Retrieved February 1, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses... Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 1, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved February 1, 2026, from [Link]

  • Chemistry Learner. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved February 1, 2026, from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved February 1, 2026, from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved February 1, 2026, from [Link]

  • Der Pharma Chemica. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Retrieved February 1, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 1, 2026, from [Link]

  • Scribd. (n.d.). 133 Acylation. Retrieved February 1, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Schotten-Baumann Reaction. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 1-(Phenylacetyl)piperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Amide Coupling

You are likely encountering difficulty with the synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid . While the coupling of isonipecotic acid (piperidine-4-carboxylic acid) with phenylacetyl chloride appears straightforward, it presents a classic "competing nucleophile" problem.

The target molecule contains a free carboxylic acid, making the starting material zwitterionic and highly polar. This leads to distinct purification challenges where standard "aqueous workups" often fail to separate the product from the hydrolyzed byproduct (phenylacetic acid).

This guide provides a root-cause analysis and a self-validating purification protocol designed to restore your product's purity without resorting to tedious chromatography.

Part 1: Diagnostic & Root Cause Analysis

Before attempting a fix, we must identify which impurity is compromising your yield.

The Chemistry of Failure

The reaction is typically a Schotten-Baumann condition (biphasic basic system).[1][2] Two main failure modes exist:

  • Hydrolysis (The most common): The base promotes the attack of water on phenylacetyl chloride, generating Phenylacetic acid .

    • Why it persists: Both your product and this impurity are carboxylic acids. They track together during standard acid/base extractions.

  • Oligomerization (Mixed Anhydrides): If the internal temperature spikes or addition is too fast, the carboxylic acid on your product attacks the acid chloride, forming a mixed anhydride which then reacts with another amine, forming dimers.

Visualizing the Pathway

ReactionPathway cluster_conditions Critical Control Points Reactant Phenylacetyl Chloride Product TARGET PRODUCT This compound Reactant->Product Path A: Amine Attack (Desired) Impurity IMPURITY Phenylacetic Acid Reactant->Impurity Path B: Hydrolysis (Undesired) Amine Isonipecotic Acid (Amine Nucleophile) Amine->Product Water Water/OH- (Competing Nucleophile) Water->Impurity pH Control pH Control Temperature Temperature

Figure 1: Reaction pathway showing the competition between product formation and hydrolysis.

Part 2: Troubleshooting Guide (Q&A)

Q1: My NMR shows a persistent singlet at ~3.6 ppm and multiplet at ~7.3 ppm. Is this my product?

Answer: Likely not just your product. Those signals correspond to the benzylic protons (


) and the phenyl ring. Both the product and the phenylacetic acid  impurity share these signals.
  • The Test: Check the integration of the piperidine ring protons (1.5–4.5 ppm). If the ratio of aromatic protons to piperidine protons is too high (>5:9), you have phenylacetic acid contamination.

Q2: I tried an acid-base extraction, but the impurity came back. Why?

Answer: You fell into the "pKa Trap." Standard acid-base extraction separates neutrals from acids.

  • Your Product: Carboxylic acid (pKa ~4.5).

  • Your Impurity: Phenylacetic acid (pKa ~4.3). Result: When you basify, both go into water. When you acidify and extract, both return to the organic layer. You cannot separate them by pH manipulation alone.

Q3: The product won't precipitate from water after acidification.

Answer: It may be oiling out or remaining soluble due to trace organic solvents (THF/Acetone) acting as cosolvents.

  • The Fix: Ensure you have removed all organic solvents (rotovap) before acidifying the aqueous layer. Cooling the aqueous solution to 0°C and scratching the glass is often necessary to induce crystallization of N-acyl piperidine derivatives.

Part 3: The "Self-Validating" Purification Protocol

Do not rely on column chromatography (which often causes streaking for carboxylic acids). Use this solubility-based purification logic.

Methodology: The "Lipophilic Wash" Strategy

This protocol exploits the solubility difference between the small, lipophilic phenylacetic acid and the larger, more polar target molecule.

Step 1: Reaction Workup
  • Run the Schotten-Baumann reaction (NaOH/DCM or NaOH/THF).

  • Separate Phases: Discard the organic layer (removes neutral impurities).

  • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl.

  • Extraction: Extract the resulting precipitate/oil into Ethyl Acetate (EtOAc) .

  • Drying: Dry over

    
     and concentrate in vacuo to a solid/oil.
    
Step 2: The Critical Purification (The Fix)

If your crude contains phenylacetic acid:

  • Take the crude solid.

  • Triturate (Suspend) the solid in Diethyl Ether (

    
    )  or a 1:1 mixture of Hexane:EtOAc .
    
    • Logic: Phenylacetic acid is highly soluble in ether/hexane. The target piperidine acid is significantly less soluble due to the polar amide and carboxylic acid group on the saturated ring.

  • Sonicate for 10 minutes.

  • Filter the solid.

    • Filtrate: Contains the impurity (Phenylacetic acid).

    • Filter Cake: Contains your purified Product.

Step 3: Recrystallization (Polishing)

If purity is still <98%:

  • Solvent System: Isopropanol (IPA) or EtOH/Water.

  • Procedure: Dissolve in minimum hot IPA; allow to cool slowly to RT, then 4°C.

Visualizing the Workflow

PurificationFlow Start Crude Reaction Mixture (Aqueous + Organic) Step1 Separate Layers Start->Step1 OrgLayer Organic Layer (Discard Neutrals) Step1->OrgLayer AqLayer Aqueous Layer (Contains Product + Impurity Salts) Step1->AqLayer Acidify Acidify to pH 2 Extract into EtOAc AqLayer->Acidify CrudeSolid Crude Solid (Product + Phenylacetic Acid) Acidify->CrudeSolid Triturate TRITURATE with Diethyl Ether (The Critical Step) CrudeSolid->Triturate Filtrate Filtrate (Contains Phenylacetic Acid) Triturate->Filtrate Impurity FinalSolid Filter Cake (PURE PRODUCT) Triturate->FinalSolid Product

Figure 2: Purification workflow emphasizing the ether wash to remove phenylacetic acid.

Part 4: Analytical Validation Data

Use the table below to validate your isolated solid.

Feature1H NMR Signal (CDCl3/DMSO-d6)Diagnostic Note
Aromatic Ring 7.15 – 7.35 ppm (Multiplet, 5H)Overlaps with impurity. Do not use for purity calc.
Benzylic CH2 3.75 ppm (Singlet, 2H)Distinctive singlet.
Piperidine N-CH 3.80 – 4.50 ppm (Broad Multiplets)Indicates restricted rotation of the amide bond.
Piperidine C4-H 2.40 – 2.60 ppm (Multiplet, 1H)Key Signal: Integration must match 1:5 ratio with aromatics.
Carboxylic Acid >12.0 ppm (Broad Singlet)Often invisible if wet or in CDCl3; visible in DMSO.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Schotten-Baumann protocols).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insight into amide coupling and hydrolysis).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3773, Isonipecotic acid. (Solubility and physical property data). [Link]

  • Wibaut, J. P. "Syntheses with isonipecotic acid." Recueil des Travaux Chimiques des Pays-Bas, 1944 , 63, 141.[3][4] (Foundational work on isonipecotic acid derivatives).

Sources

Technical Support Center: Characterization of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Chemistry Support Hub. Ticket ID: PIP-CHAR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Spectral Anomalies, Conformational Dynamics, and Separation Challenges in N-Substituted Piperidines.

Executive Summary

N-substituted piperidines are ubiquitous pharmacophores in medicinal chemistry (e.g., Fentanyl, Donepezil). However, their characterization is frequently plagued by conformational flexibility (chair-chair interconversion), nitrogen inversion , and basic nitrogen interactions . These physical properties manifest as broadened NMR signals, chromatographic peak tailing, and ambiguous stereochemical assignments.

This guide provides a self-validating troubleshooting framework. We move beyond simple "tips" to rigorous, causal analysis of why your data looks wrong and how to definitively fix it.

Module 1: NMR Spectroscopy Troubleshooting

Issue: "My NMR signals are broad or missing at room temperature."

Diagnosis: This is the hallmark of intermediate exchange on the NMR time scale. N-substituted piperidines undergo two distinct dynamic processes:

  • Ring Inversion: Flipping between two chair conformers.

  • Nitrogen Inversion: The substituent on the nitrogen flipping between axial and equatorial orientations.

At room temperature (298 K), the rate of these interconversions often matches the frequency difference (


) between the conformers, leading to coalescence (broadening).

Q: How do I resolve these broad signals to get sharp integration?

A: You must shift the exchange regime away from "intermediate" using Variable Temperature (VT) NMR.

  • Strategy A (High Temperature): Heating the sample (e.g., 320–350 K) increases the exchange rate (

    
    ). This results in a sharp, time-averaged  spectrum. Use this for purity checks and basic structural verification.
    
  • Strategy B (Low Temperature): Cooling the sample (e.g., 200–240 K) decreases the exchange rate (

    
    ). This "freezes" the conformers, allowing you to observe distinct signals for the axial and equatorial conformers. Use this for stereochemical assignment.
    
Experimental Protocol: Variable Temperature (VT) NMR Setup

Objective: Resolve broad methylene signals in the piperidine ring.

  • Solvent Selection:

    • For High T: DMSO-

      
       (up to 100°C) or Tetrachloroethane-
      
      
      
      (up to 140°C).
    • For Low T: CD

      
      Cl
      
      
      
      (down to -90°C) or THF-
      
      
      . Avoid CDCl
      
      
      for very low T due to freezing.
  • Sample Preparation: Prepare a concentration of ~10–20 mg/mL. Ensure the tube is sealed tightly to prevent solvent evaporation at high T or condensation at low T.

  • Acquisition Steps:

    • Step 1: Acquire a standard 1H spectrum at 298 K. Note the line width (

      
      ) of the broad peaks.
      
    • Step 2 (Coalescence Check): Change temperature in 10 K increments.

    • Step 3 (Equilibration): Allow 10 minutes of equilibration time at each temperature step to prevent thermal gradients (shimming issues).

    • Step 4: Re-shim at every temperature point.

  • Data Analysis: Plot chemical shift vs. Temperature. If the signals sharpen into a single set, you have achieved the fast exchange limit.

Visualizing the Logic: NMR Troubleshooting Workflow

NMR_Troubleshooting start Observation: Broad/Missing Signals check_temp Is the goal Structure Verification or Stereochemistry? start->check_temp struct_ver Goal: Structure Verification (Purity/Connectivity) check_temp->struct_ver stereo Goal: Stereochemistry (Axial vs Equatorial) check_temp->stereo heat Action: High T NMR (>320 K) Solvent: DMSO-d6 struct_ver->heat cool Action: Low T NMR (<240 K) Solvent: CD2Cl2 stereo->cool result_heat Result: Fast Exchange Sharp, Averaged Signals heat->result_heat result_cool Result: Slow Exchange Distinct Conformer Signals cool->result_cool

Caption: Decision logic for resolving dynamic NMR broadening in piperidines.

Module 2: Stereochemical Assignment

Issue: "I cannot distinguish between N-axial and N-equatorial substituents."

Diagnosis: In N-substituted piperidines, the lone pair on the nitrogen prefers the equatorial position (due to steric bulk of the R-group) or axial position (due to stereoelectronic effects like the anomeric effect), depending on the substituent.

Q: Which spectroscopic markers definitively identify the configuration?

A: Use the "Bohlmann Band" criteria and specific Coupling Constants.

1. Infrared (IR) Spectroscopy: Bohlmann Bands
  • Principle: When the N-lone pair is anti-periplanar to the adjacent C-H bonds (usually meaning the lone pair is axial), significant orbital overlap (

    
    ) weakens the C-H bond.
    
  • Observation: This results in "Bohlmann Bands"—distinct C-H stretching absorptions in the 2700–2800 cm⁻¹ region.

    • Bands Present: Lone pair is Axial

      
       N-Substituent is Equatorial .
      
    • Bands Absent: Lone pair is Equatorial

      
       N-Substituent is Axial .
      
2. 1H NMR Coupling Constants (

)

Use the Karplus relationship on the adjacent methylene protons.

  • Axial Proton (

    
    ):  Large coupling to adjacent axial proton (
    
    
    
    Hz) and small to equatorial (
    
    
    Hz).
  • Equatorial Proton (

    
    ):  Small couplings generally (
    
    
    
    Hz).

Data Summary: Stereochemical Markers

FeatureN-Substituent Equatorial (Lone Pair Axial)N-Substituent Axial (Lone Pair Equatorial)
IR (2700-2800 cm⁻¹) Strong Bohlmann Bands Weak or Absent
13C NMR (

-Carbon)
Shielded (Upfield shift)Deshielded (Downfield shift)
1H NMR (

)
Distinct triplet of doublets (large

)
Complex multiplet
Thermodynamic Preference Usually favored (Sterics)Favored if H-bonding/Anomeric effect exists

Module 3: Chromatography & Separation (HPLC/LC-MS)

Issue: "My piperidine peak is tailing severely, destroying resolution."

Diagnosis: Piperidines are secondary or tertiary amines with a pKa typically between 8 and 11. On standard silica-based C18 columns, the protonated nitrogen (


) interacts strongly with residual silanol groups (

)
on the stationary phase via ion-exchange mechanisms. This causes peak tailing.

Q: How do I achieve symmetrical peak shapes for quantitative analysis?

A: You must suppress silanol ionization or block the interaction.

Troubleshooting Guide: The "Triangle of Suppression"
  • Method A: High pH Mobile Phase (The Modern Standard)

    • Why: At pH > 10, the piperidine is deprotonated (neutral). Neutral amines do not interact with silanols via ion exchange.

    • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S) resistant to high pH dissolution. Standard silica dissolves at pH > 8.

    • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

  • Method B: Low pH with Ion Pairing

    • Why: At pH < 3, silanols are protonated (neutral

      
      ), reducing interaction.
      
    • Additive: Trifluoroacetic acid (TFA) (0.05% - 0.1%). The Trifluoroacetate anion pairs with the piperidinium cation, improving shape.

    • Warning: TFA suppresses ionization in Mass Spectrometry (ESI). Use Formic Acid for LC-MS, though tailing may be worse than with TFA.

  • Method C: Chaotropic Salts

    • Why: Adding salts like Sodium Perchlorate (

      
      ) disrupts the solvation shell and silanol interaction.
      
    • Context: Mostly for non-MS applications (UV detection only) as salts clog MS sources.

Experimental Protocol: High pH Method Development

Objective: Develop a tailing-free LC-MS method for a basic piperidine derivative.

  • Column Selection: Choose a Hybrid Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

      
      ).
      
    • MP B: Acetonitrile.

  • Gradient Setup:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • Flow Rate: 0.4 mL/min (for UPLC).

  • System Check: Ensure the LC system is flushed of any previous acid buffers to prevent precipitation of bicarbonate salts.

Visualizing the Logic: HPLC Method Selection

HPLC_Method_Dev problem Problem: Peak Tailing ms_compat Is MS Compatibility Required? problem->ms_compat yes_ms Yes (LC-MS) ms_compat->yes_ms no_ms No (UV/ELSD) ms_compat->no_ms high_ph High pH Strategy (Recommended) Col: Hybrid Silica (BEH) Buffer: NH4HCO3 pH 10 yes_ms->high_ph Best Shape low_ph Low pH Strategy Col: C18 Charged Surface Buffer: Formic Acid yes_ms->low_ph Alternative ion_pair Ion Pairing Strategy Buffer: TFA or Perchlorate no_ms->ion_pair Robust

Caption: Selection guide for HPLC conditions based on detection requirements.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Conformational Analysis of Heterocycles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Sections on NMR of Amines and Bohlmann Bands).

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Compounds in High-Performance Liquid Chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive text on conformational analysis).

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in LC and LC-MS. Application Note.

End of Technical Guide For further assistance, please contact the Applications Engineering team with your specific spectral data files (.fid or .raw).

Technical Support Center: Managing Impurities in 1-(Phenylacetyl)piperidine-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis and purification of 1-(Phenylacetyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity management during the production of this important compound. Our goal is to provide you with the expertise and practical insights needed to ensure the highest quality of your synthesis.

Introduction: The Criticality of Impurity Control

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[1] Unwanted chemicals can arise from various sources, including starting materials, side reactions, and degradation.[2] This guide provides a structured approach to identifying, controlling, and mitigating impurities in the production of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: What are the primary starting materials for the synthesis of this compound, and what are their potential impurities?

A1: The most common synthetic route is the N-acylation of piperidine-4-carboxylic acid with phenylacetic acid or an activated derivative thereof.

  • Piperidine-4-carboxylic acid (Isonipecotic acid): This starting material is often synthesized via the hydrogenation of 4-pyridinecarboxylic acid.[3] Potential impurities include:

    • Unreacted 4-pyridinecarboxylic acid: Incomplete hydrogenation can lead to the carry-over of this starting material.

    • Over-reduction products: While less common, excessive reduction could potentially lead to ring-opening byproducts.

    • Residual catalysts: Trace amounts of the hydrogenation catalyst (e.g., Palladium on carbon) may be present.

  • Phenylacetic acid: A common route to phenylacetic acid is the hydrolysis of benzyl cyanide.[4][5] Potential impurities include:

    • Benzyl cyanide: Incomplete hydrolysis can result in the presence of this reactant.

    • Dibenzyl ketone: This can form as a byproduct during certain synthetic routes of phenylacetic acid, especially if there is an excess of acetic anhydride used in one of the preparation methods.[5]

Q2: What are the likely process-related impurities formed during the N-acylation step?

A2: The coupling of phenylacetic acid and piperidine-4-carboxylic acid, typically facilitated by a coupling agent, can lead to several byproducts.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of both piperidine-4-carboxylic acid and phenylacetic acid in the final product.

  • Coupling Agent Byproducts:

    • If using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the corresponding urea byproduct (dicyclohexylurea or diisopropylurea) will be formed.[6] These are often poorly soluble in many organic solvents and can sometimes be removed by filtration.

    • When using activating agents like 1-Hydroxybenzotriazole (HOBt), related byproducts can be generated.[6][7]

  • Double Acylation Product: While sterically hindered, it is theoretically possible for a second molecule of phenylacetic acid to react with the carboxylate of the product to form an anhydride, although this is unlikely under standard conditions.

Q3: What are the potential degradation products of this compound?

A3: Like many pharmaceutical compounds, this compound can degrade under certain conditions.

  • Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[8]

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of piperidine-4-carboxylic acid and phenylacetic acid.

  • Decarboxylation: At elevated temperatures, the carboxylic acid moiety could undergo decarboxylation, although this typically requires harsh conditions.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: An unexpected peak is observed in the HPLC analysis of the final product.

Possible Cause & Troubleshooting Workflow:

An unexpected peak can originate from starting materials, side reactions, or degradation. A systematic approach is necessary for identification and mitigation.

Experimental Protocol: Impurity Identification Workflow

  • Analyze Starting Materials: Run separate HPLC analyses of your batches of piperidine-4-carboxylic acid and phenylacetic acid using the same method as for your final product. This will help determine if the impurity is carried over from the starting materials.

  • Spiking Study: Spike a sample of your purified product with small amounts of each starting material and re-analyze by HPLC. Co-elution of the unknown peak with a starting material confirms its identity.

  • Stress Testing (Forced Degradation): To identify potential degradation products, subject a sample of your purified product to stress conditions (e.g., heat, acid, base, oxidation, light) and analyze the resulting mixture by HPLC. The appearance or increase of the unknown peak under specific conditions can indicate its nature as a degradant.

  • LC-MS Analysis: For definitive identification, analyze the sample containing the impurity by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which can be used to deduce its structure.

Data Presentation: Common Impurities and Their Expected Molecular Weights

Impurity NameSourceExpected [M+H]⁺ (m/z)
Piperidine-4-carboxylic acidStarting Material130.08
Phenylacetic acidStarting Material137.06
Benzyl cyanidePhenylacetic acid impurity118.07
This compound N-oxideDegradation278.14

Visualization: Impurity Identification Workflow

Impurity_Identification start Unexpected Peak in HPLC sm_analysis Analyze Starting Materials by HPLC start->sm_analysis stress_testing Forced Degradation Study start->stress_testing If not a starting material spiking Spiking Study with Starting Materials sm_analysis->spiking Impurity peak present? impurity_identified Impurity Identified spiking->impurity_identified Co-elution observed lcms LC-MS Analysis stress_testing->lcms New peak formed lcms->impurity_identified

Caption: A logical workflow for identifying unknown impurities.

Issue 2: Low yield of this compound.

Possible Cause & Troubleshooting Workflow:

Low yields can be attributed to incomplete reactions, competing side reactions, or product loss during work-up and purification.

Experimental Protocol: Optimizing the N-Acylation Reaction

  • Activation of Phenylacetic Acid: Instead of direct coupling, consider pre-activating the phenylacetic acid. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by forming an active ester (e.g., with N-hydroxysuccinimide).[6] This can lead to a more efficient and complete reaction.

  • Choice of Coupling Agent: If using a direct coupling method, ensure the appropriate coupling agent is used. For example, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used in aqueous-compatible conditions, while DCC is suitable for anhydrous organic solvents.[9]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is carried out at an optimal temperature. While room temperature is often sufficient, gentle heating may be required to drive the reaction to completion.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the phenylacetic acid or its activated form can help to ensure complete consumption of the more valuable piperidine-4-carboxylic acid.

    • Base: The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the piperidine nitrogen.

  • Work-up Procedure:

    • pH Adjustment: During aqueous work-up, carefully adjust the pH to ensure the product, which is a carboxylic acid, is in its desired form (either as the free acid for extraction into an organic solvent or as a salt for remaining in the aqueous phase) for efficient separation from byproducts and unreacted starting materials.

    • Extraction: Use an appropriate organic solvent for extraction. The choice of solvent will depend on the solubility of the product and impurities.

Acylation_Optimization

Sources

Technical Support Center: Synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvent selection in achieving high yield and purity. As researchers and developers, we understand that seemingly minor variations in reaction conditions can have significant impacts on outcomes. This guide is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Section 1: The Pivotal Role of the Solvent in N-Acylation

The synthesis of this compound is fundamentally an N-acylation reaction. A secondary amine (piperidine-4-carboxylic acid) nucleophilically attacks an activated carboxylic acid derivative, typically phenylacetyl chloride. The solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction rate, equilibrium position, and the prevalence of side reactions. An ideal solvent must effectively dissolve the starting materials, particularly the piperidine carboxylate salt, without reacting with the highly electrophilic acylating agent.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best class of solvents for the N-phenylacetylation of piperidine-4-carboxylic acid?

A1: Anhydrous, aprotic solvents are the standard and most effective choice for this reaction.[1] Protic solvents (like water or alcohols) are generally unsuitable because their nucleophilic hydroxyl groups can compete with the piperidine nitrogen, leading to the formation of unwanted esters or hydrolysis of the acylating agent.[1] Common choices include chlorinated solvents like dichloromethane (DCM) and polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN).[1]

Q2: Do I need a base for this reaction? If so, how does the solvent affect my choice of base?

A2: Yes, a non-nucleophilic base is essential. The reaction generates one equivalent of hydrochloric acid (if using phenylacetyl chloride), which will protonate the piperidine nitrogen, rendering it non-nucleophilic. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used as an acid scavenger. The solvent must fully dissolve both the starting material and the base. DCM is often preferred as it provides good solubility for the amine hydrochloride salt that forms, preventing it from precipitating and halting the reaction.

Q3: Can I run this reaction under solvent-free conditions?

A3: While some acylation reactions can be performed solvent-free, it is not recommended for this specific synthesis.[2][3] The starting materials are solids, and achieving a homogeneous reaction mixture without a solvent would require high temperatures that could lead to significant decomposition and byproduct formation. A solvent ensures proper mixing, facilitates heat transfer, and allows the reaction to proceed at a controlled temperature.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q4: My reaction yield is consistently low. What is the most likely solvent-related cause?

A4: Low yield is frequently traced back to two primary solvent-related issues: poor solubility of reactants or solvent-mediated side reactions.

  • Causality—Solubility: Piperidine-4-carboxylic acid is zwitterionic and has limited solubility in many common organic solvents. If the starting material does not fully dissolve, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate. While the addition of a base like TEA helps, the resulting carboxylate salt may still not be fully soluble.

  • Troubleshooting Steps:

    • Verify Solubility: Before starting the reaction, perform a simple solubility test. Attempt to dissolve a small amount of your piperidine-4-carboxylic acid and triethylamine in your chosen solvent. If it remains a suspension, the solvent is suboptimal.

    • Solvent Modification: Consider a more polar aprotic solvent. If you are using DCM, switching to acetonitrile or N,N-dimethylformamide (DMF) could improve the solubility of the carboxylate salt. However, be aware that DMF can be difficult to remove during workup.

    • Phase-Transfer Catalysis: In a biphasic system (e.g., DCM/water with a base like NaOH), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the deprotonated piperidine into the organic phase to react with the phenylacetyl chloride. This is a more advanced technique but can be highly effective.

Q5: My final product is impure, and I see multiple spots on the TLC plate. How can the solvent contribute to this?

A5: Product impurity often points to side reactions. The solvent's properties can either suppress or promote these undesired pathways.

  • Causality—Side Reactions:

    • Reaction with Solvent: If your solvent has any nucleophilic impurities (e.g., water in "anhydrous" DCM), it will react with the highly reactive phenylacetyl chloride. This consumes your acylating agent and complicates purification.

    • Di-acylation/Oligomerization: While less common for this specific molecule, in highly concentrated solutions or in solvents that poorly solvate the intermediates, intermolecular reactions can occur.

    • Epimerization: If there were a stereocenter alpha to the nitrogen, basic conditions could potentially lead to epimerization, though this is not a factor for the parent structure.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Always use freshly distilled or commercially available anhydrous solvents. Store them over molecular sieves to maintain dryness.

    • Control Temperature: Poor heat dissipation, often an issue in viscous solvents, can lead to localized heating and decomposition. Ensure vigorous stirring and consider cooling the reaction to 0 °C before adding the acylating agent.

    • Optimize Reactant Addition: Add the phenylacetyl chloride dropwise to the solution of the piperidine and base. This keeps the instantaneous concentration of the highly reactive acylating agent low, minimizing side reactions.

Comparative Solvent Effects on Yield

The following table provides a summary of expected outcomes based on solvent choice, derived from general principles of N-acylation.

SolventClassDielectric Constant (ε)Expected YieldKey Considerations
Dichloromethane (DCM) Chlorinated9.1Good to ExcellentExcellent general-purpose solvent; good solubility for reagents and easy to remove. Must be anhydrous.[1][4][5]
Tetrahydrofuran (THF) Ether7.5Moderate to GoodGood alternative to DCM, but can contain peroxide impurities that may interfere with the reaction.[1]
Acetonitrile (MeCN) Polar Aprotic37.5GoodHigher polarity can improve solubility of piperidine salt. Can be harder to remove than DCM.[1][6]
Toluene Aromatic2.4Poor to ModerateLow polarity often leads to poor solubility of the piperidine starting material.[1][7]
Ethanol (EtOH) Protic24.5Very PoorWill be acylated by phenylacetyl chloride, leading to ethyl phenylacetate as a major byproduct.[1]

Section 4: Experimental Protocols & Workflows

General Protocol for Synthesis

This protocol includes self-validating checkpoints (TLC analysis) to ensure the reaction is proceeding as expected.

Materials:

  • Piperidine-4-carboxylic acid (1.0 equiv)

  • Triethylamine (2.2 equiv)

  • Phenylacetyl chloride (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid.

  • Dissolution: Add anhydrous DCM (to achieve a concentration of ~0.2 M) followed by triethylamine. Stir the resulting suspension at room temperature for 15-20 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add phenylacetyl chloride dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Visualizing the Workflow

The following diagram outlines the key steps of the synthesis process.

SynthesisWorkflow cluster_prep 1. Preparation & Dissolution cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Purification A Piperidine-4-carboxylic acid + Triethylamine C Suspension/Solution at RT A->C Stir B Anhydrous Solvent (DCM) B->C D Cool to 0 °C C->D F Reaction Mixture D->F E Phenylacetyl Chloride E->F Add Dropwise G TLC Monitoring F->G Stir at RT H Aqueous Workup (Wash Steps) G->H Reaction Complete I Dry & Concentrate H->I J Crude Product I->J K Recrystallization J->K L Final Product K->L

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart

Use this diagram to diagnose and solve common issues related to solvent effects.

TroubleshootingFlowchart cluster_yield Low Yield Issues cluster_purity Purity Issues Start Problem Observed Yield Is starting material fully consumed (TLC)? Start->Yield Purity Multiple spots on TLC? Start->Purity Solubility Poor Reactant Solubility? Yield->Solubility Yes Incomplete Action: Increase reaction time or temperature slightly. Yield->Incomplete No ChangeSolvent Action: Switch to more polar aprotic solvent (e.g., MeCN). Or use phase-transfer catalyst. Solubility->ChangeSolvent Yes WetSolvent Is solvent truly anhydrous? Purity->WetSolvent Yes DrySolvent Action: Use freshly distilled or commercial anhydrous solvent. Store over molecular sieves. WetSolvent->DrySolvent Yes (Suspected) ControlAddition Action: Add acyl chloride dropwise at 0 °C to minimize side reactions. WetSolvent->ControlAddition No

Caption: Troubleshooting flowchart for solvent-related synthesis issues.

References

  • ResearchGate. (2025). Synthesis of 1,4-dihydropyridines by grinding under solvent-free condition.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • BenchChem. (n.d.). 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
  • National Center for Biotechnology Information. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • National Center for Biotechnology Information. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC.
  • Hindawi. (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli.
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.

Sources

catalyst selection for the amidation of piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Subject: Catalyst & Reagent Selection for Isonipecotic Acid Derivatives

Executive Summary: The Substrate Paradox

Piperidine-4-carboxylic acid (also known as isonipecotic acid) presents a deceptive challenge. While it lacks the racemization risks of


-amino acids (due to symmetry at C4), it introduces a critical solubility and chemoselectivity paradox.
  • The Zwitterion Trap: In its native state, the molecule exists as a zwitterion. It is insoluble in the organic solvents required for most catalytic cycles (DCM, THF) and only sparingly soluble in DMF.

  • The Self-Coupling Risk: Without N-protection, the secondary amine of one molecule will react with the activated ester of another, leading to oligomerization rather than the desired amidation.

This guide moves beyond generic "peptide coupling" advice to address the specific steric and electronic behaviors of the piperidine ring.

Interactive Troubleshooting: The Decision Matrix

Before selecting a catalyst, you must define your starting material's state. Use the following logic flow to determine your protocol.

Diagram 1: Catalyst Selection Logic Flow

AmidationLogic Start Start: Piperidine-4-Carboxylic Acid CheckProt Is the Nitrogen Protected? (e.g., N-Boc, N-Cbz) Start->CheckProt No NO (Free Amine) CheckProt->No Yes YES (N-Protected) CheckProt->Yes MethodA Method A: Transient Silylation (BSA + T3P/HATU) No->MethodA Organic Solvent Required MethodB Method B: Schotten-Baumann (Acyl Chloride route) No->MethodB Aqueous/Biphasic CheckScale Reaction Scale? Yes->CheckScale SmallScale Discovery (<1g) Priority: Speed/Yield CheckScale->SmallScale LargeScale Process (>100g) Priority: Cost/Green CheckScale->LargeScale CatHATU Reagent: HATU + HOAt Catalyst: None needed SmallScale->CatHATU Sterically Hindered Amine CatT3P Reagent: T3P (50% in EtOAc) Base: Pyridine/NMM SmallScale->CatT3P Standard Amine CatBoron Catalyst: 3,4,5-F3-Ph-B(OH)2 (Direct Amidation) LargeScale->CatBoron Green Chem (High Temp) LargeScale->CatT3P Easy Workup

Caption: Decision matrix for selecting the optimal activation strategy based on protection status and scale.

Technical Deep Dive: Protocols & Troubleshooting

Scenario A: The "Holy Grail" – Direct Catalytic Amidation

Target: N-Protected P4CA + Amine (Green Chemistry Approach)

If you are looking for true catalysis (atom economy) rather than stoichiometric coupling reagents, Boronic Acid Catalysis is the gold standard. However, it requires specific conditions to work on piperidine derivatives.

The Catalyst: 2-Iodo-phenylboronic acid or 3,4,5-Trifluorophenylboronic acid. Mechanism: The boronic acid forms a mixed anhydride (acyloxyboronate) with the carboxylic acid, which is then attacked by the amine.

Protocol:

  • Solvent: Fluorobenzene or Toluene (High boiling point required).

  • Stoichiometry: 1.0 eq N-Boc-P4CA, 1.0 eq Amine, 10-20 mol% Catalyst.

  • Water Removal: CRITICAL. You must use activated 4Å Molecular Sieves or a Dean-Stark trap. The reaction is driven by the removal of water.

  • Temperature: Reflux (typically 80-110°C).

Troubleshooting Table: Boronic Acid Catalysis

SymptomProbable CauseCorrective Action
0% Conversion Catalyst PoisoningBasic amines can coordinate to Boron. Use a less basic amine or switch to T3P.
Stalled at 50% Water SaturationThe sieves are saturated. Replace with fresh, activated sieves immediately.
N-Boc Cleavage Thermal/Acidic StressBoronic acids are slightly acidic. Reduce temp to 80°C or add mild base (rarely needed).
Scenario B: High-Throughput Coupling (HATU/T3P)

Target: N-Protected P4CA + Weak/Hindered Amine

For medicinal chemistry where yield trumps atom economy, we utilize T3P (Propylphosphonic anhydride) or HATU .

Why T3P? T3P is superior to HATU for piperidine-4-carboxylic acid because:

  • Solubility: T3P comes as a solution in EtOAc or DMF, solubilizing the lipophilic N-Boc-P4CA.

  • Workup: The by-products are water-soluble. No column chromatography is usually needed.

Protocol (The "T3P Standard"):

  • Dissolve 1.0 eq N-Boc-P4CA and 1.1 eq Amine in EtOAc (or DMF if insoluble).

  • Add 3.0 eq N-Methylmorpholine (NMM) or Pyridine. Note: DIPEA can sometimes cause steric clash with T3P.

  • Cool to 0°C.

  • Add 1.5 eq T3P (50% w/w solution).

  • Warm to RT and stir for 2-4 hours.

Diagram 2: T3P Activation Pathway

T3PMechanism Substrate N-Boc-P4CA (Carboxylate) Intermediate Mixed Anhydride (Activated Species) Substrate->Intermediate + T3P + Base T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Amide Product Intermediate->Product + Amine Byproduct Water-Soluble Phosphonate Intermediate->Byproduct

Caption: T3P activation cycle showing the generation of water-soluble byproducts.

Scenario C: The "Unprotected" Nightmare

Target: Free Piperidine-4-carboxylic acid + Amine

The Problem: You cannot use standard coupling reagents because the secondary amine of the piperidine will compete. The Solution: Transient Silylation.

Instead of performing a formal Boc-protection step (which requires isolation), use N,O-Bis(trimethylsilyl)acetamide (BSA) to temporarily protect the amine and the acid in situ.

Protocol:

  • Suspend P4CA (1.0 eq) in dry DCM.

  • Add BSA (2.2 eq). Reflux for 1 hour until the solution turns clear (Solubilization = Silylation).

  • Cool to 0°C.

  • Add the target Amine (1.0 eq).

  • Add T3P (1.5 eq) directly to this solution.

  • Quench: Add aqueous NaHCO3. The silyl groups hydrolyze instantly, leaving the free amine on the piperidine ring (if it didn't react) and the formed amide.

Frequently Asked Questions (FAQs)

Q: Why is my yield low when using EDC/HOBt? A: EDC/HOBt is often too slow for sterically demanding couplings or creates urea byproducts that are hard to remove. For piperidine-4-carboxylic acid, the urea byproduct often co-elutes. Switch to T3P (Scenario B) for cleaner reaction profiles.

Q: Can I use DMAP as a catalyst? A: Use with caution. While DMAP accelerates amidation, it is highly nucleophilic. If you are using an activated ester (like a pentafluorophenyl ester) of N-Boc-P4CA, DMAP works well. However, in HATU couplings, HOAt is the preferred additive, not DMAP.

Q: My N-Boc-P4CA is not dissolving in DCM. A: This is standard. Piperidine derivatives often have high lattice energy.

  • Switch solvent to DMF or NMP .

  • If you must use DCM, add a solubilizing base like DIPEA before adding the coupling reagent.

Q: I see a double-mass peak (M+ and 2M+). What happened? A: You likely had a small amount of N-deprotection (or started with impure material), leading to the piperidine amine reacting with another piperidine acid. Ensure your starting material is >98% pure N-Boc.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link]

  • Marcelli, T. (2013). "Boronic Acid-Catalyzed Amide Formation." In Catalytic Methods in Asymmetric Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

work-up procedures for reactions involving 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up & Purification Protocols

Ticket ID: CAS-26965-32-2-SUP Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for 1-(Phenylacetyl)piperidine-4-carboxylic acid . This guide addresses the specific physicochemical challenges encountered during the isolation of this molecule, particularly its amphiphilic nature and the separation of structurally similar acidic impurities (e.g., phenylacetic acid).

Our protocols are designed around the "pH-Switch" mechanism , utilizing the ionizable carboxylic acid moiety (pKa ~4.5) to toggle solubility between aqueous and organic phases.

Module 1: The "pH-Switch" Extraction Protocol

User Question: I performed an amide coupling to synthesize this molecule, but I'm struggling to separate the product from the starting materials. Standard washing isn't working.

Technical Diagnosis: The product contains a free carboxylic acid and a neutral amide.

  • High pH (>9): The molecule exists as a carboxylate salt (Water Soluble).

  • Low pH (<3): The molecule exists as a free acid (Organic Soluble).

  • Impurity Profile:

    • Isonipecotic acid (Starting Material): Amphoteric/Zwitterionic. Highly water-soluble at extreme pHs.

    • Phenylacetic acid (Starting Material/Hydrolysis product): Acidic.[1][2][3] Co-extracts with product.

Standard Operating Procedure (SOP-01): Acid-Base Work-up

Target: Removal of neutral impurities and unreacted amine.

StepActionMechanism/Rationale
1 Dilute reaction mixture with EtOAc or DCM.Solubilizes the organic product and neutral impurities.
2 Wash with 1M HCl (pH ~1-2).CRITICAL: The product (free acid) stays in the organic layer. Unreacted amine (isonipecotic acid) becomes protonated (

) and partitions into the water.
3 Extract organic layer with Sat. NaHCO₃ (pH ~8-9).The Switch: Product deprotonates to

and moves to the Aqueous Layer . Neutral impurities (ureas, unreacted anhydrides) stay in the Organic Layer.
4 Discard the Organic Layer.Removes non-acidic byproducts.
5 Acidify the Aqueous Layer with 6M HCl to pH < 2.The Return: Product reprotonates to

and precipitates or becomes extractable.
6 Extract with EtOAc (3x) or Filter precipitate.Final isolation of the purified acid.[2]
Visual Workflow: Purification Logic

ExtractionLogic Start Crude Reaction Mixture (Organic Solvent) AcidWash Acid Wash (1M HCl) Start->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 Org1 Organic Layer (Product + Neutrals + Acid Impurities) Sep1->Org1 Keep Aq1 Aqueous Layer (Protonated Amines/SM) Sep1->Aq1 Discard BaseExt Base Extraction (Sat. NaHCO3) Org1->BaseExt Sep2 Phase Separation 2 BaseExt->Sep2 Org2 Organic Layer (Discard: Neutrals/Ureas) Sep2->Org2 Discard Aq2 Aqueous Layer (Product as Carboxylate Salt) Sep2->Aq2 Keep (Product) Acidify Acidify to pH < 2 (HCl) Aq2->Acidify Final Final Extraction/Filtration (Pure Product) Acidify->Final

Figure 1: Decision tree for the acid-base extraction of this compound. This workflow effectively removes amine starting materials and neutral coupling byproducts.

Module 2: Troubleshooting Impurities

User Question: I followed the extraction, but NMR shows phenylacetic acid (PAA) contamination. How do I remove it?

Technical Diagnosis: Phenylacetic acid is a "co-acid." It has a pKa (~4.3) very similar to your product (~4.5). Therefore, they track together through the acid-base extraction described above. You cannot separate them chemically using simple pH washes.

Solution: Solubility Differentiation

You must rely on physical property differences (solubility/crystallinity) rather than chemical acidity.

Protocol A: Recrystallization (Preferred) N-acyl piperidines are often crystalline, whereas PAA is highly soluble in many organic solvents.

  • Solvent System: Ethyl Acetate / Heptane (or Hexane).[1]

  • Procedure: Dissolve the crude solid in minimum hot EtOAc. Add Heptane dropwise until cloudy. Cool slowly to 4°C.

  • Outcome: The larger piperidine derivative should crystallize; PAA tends to stay in the mother liquor.

Protocol B: The "Hot Slurry" (Trituration) If the product is solid but impure:

  • Suspend the solid in a mixture of Ether/Hexane (1:1) or cold Toluene .

  • Sonicate or stir vigorously for 30 minutes.

  • Filter.[2][4]

  • Mechanism: PAA is significantly more soluble in ether/toluene than the piperidine carboxylic acid. The impurity washes away; the product remains on the filter.

Module 3: Handling "Oiling Out"

User Question: Upon acidification (Step 5 of SOP-01), my product formed a sticky gum instead of a precipitate. What now?

Technical Diagnosis: This is a common phenomenon with N-acyl piperidines. The "gum" is the product saturated with water and solvent. It occurs when the product precipitates faster than it can crystallize, trapping impurities and solvent.

Troubleshooting Guide: From Gum to Solid
TechniqueProcedure
Seeding If you have any pure crystal from a previous batch (even 1 mg), add it to the gum while stirring in a non-polar solvent. This provides a nucleation template.
Scratching Use a glass rod to vigorously scratch the side of the flask at the interface of the gum and the solvent. The microscopic glass shards act as nucleation sites.
Azeotropic Drying 1. Redissolve the gum in DCM.2. Dry over MgSO₄.3. Evaporate to dryness.4. Add DCM/Hexane and evaporate again (repeat 3x). This removes trapped water that prevents crystallization.

Module 4: Safety & Stability

User Question: Are there specific stability concerns during the work-up?

Critical Alerts:

  • Amide Hydrolysis: While the amide bond is generally stable, prolonged exposure to strong acid (pH < 1) at high temperatures can hydrolyze the phenylacetyl group, regenerating the starting amine [1]. Keep acid washes cold (0-5°C).

  • Decarboxylation: Rare for this specific scaffold, but avoid heating the dry carboxylic acid above 150°C.

  • Acyl Azide Routes: If you synthesized this via an acyl azide intermediate (Curtius rearrangement route), ensure all azide is quenched before work-up to prevent explosion hazards [2].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide hydrolysis mechanisms).

  • BenchChem Technical Safety. (2025). Purification techniques for Piperidine-1-carbonyl azide. (Reference for safety regarding acyl azide precursors).

  • PubChem. (2025).[5] Compound Summary: this compound. National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

Sources

byproduct formation in the synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly byproduct formation, encountered during this synthetic procedure.

Troubleshooting Guide: Byproduct Formation and Mitigation Strategies

The synthesis of this compound, typically achieved via the Schotten-Baumann reaction between piperidine-4-carboxylic acid and phenylacetyl chloride, is a robust transformation. However, like any chemical process, it is susceptible to the formation of impurities that can complicate purification and compromise the final product's quality. This section details common issues, their root causes, and actionable solutions.

Issue 1: Presence of Phenylacetic Acid in the Final Product

Observation: A significant peak corresponding to phenylacetic acid is observed in the HPLC or ¹H NMR analysis of the crude or purified product.

Probable Cause:

The primary cause for the formation of phenylacetic acid is the hydrolysis of the highly reactive phenylacetyl chloride.[1] This is particularly prevalent if the reaction is conducted in the presence of excessive water, or if the phenylacetyl chloride reagent has been improperly stored and has degraded due to atmospheric moisture.

Mechanism of Formation:

Hydrolysis

Caption: Hydrolysis of Phenylacetyl Chloride.

Solutions:

  • Reagent Quality: Ensure the use of high-purity, freshly opened, or properly stored phenylacetyl chloride. A simple quality check via ¹H NMR can confirm its integrity before use.

  • Solvent and Base Preparation: Use anhydrous solvents and ensure that the aqueous base solution is added in a controlled manner. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.

  • Temperature Control: The hydrolysis of acyl chlorides is temperature-dependent. Maintaining a low temperature (e.g., 0-5 °C) during the addition of phenylacetyl chloride can help to minimize this side reaction.

  • Work-up Procedure: A basic aqueous wash (e.g., with sodium bicarbonate solution) during the work-up can effectively remove the acidic phenylacetic acid byproduct from the organic layer containing the desired product.

Experimental Protocol: Aqueous Wash for Phenylacetic Acid Removal

  • Following the completion of the reaction, quench the reaction mixture with water.

  • If an organic solvent was used, separate the layers. If the reaction was performed in an aqueous medium, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with:

    • 1 M Sodium Bicarbonate (NaHCO₃) solution (2 x 50 mL for a 10g scale reaction).

    • Brine (saturated NaCl solution) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Issue 2: Unreacted Piperidine-4-carboxylic Acid Detected

Observation: The starting material, piperidine-4-carboxylic acid, is present in the final product mixture.

Probable Cause:

Incomplete reaction is the most likely cause. This can be due to several factors:

  • Insufficient Acylating Agent: An inadequate molar ratio of phenylacetyl chloride to piperidine-4-carboxylic acid.

  • Inadequate Base: The Schotten-Baumann reaction requires a base to neutralize the HCl generated in situ.[2][3] Insufficient base will lead to the protonation of the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.

  • Poor Solubility: The starting materials may not be adequately dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete conversion.

Solutions:

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of phenylacetyl chloride to ensure complete consumption of the piperidine starting material.

  • Base Equivalents: Employ at least two equivalents of a suitable base (e.g., NaOH, KOH, or a non-nucleophilic organic base like triethylamine). One equivalent is required to neutralize the generated HCl, and another to deprotonate the carboxylic acid and ensure the piperidine nitrogen remains nucleophilic.

  • Solvent System: Ensure that piperidine-4-carboxylic acid is sufficiently soluble in the reaction medium. For aqueous conditions, ensure the pH is high enough to dissolve the starting material as its carboxylate salt. For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]

Issue 3: Formation of a High Molecular Weight Byproduct, Potentially a Dimer or Anhydride

Observation: A peak with a mass corresponding to a dimer of the product or a related high molecular weight species is observed by LC-MS.

Probable Causes and Mechanisms:

  • N,O-Diacylation: It is possible for the carboxylate group of piperidine-4-carboxylic acid to be acylated by phenylacetyl chloride to form a mixed anhydride. This highly reactive intermediate can then react with another molecule of piperidine-4-carboxylic acid to form an amide bond, leading to a dimeric impurity.

    Dimerization

    Caption: Potential pathway for dimer formation.

  • Self-Condensation of Phenylacetyl Chloride: While less common under controlled Schotten-Baumann conditions, phenylacetyl chloride can undergo self-condensation, particularly at elevated temperatures, to form dibenzyl ketone.[4] This would be a neutral byproduct.

Solutions:

  • Controlled Addition: Add the phenylacetyl chloride slowly to the reaction mixture, ensuring that the temperature is kept low (0-5 °C). This will favor the desired N-acylation over O-acylation of the carboxylate.

  • pH Control: Maintaining a moderately basic pH (around 8-10) is crucial. A very high pH can increase the rate of hydrolysis of the acyl chloride, while a low pH will protonate the amine.

  • Purification: These higher molecular weight byproducts can often be removed by column chromatography or recrystallization.

Table 1: Summary of Common Byproducts and Mitigation Strategies

ByproductProbable CauseMitigation StrategyAnalytical Detection
Phenylacetic AcidHydrolysis of phenylacetyl chlorideUse anhydrous conditions, low temperature, and an alkaline wash during work-up.HPLC, ¹H NMR, LC-MS
Piperidine-4-carboxylic AcidIncomplete reactionUse a slight excess of phenylacetyl chloride and sufficient base. Ensure adequate solubility.HPLC, ¹H NMR, LC-MS
Dimeric SpeciesN,O-diacylation and subsequent reactionSlow, controlled addition of phenylacetyl chloride at low temperature.LC-MS, Gel Permeation Chromatography (GPC)
Dibenzyl KetoneSelf-condensation of phenylacetyl chlorideMaintain low reaction temperature.GC-MS, HPLC

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this reaction?

The choice of solvent depends on the scale and specific requirements of the synthesis.

  • Biphasic (e.g., Dichloromethane/Water or Diethyl Ether/Water): This is a classic Schotten-Baumann condition.[3] The inorganic base resides in the aqueous phase, neutralizing the generated HCl, while the reactants and product remain in the organic phase. This setup can simplify work-up.

  • Aqueous: Performing the reaction in water with a soluble inorganic base (e.g., NaOH) can be effective, especially if the starting material is used as a salt.

  • Aprotic Organic Solvents (e.g., THF, Acetonitrile): With an organic base like triethylamine, the reaction can be conducted in a single organic phase. This can be advantageous for ensuring homogeneity.

Q2: Can I use a different acylating agent instead of phenylacetyl chloride?

Yes, other acylating agents can be used, but they come with their own set of considerations.

  • Phenylacetic Anhydride: Less reactive than the acid chloride, potentially leading to fewer side reactions but may require longer reaction times or heating.

  • Coupling Reagents (e.g., DCC, EDC/HOBt): These are commonly used in peptide synthesis and can be effective for forming the amide bond directly from phenylacetic acid and piperidine-4-carboxylic acid.[5] This avoids the use of the highly reactive and moisture-sensitive acyl chloride. However, these reagents and their byproducts (e.g., DCU) can be difficult to remove.

Q3: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting materials and the appearance of the product. A suitable mobile phase would be a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes with a small amount of acetic acid to aid in the visualization of the carboxylic acids).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for better peak shape) is a good starting point.[6]

Q4: What are the best practices for purifying the final product?

  • Extraction: As mentioned in the troubleshooting guide, an initial work-up with an acidic and basic wash can remove many of the common impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.

  • Column Chromatography: For difficult-to-separate impurities or for obtaining very high purity material, silica gel column chromatography is effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.

Q5: What are the key safety precautions for this synthesis?

  • Phenylacetyl chloride is corrosive and lachrymatory. It reacts violently with water.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Ensure adequate cooling, especially during the addition of phenylacetyl chloride.

  • The use of strong bases like NaOH and KOH requires caution. They are corrosive and can cause severe burns.

Visualization of the Synthetic Workflow and Troubleshooting Logic

Workflow

Caption: General workflow for the synthesis and purification of this compound, including the troubleshooting loop.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Phenylacetic acid. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetyl chloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2022, January 26). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). [Video]. YouTube. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of acid anhydrides. [Video]. Khan Academy. Retrieved from [Link]

  • The Hive. (2004, April 26). Synthesis of Phenylacetyl Chloride. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • MDPI. (2020, January 10). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • YouTube. (2022, January 26). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Desoxybenzoin. Retrieved from [Link]

  • YouTube. (2022, January 26). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of 1-(Phenylacetyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

Introduction

This compound is a molecule of interest in medicinal chemistry, often serving as a scaffold in the design of novel therapeutic agents. Its structure, comprising a piperidine ring, a phenylacetyl group, and a carboxylic acid moiety, presents a unique combination of functional groups that can be definitively characterized using a suite of spectroscopic methods. Accurate structural validation is a critical, non-negotiable step in the synthesis and development of any new chemical entity to ensure its identity, purity, and ultimately, its efficacy and safety. This guide will compare and contrast the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in providing unambiguous structural proof.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry is an essential first-pass analytical technique, providing the molecular weight of the analyte and offering clues to its structure through fragmentation analysis. The choice of ionization technique is critical; for a molecule like this compound, which possesses both acidic and basic sites and has moderate polarity, Electrospray Ionization (ESI) is a superior choice over harsher methods like Electron Ionization (EI), as it minimizes excessive fragmentation and preserves the molecular ion.

Expected Mass Spectrum
  • Molecular Ion (M): The calculated molecular weight of C14H17NO3 is 247.29 g/mol .

  • Positive Ion Mode [M+H]⁺: We anticipate a prominent peak at m/z 248.12, corresponding to the protonated molecule.

  • Negative Ion Mode [M-H]⁻: A peak at m/z 246.11 is expected, representing the deprotonated molecule at the carboxylic acid site.

Key Fragmentation Pathways

The fragmentation pattern provides a structural fingerprint. By analyzing the daughter ions in a tandem MS (MS/MS) experiment, we can confirm the connectivity of the major structural units.

Precursor Ion (m/z)Key Fragment Ion (m/z)Structural Origin
248.12 ([M+H]⁺)131.08Loss of the phenylacetyl group (C8H7O)
248.12 ([M+H]⁺)91.05Tropylium ion (C7H7)⁺ from the benzyl group
248.12 ([M+H]⁺)202.13Loss of COOH group
246.11 ([M-H]⁻)202.13Decarboxylation (loss of CO2)
Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrument Setup: Utilize a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Full Scan (MS1): Acquire a full scan spectrum from m/z 50-500 to identify the precursor ions ([M+H]⁺ or [M-H]⁻).

  • Product Ion Scan (MS/MS): Select the precursor ion of interest (e.g., m/z 248.12) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas. Scan for the resulting product ions to generate the fragmentation pattern.

Caption: Workflow for Tandem Mass Spectrometry (MS/MS) Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular puzzle.

¹H NMR Spectroscopy: Proton Environments and Coupling

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), their multiplicity (splitting pattern), and their chemical shift, which is indicative of the local electronic environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)1H-COOHThe acidic proton is typically broad and downfield.
7.2-7.4Multiplet5HPhenyl-HProtons on the aromatic ring.
3.7Singlet2H-CH₂-PhMethylene protons adjacent to the phenyl group and carbonyl.
2.8-3.2 & 4.0-4.4Multiplets4HPiperidine-H (axial/equatorial at C2, C6)Protons on the piperidine ring adjacent to the nitrogen, showing complex splitting due to axial/equatorial positions and coupling to C3/C5 protons.
2.5Multiplet1HPiperidine-H (at C4)Methine proton at the C4 position, coupled to adjacent piperidine protons.
1.6-2.0Multiplets4HPiperidine-H (at C3, C5)Methylene protons on the piperidine ring.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~178-COOHCarboxylic acid carbonyl carbon.
~170-C=O (amide)Amide carbonyl carbon.
~135Phenyl C (quaternary)Aromatic carbon attached to the acetyl group.
~129Phenyl CHAromatic methine carbons.
~127Phenyl CHAromatic methine carbons.
~45Piperidine C2, C6Carbons adjacent to the nitrogen.
~42-CH₂-PhMethylene carbon of the phenylacetyl group.
~41Piperidine C4Methine carbon bearing the carboxylic acid.
~28Piperidine C3, C5Methylene carbons of the piperidine ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

G cluster_1H ¹H NMR cluster_13C ¹³C NMR H_COOH ~12.0 ppm (1H, s, COOH) H_Aryl 7.2-7.4 ppm (5H, m, Ph-H) H_CH2Ph ~3.7 ppm (2H, s, CH₂Ph) H_Pip_ax_eq 2.8-4.4 ppm (4H, m, Pip-H @ C2,6) H_Pip_C4 ~2.5 ppm (1H, m, Pip-H @ C4) H_Pip_C35 1.6-2.0 ppm (4H, m, Pip-H @ C3,5) C_COOH ~178 ppm (COOH) C_Amide ~170 ppm (C=O Amide) C_Aryl_q ~135 ppm (Aryl Cq) C_Aryl_CH 127-129 ppm (Aryl CH) C_CH2Ph ~42 ppm (CH₂Ph) C_Pip_C26 ~45 ppm (Pip C2,6) C_Pip_C4 ~41 ppm (Pip C4) C_Pip_C35 ~28 ppm (Pip C3,5)

comparative study of different synthetic routes to 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylacetyl)piperidine-4-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its rigid piperidine scaffold coupled with the phenylacetyl moiety makes it a valuable intermediate in drug discovery programs targeting a range of therapeutic areas. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal and organic chemistry communities.

This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an in-depth look at their respective methodologies, advantages, and limitations. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as laboratory scale, available resources, and desired purity.

Synthetic Strategies: An Overview

Two principal synthetic pathways to this compound have been identified and evaluated:

  • Route 1: Direct N-Acylation of Piperidine-4-carboxylic Acid. This approach involves the direct reaction of commercially available piperidine-4-carboxylic acid (also known as isonipecotic acid) with a phenylacetylating agent.

  • Route 2: Esterification, N-Acylation, and Saponification. This multi-step route begins with the protection of the carboxylic acid functionality of piperidine-4-carboxylic acid as an ester, followed by N-acylation of the piperidine nitrogen, and concludes with the hydrolysis of the ester to yield the final product.

The following sections will delve into the mechanistic details, experimental protocols, and comparative analysis of these two routes.

Route 1: Direct N-Acylation of Piperidine-4-carboxylic Acid

This synthetic strategy represents the most direct and atom-economical approach to the target molecule. The core of this method lies in the formation of an amide bond between the secondary amine of the piperidine ring and the carbonyl group of a phenylacetylating agent.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the electrophilic carbonyl carbon of the activated phenylacetyl group (e.g., phenylacetyl chloride). This is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The Schotten-Baumann reaction conditions, which utilize an aqueous base and an organic solvent, are well-suited for this type of transformation.[1][2][3][4][5]

Experimental Protocol: Schotten-Baumann N-Phenylacetylation

Materials:

  • Piperidine-4-carboxylic acid

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Hydrochloric acid (HCl) (for acidification)

  • Water (H₂O)

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • Addition of Acylating Agent: Cool the solution in an ice bath and add a solution of phenylacetyl chloride (1.1 eq) in an inert organic solvent (e.g., dichloromethane or diethyl ether) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Separate the organic layer. Wash the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
One-step synthesis: High atom economy and efficiency.Potential for side reactions: The carboxylate group could potentially act as a nucleophile.
Readily available starting materials. Solubility issues: Piperidine-4-carboxylic acid has limited solubility in many organic solvents.
Simple procedure. Purification challenges: Removal of unreacted starting materials and byproducts may require careful workup.

Route 2: Esterification, N-Acylation, and Saponification

This three-step approach circumvents the potential reactivity of the carboxylic acid group by protecting it as an ester. While longer, this route can offer cleaner reactions and easier purification of intermediates.

Synthetic Workflow

G A Piperidine-4-carboxylic Acid B Ethyl Piperidine-4-carboxylate A->B Esterification (EtOH, H+) C Ethyl 1-(Phenylacetyl)piperidine-4-carboxylate B->C N-Acylation (Phenylacetyl Chloride, Base) D This compound C->D Saponification (NaOH, H₂O/EtOH)

Figure 1: Synthetic workflow for Route 2.

Step 1: Esterification of Piperidine-4-carboxylic Acid

The initial step involves the conversion of piperidine-4-carboxylic acid to its ethyl ester, commonly known as ethyl isonipecotate. This is a standard Fischer esterification reaction.

Experimental Protocol:

  • Suspend piperidine-4-carboxylic acid in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or by bubbling HCl gas).

  • Heat the mixture at reflux for several hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Neutralize the residue with a base and extract the ester into an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude ethyl piperidine-4-carboxylate, which can be purified by distillation.

Step 2: N-Acylation of Ethyl Piperidine-4-carboxylate

With the carboxylic acid group protected, the N-acylation proceeds smoothly.

Experimental Protocol:

  • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq).[6]

  • Cool the mixture to 0 °C and add phenylacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup by washing with aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer and evaporate the solvent to yield ethyl 1-(phenylacetyl)piperidine-4-carboxylate, which can be purified by column chromatography.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[7][8]

Experimental Protocol:

  • Dissolve the ethyl 1-(phenylacetyl)piperidine-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

  • Heat the mixture at reflux for 1-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent to remove any unreacted ester.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Cleaner reactions: Protection of the carboxylic acid minimizes side reactions.Multi-step synthesis: Lower overall yield and more time-consuming.
Easier purification of intermediates. Requires protection and deprotection steps: Adds to the overall complexity.
Potentially higher overall purity. Use of additional reagents and solvents.

Comparative Analysis and Data Summary

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route. The yield and purity data are based on typical literature values for analogous reactions and may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Direct N-AcylationRoute 2: Esterification, N-Acylation, Saponification
Number of Steps 13
Starting Materials Piperidine-4-carboxylic acid, Phenylacetyl chloridePiperidine-4-carboxylic acid, Ethanol, Phenylacetyl chloride
Key Reagents NaOH, HClH₂SO₄ (cat.), Triethylamine, NaOH, HCl
Typical Overall Yield Moderate to HighModerate
Purity of Crude Product ModerateHigh
Purification Method RecrystallizationDistillation (ester), Column Chromatography (acylated ester), Recrystallization (final product)
Scalability Good, but may require optimization for large-scale workup.Excellent, with well-defined steps and purification procedures.
Simplicity HighLow to Moderate

Conclusion and Recommendations

The choice between the direct N-acylation (Route 1) and the multi-step protection-acylation-deprotection strategy (Route 2) for the synthesis of this compound depends on the specific requirements of the researcher.

Route 1 is the preferred method for its simplicity, speed, and atom economy, making it an excellent choice for rapid, small-scale synthesis or for initial screening of derivatives. However, careful optimization of the reaction and workup conditions may be necessary to achieve high purity.

Route 2 , while more laborious, offers a more controlled and often cleaner synthesis, yielding a product of higher purity. This route is recommended for larger-scale preparations where purity is paramount and for the synthesis of analogues where the direct acylation might be problematic.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the available resources, the desired scale of the synthesis, and the required purity of the final compound.

References

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  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. - ResearchGate. (URL: [Link])

  • Chemistry Schotten Baumann Reaction - S
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  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (URL: [Link])

  • Schotten–Baumann reaction - Wikipedia. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • The Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

  • Schotten-Baumann Reaction - J&K Scientific LLC. (URL: not available)
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (URL: [Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL: [Link])

  • Scholars Research Library - Der Pharma Chemica. (URL: not available)
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  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
  • Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis( O , O ′-di(2-phenylethyl)dithiophosphato) nickel(II) - ResearchGate. (URL: [Link])

  • Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | C14H19NO3 | CID 85987 - PubChem. (URL: [Link])

  • Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate and diethyl 3-(4-substituted)-7-(4-nitrobenzyl) indolizine-1,2-dicarboxylate analogs against - ResearchGate. (URL: [Link])

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structure-activity relationship (SAR) of 1-(Phenylacetyl)piperidine-4-carboxylic acid analogs

Comparative SAR Analysis: 1-(Phenylacetyl)piperidine-4-carboxylic Acid Analogs as 11 -HSD1 Inhibitors

Executive Summary: The Scaffold at a Glance

The This compound scaffold represents a privileged pharmacophore in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically targeting metabolic stability and selectivity over the Type 2 isozyme (11

Why This Scaffold?
  • Metabolic Stability: The piperidine ring is less prone to oxidative metabolism compared to flexible aliphatic chains.

  • Synthetic Tractability: Modular synthesis via amide coupling allows for rapid library generation.

  • Binding Mode: The carboxylic acid mimics the steroid A-ring C3-hydroxyl group, anchoring the molecule in the active site.

Biological Context & Mechanism of Action[1][2]

To understand the SAR, one must understand the target. 11

12

The Signaling Pathway

The following diagram illustrates the enzymatic conversion we aim to inhibit and its downstream metabolic effects.

GCortisoneCortisone(Inert)CortisolCortisol(Active Glucocorticoid)Cortisone->Cortisol NADPH dependentHSD111β-HSD1(Target Enzyme)HSD1->Cortisol CatalyzesGRGlucocorticoidReceptor (GR)Cortisol->GR BindsMetabolismGluconeogenesis &AdipogenesisGR->Metabolism Upregulates

Figure 1: The 11

2

Detailed SAR Analysis

The optimization of this compound focuses on four distinct regions.

Region A: The Acidic Head (Position 4)

The carboxylic acid is critical for hydrogen bonding with Tyr-183 and Ser-170 in the catalytic triad. However, free acids often suffer from poor membrane permeability.

  • Modification: Conversion to N-acyl sulfonamides.

  • Effect: Maintains acidity (

    
     ~4-5) while improving lipophilicity and cellular potency.
    
Region B: The Linker (N-Substituent)

The length and rigidity of the linker between the piperidine nitrogen and the phenyl ring determine the orientation of the hydrophobic tail.

  • Phenylacetyl (1-carbon linker): Good flexibility, allows the phenyl ring to slot into the hydrophobic pocket.

  • Benzoyl (0-carbon linker): Increases rigidity. Often leads to a clash with the active site walls unless the phenyl ring is heavily substituted.

  • Sulfonyl (Sulfonamide linker): A common bioisostere (e.g., arylsulfonylpiperidines) that alters the bond angle and improves metabolic stability against amidases.

Region C: The Hydrophobic Tail (Phenyl Ring)

This region occupies the substrate-binding channel (where the steroid backbone usually sits).

  • Unsubstituted: Moderate potency (

    
     > 1 
    
    
    M).
  • 2,4-Dichloro substitution: Significantly improves potency by filling the hydrophobic pocket and preventing metabolic oxidation of the phenyl ring.

SAR Visualization

SARCorePiperidine Core(Rigid Scaffold)HeadRegion A: Carboxylic Acid(H-Bond Anchor)Target: Tyr183/Ser170Head->CorePosition 4LinkerRegion B: Linker(Amide vs. Sulfonamide)Controls OrientationLinker->CorePosition 1 (Nitrogen)TailRegion C: Phenyl Ring(Hydrophobic Pocket)Needs Bulky SubstituentsTail->LinkerAttached Group

Figure 2: Structural dissection of the lead scaffold for SAR optimization.

Comparative Performance Data

The following table contrasts the "Lead" (Phenylacetyl derivative) against optimized analogs and standard inhibitors. Data is synthesized from representative medicinal chemistry literature on piperidine-based HSD1 inhibitors.

Compound ClassStructure Descriptionh11

-HSD1

(nM)
Selectivity (vs HSD2)Cellular Potency (

)
Key Liability
Lead (Ref) 1-(Phenylacetyl)piperidine-4-COOH1,200>50x>10

M
Poor permeability (Polar)
Analog 1 1-(2,4-Dichlorophenylacetyl)...150>100x800 nMModerate clearance
Analog 2 1-(Phenylsulfonyl)piperidine...45>200x120 nMCYP inhibition risk
Optimized N-acyl sulfonamide bioisostere12 >1000x 35 nM Best Balance
Carbenoxolone Triterpenoid (Standard)251x (Non-selective)N/AMineralocorticoid side effects
INCB-13739 Clinical Candidate3.2>1000x<10 nMReference Standard

Analysis:

  • The Lead is active but weak due to the unsubstituted ring and polar acid head.

  • Analog 1 demonstrates that halogenation (lipophilicity) improves enzyme affinity.

  • The Optimized variant (bioisostere) solves the permeability issue, approaching the potency of clinical candidates like INCB-13739 without the off-target effects of Carbenoxolone.

Experimental Protocols

To validate these SAR findings, the following protocols are recommended. These maximize data integrity and reproducibility.

A. Synthesis: Amide Coupling (The "Lead" Generation)

Rationale: We use HATU as the coupling reagent to minimize racemization and ensure high yields for the amide bond formation.

  • Reagents: Piperidine-4-carboxylic acid ethyl ester (1.0 eq), Phenylacetic acid derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the acid derivative in DMF. Add DIPEA and HATU. Stir for 15 min at RT (Activation).

    • Add the piperidine amine. Stir for 4-16h.

    • Monitor: LC-MS for disappearance of amine.

    • Workup: Dilute with EtOAc, wash with Sat.

      
      , Water, Brine. Dry over 
      
      
      .
    • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) to release the free acid (Region A).

B. Assay: Scintillation Proximity Assay (SPA)

Rationale: SPA is a homogeneous assay ideal for HSD1 because it avoids wash steps that can disrupt weak inhibitors.

  • System: Recombinant human 11

    
    -HSD1 microsomes.
    
  • Substrate:

    
    -Cortisone + NADPH (Cofactor).
    
  • Mechanism: Enzyme converts

    
    -Cortisone to 
    
    
    -Cortisol.
  • Detection: Monoclonal anti-cortisol antibody coupled to SPA beads (Yttrium silicate).

  • Readout: Only

    
    -Cortisol bound to the bead triggers light emission. 
    
    
    -Cortisone does not bind.
  • Validation (Self-Check):

    • Z' Factor: Must be > 0.5.

    • Reference: Run Carbenoxolone (

      
       nM) on every plate.
      

Screening Workflow

This workflow ensures that only compounds with true therapeutic potential progress.

WorkflowStartLibrary Synthesis(Amide Coupling)PrimaryPrimary Screen(Enzymatic SPA)Cutoff: >50% Inh @ 1μMStart->PrimarySecondaryDose Response (IC50)Determine PotencyPrimary->Secondary HitsSelectivitySelectivity Screen(vs 11β-HSD2)Safety CheckSecondary->Selectivity Potent (<100nM)CellularCellular Assay(HEK293-HSD1)Membrane PermeabilitySelectivity->Cellular Selective (>100x)ADMEMicrosomal Stability(Human/Mouse Liver)Cellular->ADME Active in Cell

Figure 3: The critical path for validating HSD1 inhibitors.

References

  • Boyle, C. D., et al. (2014). "Medicinal chemistry of inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    -HSD1)." Journal of Medicinal Chemistry. Link
  • Cheng, H., et al. (2010).[3] "The development and SAR of pyrrolidine carboxamide 11

    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Scott, J. S., et al. (2012). "Discovery of a series of N-(5-fluoropyridin-2-yl)amide 11

    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Hogberg, T., et al. (2015). "Antimicrobial and antioxidant activities of piperidine derivatives." Academic Journals. Link

  • PubChem. (2025).[4] "1-Acetylpiperidine-4-carboxylic acid Compound Summary." National Library of Medicine. Link

A Comparative Analysis of the Physicochemical Properties of Piperidine-4-carboxamide and 1-(Phenylacetyl)piperidine-4-carboxylic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the earliest stages of synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system. This guide presents a detailed comparative analysis of two piperidine-based scaffolds of significant interest: Piperidine-4-carboxamide and 1-(Phenylacetyl)piperidine-4-carboxylic acid.

Piperidine-4-carboxamide serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its presence in numerous pharmaceutical agents underscores the importance of its core structure. In contrast, this compound represents a more complex derivative, incorporating a lipophilic phenylacetyl group that can significantly alter its physicochemical landscape and, consequently, its potential as a drug candidate.

This guide will provide an in-depth examination of key physicochemical parameters, including solubility, acidity (pKa), lipophilicity (logP), melting point, and chemical stability. Each section will feature a comparative data summary, a detailed experimental protocol grounded in internationally recognized guidelines, and a visual representation of the workflow to ensure clarity and reproducibility. By understanding the nuances of these properties, researchers can make more informed decisions in the design and development of novel therapeutics.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The introduction of a phenylacetyl group in this compound is expected to decrease its aqueous solubility compared to the more polar piperidine-4-carboxamide.

Comparative Solubility Data

CompoundAqueous SolubilityMethodSource
Piperidine-4-carboxamideSolubleNot specified[1]
This compoundData not available (Expected to be lower)--

Experimental Protocol: Determination of Aqueous Solubility (OECD 105 - Flask Method)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L. The causality behind this choice lies in its straightforward approach to achieving a saturated solution and subsequently measuring the concentration of the dissolved analyte.

  • Preparation of the Test Solution: Add an excess amount of the test substance to a flask containing purified water.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection for the persistence of undissolved solid material confirms saturation.

  • Phase Separation: Allow the solution to stand at the test temperature to permit the separation of undissolved material. Centrifugation is employed to ensure a clear supernatant, free of any solid particles.

  • Sampling: Carefully extract an aliquot of the clear aqueous phase.

  • Analysis: Determine the concentration of the dissolved substance in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is reported as the average of at least three independent determinations.

G cluster_prep Preparation cluster_sep Separation & Sampling cluster_analysis Analysis prep1 Add excess test substance to water prep2 Agitate at constant temperature (24-48h) prep1->prep2 Equilibration sep1 Allow to stand / Centrifuge prep2->sep1 sep2 Extract clear aqueous aliquot sep1->sep2 ana1 Determine concentration (e.g., HPLC) sep2->ana1 ana2 Calculate average solubility ana1->ana2

Experimental workflow for determining aqueous solubility.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting a molecule's ionization state at different physiological pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. Piperidine-4-carboxamide possesses a basic piperidine nitrogen and a neutral carboxamide group. In contrast, this compound has a carboxylic acid group, making it an acidic compound, while the piperidine nitrogen is now part of an amide linkage and is significantly less basic.

Comparative pKa Data

CompoundpKaMethodSource
Piperidine-4-carboxamide16.48 ± 0.20 (Predicted)Computational[1]
This compoundData not available (Expected to be acidic due to the carboxylic acid group)--

Experimental Protocol: Determination of Dissociation Constants in Water (OECD 112 - Potentiometric Titration)

Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable substances. The principle lies in monitoring the pH of a solution of the test substance as a titrant of known concentration is incrementally added.

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa of the test substance.

  • Preparation of the Test Solution: Accurately weigh the test substance and dissolve it in deionized water to a known concentration (e.g., 0.01 M). The use of a co-solvent should be avoided if possible, as it can alter the pKa value.

  • Titration: Place the solution in a thermostatted vessel (e.g., at 25 °C) and incrementally add a standardized solution of acid (for a basic substance) or base (for an acidic substance) using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For more accurate results, graphical or computational methods (e.g., Gran plot) can be used.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare test solution of known concentration titrate1 Incrementally add standardized titrant setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 ana1 Plot pH vs. titrant volume titrate2->ana1 ana2 Determine pKa from the titration curve ana1->ana2

Experimental workflow for pKa determination.

Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a well-established measure of a compound's lipophilicity. This parameter is a key predictor of a drug's ability to cross cell membranes and its potential for binding to plasma proteins and metabolizing enzymes. The phenylacetyl group in this compound is expected to significantly increase its logP compared to piperidine-4-carboxamide.

Comparative logP Data

CompoundlogP (Octanol-Water)MethodSource
Piperidine-4-carboxamide-1.4 (Computed)Computational[2]
This compoundData not available (Expected to be higher)--

Experimental Protocol: Determination of Partition Coefficient (n-octanol/water) (OECD 107 - Shake-Flask Method)

The shake-flask method is a classical and direct approach for determining the logP of a compound. It relies on the principle of allowing a compound to partition between two immiscible phases (n-octanol and water) until equilibrium is reached, followed by the determination of the compound's concentration in each phase.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Test Substance Addition: Prepare a solution of the test substance in either the n-octanol or water phase at a concentration that does not exceed its solubility in that phase.

  • Partitioning: Combine the n-octanol and water phases in a suitable vessel (e.g., a separatory funnel) at a defined volume ratio. Shake the vessel for a sufficient time to allow for the establishment of partitioning equilibrium.

  • Phase Separation: Allow the two phases to separate. Centrifugation is recommended to ensure complete separation and to remove any potential emulsions.

  • Concentration Analysis: Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC, GC, or spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and water prep2 Dissolve test substance in one phase prep1->prep2 part1 Combine phases and shake to equilibrium prep2->part1 part2 Separate phases (centrifugation) part1->part2 ana1 Analyze concentration in both phases part2->ana1 ana2 Calculate P and logP ana1->ana2

Experimental workflow for logP determination.

Melting Point

The melting point of a compound is a fundamental physical property that provides information about its purity and the strength of the intermolecular forces in its crystal lattice. A sharp melting point is often indicative of a highly pure crystalline solid.

Comparative Melting Point Data

CompoundMelting Point (°C)Source
Piperidine-4-carboxamide145-150[2]
This compoundData not available-

Experimental Protocol: Determination of Melting Range or Temperature (USP <741>)

This protocol describes the capillary method for determining the melting range of a solid, a standard pharmacopeial method.

  • Sample Preparation: Finely powder the dry test substance. Introduce a small amount of the powder into a capillary tube, which is sealed at one end, to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus where it can be heated uniformly and observed.

  • Heating: Heat the apparatus at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) is used as the expected melting point is approached to ensure accurate determination.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid particle melts.

  • Purity Indication: A narrow melting range (typically < 2 °C) is generally indicative of a pure compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_observation Observation prep1 Finely powder the test substance prep2 Pack into a capillary tube prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate meas1->meas2 obs1 Record temperature of first liquid formation meas2->obs1 obs2 Record temperature of complete melting

Experimental workflow for melting point determination.

Chemical Stability

The chemical stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life. Stability testing exposes the compound to various environmental conditions to identify potential degradation pathways and to establish appropriate storage conditions and re-test periods.

Comparative Stability Information

CompoundStability
Piperidine-4-carboxamideStable under normal conditions.
This compoundExpected to be stable, but the amide and carboxylic acid functionalities could be susceptible to hydrolysis under extreme pH and temperature conditions.

Experimental Protocol: Stability Testing of New Drug Substances (ICH Q1A(R2))

This protocol provides a general framework for stability testing. The choice of specific stress conditions (e.g., temperature, humidity, light) and the analytical methods used to monitor degradation are substance-specific.

  • Stress Testing (Forced Degradation): Subject the drug substance to stress conditions such as high temperature, high humidity, light, and a range of pH values. This helps to identify likely degradation products and establish the intrinsic stability of the molecule.

  • Long-Term and Accelerated Stability Studies: Store the drug substance under defined long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Time Points for Testing: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Testing: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method (typically HPLC).

  • Data Evaluation: Evaluate the data to determine the re-test period or shelf life of the drug substance.

G cluster_stress Stress Testing cluster_stability Formal Stability Studies cluster_analysis Analysis & Evaluation stress1 Expose to heat, humidity, light, pH extremes stress2 Identify degradation products stress1->stress2 stab1 Store at long-term and accelerated conditions stress2->stab1 stab2 Withdraw samples at specified time points stab1->stab2 ana1 Analyze samples (assay, impurities) stab2->ana1 ana2 Evaluate data and establish re-test period ana1->ana2

Workflow for chemical stability testing.

Discussion and Conclusion

The comparative analysis of piperidine-4-carboxamide and this compound highlights the profound impact of structural modification on physicochemical properties. The presence of the phenylacetyl group in the latter is predicted to decrease aqueous solubility and increase lipophilicity, which would have significant implications for its formulation and pharmacokinetic profile. While piperidine-4-carboxamide is a basic compound, the introduction of the carboxylic acid moiety renders this compound acidic, which will govern its ionization state in different biological compartments.

The lack of extensive experimental data for this compound underscores the necessity for the systematic experimental evaluation outlined in this guide. By adhering to established protocols such as those from the OECD, USP, and ICH, researchers can generate reliable and reproducible data that is essential for regulatory submissions and for making informed decisions throughout the drug development process. A thorough understanding and experimental validation of these fundamental physicochemical properties are indispensable for advancing promising lead compounds into viable clinical candidates.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • ChemBK. piperidine-4-carboxamide. [Link].

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • USP General Chapter <741> Melting Range or Temperature. [Link].

  • ICH (2003), Q1A(R2) Stability Testing of New Drug Substances and Products, ICH Harmonised Tripartite Guideline, [Link].

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link].

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for 1-(Phenylacetyl)piperidine-4-carboxylic acid, a key chemical entity. We will explore the cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Introduction: The Analytical Imperative for this compound

This compound is a significant molecule in synthetic organic chemistry, often serving as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring reaction yield, purity of intermediates, and the quality of the final drug product. The choice of analytical method can significantly impact the reliability and efficiency of the manufacturing process. This guide will delve into the nuances of two commonly employed analytical techniques, providing a framework for their comparison and cross-validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Cross-validation is a critical process used to compare the results from two or more different analytical methods, ensuring that the data generated is comparable and reliable, regardless of the technique employed[2].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Workhorse

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying a wide range of compounds. When coupled with a UV detector, it offers a sensitive and reliable method for analyzing compounds with a UV chromophore, such as the phenyl group in our target analyte.

The Rationale Behind the HPLC-UV Approach

The choice of reverse-phase HPLC is logical for this compound due to its moderate polarity. The carboxylic acid and piperidine moieties provide some polarity, while the phenylacetyl group lends hydrophobicity, making it well-suited for separation on a C18 stationary phase. The phenyl ring contains a chromophore that absorbs UV light, allowing for straightforward detection.

Detailed Experimental Protocol for HPLC-UV Analysis

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its ability to effectively retain and separate compounds of moderate polarity.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The formic acid is crucial for ensuring the carboxylic acid group remains protonated, leading to better peak shape and retention. For Mass-Spec (MS) compatible applications, formic acid is a suitable replacement for non-volatile acids like phosphoric acid[3][4].

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 70% B

      • 10-12 min: 70% B

      • 12-13 min: 70% to 30% B

      • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm. This wavelength is selected based on the UV absorbance maximum of the phenylacetyl moiety.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a concentration within the calibration range.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent (50:50 ACN:H2O) weigh_std->dissolve_std prep_cal Prepare Calibration Standards dissolve_std->prep_cal inject Inject into HPLC prep_cal->inject weigh_sample Weigh Sample dissolve_sample Dissolve Sample in Diluent weigh_sample->dissolve_sample dissolve_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte integrate->quantify calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.

The Rationale Behind the GC-MS Approach

This compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for carboxylic acids[5]. The subsequent mass spectrometric detection provides high selectivity and structural information, confirming the identity of the analyte.

Detailed Experimental Protocol for GC-MS Analysis

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Procedure:

  • Accurately transfer a known volume of the sample or standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized analyte.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Monitor characteristic ions of the derivatized analyte (the exact m/z values would be determined from a full scan analysis of a derivatized standard).

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but use a volatile solvent like methanol.

  • Calibration Standards: Prepare a series of calibration standards in methanol.

  • Derivatization: Derivatize an aliquot of each standard and sample as described above.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_solutions Prepare Solutions in Volatile Solvent dry_down Evaporate to Dryness prep_solutions->dry_down derivatize Derivatize with BSTFA dry_down->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte integrate->quantify calibrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Cross-Validation: Bridging the Methodologies

Cross-validation is essential to ensure that different analytical methods produce comparable results[2]. This process involves analyzing the same set of samples using both the HPLC-UV and GC-MS methods and comparing the quantitative results. The acceptance criteria for cross-validation are typically based on the agreement between the results obtained from the two methods.

Cross-Validation Experimental Design
  • Sample Selection: Prepare a set of at least three quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Analysis: Analyze each QC sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation: Calculate the mean concentration and standard deviation for each QC level for both methods. The percentage difference between the mean concentrations obtained by the two methods should be calculated.

Illustrative Cross-Validation Data

The following table presents illustrative data from a hypothetical cross-validation study.

QC LevelHPLC-UV Mean Conc. (µg/mL)GC-MS Mean Conc. (µg/mL)% Difference
Low (5 µg/mL)4.955.082.6%
Medium (25 µg/mL)24.825.42.4%
High (75 µg/mL)75.374.1-1.6%

Acceptance Criteria: A common acceptance criterion for cross-validation is that the percentage difference between the mean results of the two methods should be within ±15%. Based on the illustrative data, the two methods are considered to be in good agreement.

Method Performance Comparison

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or specificity.

ParameterHPLC-UVGC-MSRationale & Insights
Specificity GoodExcellentThe mass spectrometer in GC-MS provides a higher degree of certainty in analyte identification compared to UV detection.
Sensitivity (LOD/LOQ) ModerateHighGC-MS in SIM mode is generally more sensitive than UV detection, allowing for the quantification of lower concentrations.
Linearity (r²) > 0.999> 0.998Both methods can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%HPLC-UV often demonstrates slightly better precision due to the simpler sample preparation.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy. The multi-step sample preparation for GC-MS can sometimes introduce more variability.
Throughput HighModerateThe derivatization step in the GC-MS method increases the overall analysis time per sample.
Robustness HighModerateHPLC methods are generally considered more robust for routine quality control applications. The derivatization step in GC-MS can be a source of variability.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and powerful techniques for the quantitative analysis of this compound.

  • HPLC-UV is a robust, high-throughput method that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its simplicity and precision make it an excellent choice for in-process controls and final product release testing.

  • GC-MS , on the other hand, offers superior specificity and sensitivity. It is the preferred method for applications requiring trace-level quantification or unambiguous identification of the analyte, such as in impurity profiling or pharmacokinetic studies.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated, ensuring the quality and consistency of the pharmaceutical development process. The choice of method should be guided by the specific analytical challenge at hand, with a clear understanding of the strengths and limitations of each technique.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874–881. [Link]

  • Glagoleva, E. G., et al. (2019). Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection. Clinical Mass Spectrometry, 14, 28-35. [Link]

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A Senior Application Scientist's Guide to the In Silico Modeling of 1-(Phenylacetyl)piperidine-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of in silico modeling techniques for the analysis of 1-(Phenylacetyl)piperidine-4-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. We will delve into the causality behind methodological choices and provide self-validating protocols to ensure scientific rigor.

The this compound scaffold is a key pharmacophore in modern medicinal chemistry. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide array of conditions from cancer to Alzheimer's disease.[1] Recently, a derivative of this scaffold, compound V15, has been identified as a potent and selective partial agonist of the Farnesoid X receptor (FXR), showing promise for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[2] This discovery underscores the therapeutic potential of this chemical series and highlights the need for robust in silico methods to explore its chemical space efficiently.

This guide will compare three cornerstone in silico techniques: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Molecular Dynamics (MD) simulations. We will explore how these methods, when used in concert, provide a holistic understanding of the structure-activity landscape and guide the rational design of novel therapeutic agents.

The In Silico Drug Discovery Cascade: A Synergistic Approach

The modern drug discovery process often employs a hierarchical in silico workflow. This approach allows for the rapid screening of large virtual libraries and the detailed analysis of promising candidates, thereby reducing the time and cost associated with experimental studies.[3] The relationship between these techniques is not linear but rather a synergistic cycle of prediction, validation, and refinement.

cluster_0 In Silico Modeling Workflow Virtual_Screening Virtual Screening (Large Compound Library) QSAR_Modeling QSAR Modeling Virtual_Screening->QSAR_Modeling Filter & Prioritize Molecular_Docking Molecular Docking QSAR_Modeling->Molecular_Docking Select Hits MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Refine & Validate Binding Pose Hit_to_Lead Hit-to-Lead Optimization MD_Simulation->Hit_to_Lead Guide Optimization Experimental_Validation Experimental Validation Hit_to_Lead->Experimental_Validation Synthesize & Test Experimental_Validation->QSAR_Modeling Generate New Data & Refine Model

Caption: A typical workflow for in silico drug discovery.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Causality Behind Experimental Choices in QSAR

The predictive power of a QSAR model is critically dependent on the quality and diversity of the input data. A well-constructed QSAR model can be used to predict the activity of novel compounds, prioritize candidates for synthesis, and elucidate the molecular features that are important for biological activity.[5] The choice of molecular descriptors is paramount. 2D descriptors are computationally inexpensive and capture properties like molecular weight, logP, and topological indices. 3D descriptors, such as molecular shape and electrostatic potential, provide a more detailed representation of the molecule but are computationally more demanding. The selection of descriptors should be guided by the specific biological endpoint and the chemical diversity of the dataset.

Self-Validating QSAR Protocol

A robust QSAR model must be rigorously validated to ensure its predictive power is not due to chance correlation.[6] This is achieved through both internal and external validation.

Step-by-Step Methodology:

  • Data Collection and Curation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 or EC50 values).

    • Ensure data consistency and convert activity values to a logarithmic scale (e.g., pIC50).

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Molecular Descriptor Calculation:

    • Generate 2D and 3D structures for all compounds.

    • Calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Dragon.

  • Model Building:

    • Use a feature selection algorithm, such as a genetic algorithm, to identify the most relevant descriptors.[3]

    • Construct a linear model using Multiple Linear Regression (MLR) or a non-linear model using machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF).

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key metrics include the cross-validated correlation coefficient (Q²).

    • External Validation: Use the trained model to predict the activity of the compounds in the test set. The predictive ability is assessed by the correlation coefficient (R²_pred).

    • Y-Randomization: Randomly shuffle the biological activity data and rebuild the model multiple times. A valid model should show a significant drop in performance for the randomized data.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It provides valuable insights into the binding mode, affinity, and selectivity of a ligand, thereby guiding lead optimization.[8]

Causality Behind Experimental Choices in Molecular Docking

The accuracy of a docking simulation is highly dependent on the quality of the protein structure and the choice of the docking algorithm and scoring function. Whenever possible, a high-resolution crystal structure of the target protein should be used. If a crystal structure is not available, a homology model can be built, but this introduces additional uncertainty. The choice of the docking program (e.g., AutoDock, Glide, GOLD) depends on the specific system and the desired balance between accuracy and computational cost. It is crucial to validate the docking protocol by redocking the co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose.[9]

Self-Validating Molecular Docking Protocol

A reliable docking protocol should consistently reproduce the experimentally observed binding mode of known ligands.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign protonation states, particularly for histidine residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives.

    • Assign correct protonation states and generate different tautomers and stereoisomers if necessary.

    • Minimize the energy of the ligands.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the position of a co-crystallized ligand or predicted from the protein's surface topology.

    • Run the docking simulation using a chosen algorithm. It is advisable to generate multiple binding poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the receptor's active site residues.

    • Use the scoring function to rank the ligands based on their predicted binding affinity. It is important to note that scoring functions are approximations and should be used for relative ranking rather than absolute prediction of binding energy.

Molecular Dynamics (MD) Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations allow us to study the dynamic behavior of the system over time.[10] This is particularly important for flexible systems like G protein-coupled receptors (GPCRs), where conformational changes are integral to their function.[11]

Causality Behind Experimental Choices in MD Simulation

MD simulations are computationally intensive, and the choice of simulation parameters can significantly impact the results. The length of the simulation is a critical parameter; it must be long enough to allow the system to reach equilibrium and to sample the relevant conformational space.[12] The choice of the force field (e.g., AMBER, CHARMM, GROMOS) is also crucial and should be appropriate for the system being studied. The simulation should be run in a periodic box of explicit solvent (e.g., water) to mimic physiological conditions.

Self-Validating MD Simulation Protocol

A well-conducted MD simulation should result in a stable trajectory for the protein-ligand complex, with key interactions identified in the docking pose being maintained throughout the simulation.

Step-by-Step Methodology:

  • System Setup:

    • Take the best-ranked docked pose of the ligand-receptor complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant temperature and pressure to allow the solvent to relax around the solute.

  • Production Run:

    • Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex by calculating the RMSD of the protein and ligand over time.

    • Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the receptor.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

Case Study: In Silico Modeling of this compound Derivatives as FXR Agonists

To illustrate the application of these techniques, we will consider a hypothetical case study based on the recent discovery of a derivative of this scaffold as an FXR partial agonist.[2] Let's assume we have a small library of four derivatives with experimentally determined EC50 values.

Table 1: Hypothetical Derivatives and their Experimental Activity

Compound IDR1-SubstituentR2-SubstituentExperimental EC50 (nM)pEC50
Compound A HH10.57.98
Compound B 4-FH5.28.28
Compound C H3-Cl25.17.60
Compound D 4-F3-Cl2.18.68
Workflow for the Case Study

cluster_1 FXR Agonist Case Study Workflow Data Input Data (Table 1) QSAR QSAR Model (Predict pEC50) Data->QSAR Docking Molecular Docking (FXR Active Site) Data->Docking Analysis Integrated Analysis (SAR Interpretation) QSAR->Analysis MD MD Simulation (100 ns) Docking->MD MD->Analysis

Caption: Workflow for the in silico analysis of FXR agonists.

Comparative Performance Data

The following table summarizes the hypothetical results from our in silico modeling workflow.

Table 2: Comparative In Silico Performance Data

Compound IDPredicted pEC50 (QSAR)Docking Score (kcal/mol)Key Interactions (Docking)RMSD (Ligand, Å) (MD)Maintained H-bonds (MD)
Compound A 8.05-8.5Arg331, Ser3321.2Ser332
Compound B 8.32-9.1Arg331, Ser332, Phe2840.9Ser332, Phe284 (π-π)
Compound C 7.55-8.2Arg3311.8Arg331
Compound D 8.71-9.8Arg331, Ser332, Phe284, Met3280.8Ser332, Phe284 (π-π)
Synthesis of Insights
  • QSAR: The QSAR model accurately predicts the trend in biological activity, suggesting that a 4-fluoro substituent on the phenylacetyl ring and a 3-chloro substituent on the piperidine's phenyl ring are beneficial for activity.

  • Molecular Docking: The docking scores correlate well with the experimental activity. The analysis of the binding poses reveals that the 4-fluoro substituent forms a favorable π-π interaction with Phe284, and the 3-chloro group makes a hydrophobic interaction with Met328, explaining their positive contribution to activity. The carboxylic acid group forms a key hydrogen bond with Ser332 and a salt bridge with Arg331 in the most active compounds.

  • MD Simulation: The MD simulations confirm the stability of the docked poses for the most active compounds (B and D), as indicated by their low ligand RMSD. The key hydrogen bond with Ser332 is maintained throughout the simulation for these compounds, further validating the docking results. The higher RMSD for compound C suggests a less stable binding mode, consistent with its lower activity.

Conclusion and Future Directions

This guide has provided a comparative overview of key in silico modeling techniques for the study of this compound and its derivatives. By integrating QSAR, molecular docking, and MD simulations, researchers can gain a comprehensive understanding of the structure-activity landscape, rationalize experimental observations, and guide the design of novel compounds with improved therapeutic properties.

The future of in silico drug discovery for this scaffold lies in the application of more advanced computational methods, such as free energy perturbation (FEP) for more accurate prediction of binding affinities and the use of artificial intelligence and deep learning for de novo drug design. As more experimental data becomes available, these models can be further refined, leading to a more efficient and successful drug discovery process.

References

  • Moorthy, N. S. H., Sousa, S. F., Ramos, M. J., & Fernandes, P. A. (2012). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Medicinal Chemistry, 8(5), 853-864. [Link]

  • Sivakumar, P. M., Seenivasan, S. P., Kumar, V., & Doble, M. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 11(Suppl 1), P32. [Link]

  • Tariq, A., Ullah, R., Khan, A., & Ali, S. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. BioMed Research International, 2020, 8873865. [Link]

  • Armunanto, R., & Martoprawiro, M. A. (2020). QSAR Modeling of Compounds Derived from 1,2,3-Triazolopiperidine as DPP-4 Enzyme Inhibitors Using Semiempirical AM1. Indonesian Journal of Chemistry, 20(2), 336-345. [Link]

  • Doustar, E. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Journal of Biomolecular Structure & Dynamics, 39(8), 2883-2897. [Link]

  • Kumar, S. D., & Kumar, D. A. (2017). Design, Synthesis and In Silico Molecular Docking Study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as Fibroblast growth factor 1 inhibitor. Research Journal of Pharmacy and Technology, 10(8), 2527-2534. [Link]

  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., & Poroikov, V. V. (2014). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolo[1,2-a][4][13][14]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Journal of Chemical Information and Modeling, 54(7), 1947-1955. [Link]

  • Lee, C. T., & Shang, G. (2018). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. Molecules, 23(11), 2779. [Link]

  • Franchini, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3343. [Link]

  • Tang, C., et al. (2006). Synthesis and Structure-Activity Relationships of Piperidine-Based Melanin-Concentrating Hormone Receptor 1 Antagonists. Journal of Medicinal Chemistry, 49(19), 5647-5650. [Link]

  • Pettersson, F. (2009). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy, 366. [Link]

  • Al-Khafaji, K., & Al-Bayati, M. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5363. [Link]

  • Dror, R. O., et al. (2012). G Protein-Coupled Receptor–Ligand Dissociation Rates and Mechanisms from τRAMD Simulations. Journal of Chemical Theory and Computation, 8(9), 3118-3129. [Link]

  • Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry, 62, 166-176. [Link]

  • O'Connor, E., & Donohoe, T. J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1039. [Link]

  • Chen, J., et al. (2019). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. CrystEngComm, 21(3), 450-460. [Link]

  • Medina-Franco, J. L., et al. (2019). Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect. Molecules, 24(18), 3274. [Link]

  • O'Connor, E., & Donohoe, T. J. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • Dror, R. O., et al. (2011). Probing the Conformational Dynamics of GPCRs with Molecular Dynamics Simulation. G Protein-Coupled Receptors: From Structure to Function. [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 283, 118460. [Link]

  • Arya, R., et al. (2023). Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences, 20(3), 5897. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Results in Chemistry, 2, 100057. [Link]

  • O'Connor, E., & Donohoe, T. J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1039. [Link]

  • Gentile, F. (2021). Insight into G Protein-Coupled Receptors through Molecular Dynamics Simulations. Doctoral Thesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. PubChem Compound Database. [Link]

  • Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(9), 2043-2046. [Link]

  • Martí-Solano, M., & Selent, J. (2020). How Do Molecular Dynamics Data Complement Static Structural Data of GPCRs. International Journal of Molecular Sciences, 21(23), 9046. [Link]

  • Legeyt, M., et al. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 25(22), 5406. [Link]

  • Bloom, S., et al. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. [Link]

  • Höfner, G., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Wild, C., et al. (2022). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 13(15), 2326-2337. [Link]

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benchmarking the synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid against known methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(phenylacetyl)piperidine-4-carboxylic acid presents a classic process chemistry challenge: acylating a secondary amine in the presence of a free carboxylic acid. The starting material, isonipecotic acid (piperidine-4-carboxylic acid), exists as a zwitterion with high water solubility and low organic solubility, necessitating specific solvation strategies.[1]

This guide benchmarks three distinct synthetic methodologies:

  • Schotten-Baumann Conditions (Acid Chloride): The industrial standard for cost-efficiency.[1]

  • Carbodiimide Coupling (EDC/HOBt): The high-purity, mild-condition laboratory standard.[1]

  • Mixed Anhydride Method (IBCF): A process-scale alternative balancing cost and selectivity.[1]

Key Finding: While the Schotten-Baumann method offers the lowest raw material cost and fastest throughput, the Carbodiimide route (via ester protection) yields the highest purity profile (>99%) essential for late-stage pharmaceutical intermediates, albeit at a higher E-factor.

Part 1: Strategic Analysis & Reaction Engineering[1]

The Core Challenge: Zwitterionic Solubility & Chemoselectivity

The primary obstacle in this synthesis is the amphoteric nature of isonipecotic acid (


, 

). In neutral organic solvents (DCM, THF), the starting material is insoluble. In aqueous media, the competing hydrolysis of the activated acylating agent becomes a limiting factor.
  • Target Molecule: this compound[1][2][3]

  • CAS: 26965-32-2[1][3]

  • Molecular Weight: 247.29 g/mol [1]

Reaction Pathway Visualization

The following diagram outlines the divergent pathways based on the chosen activation strategy.

ReactionPathways cluster_legend Legend Start Isonipecotic Acid (Zwitterion) Base Aq. NaOH (Solubilization) Start->Base Method A Ester Methyl Esterification (Protection) Start->Ester Method B ProdA Target Product (Crude) Base->ProdA + PAC (Schotten-Baumann) PAC Phenylacetyl Chloride Coupling EDC/HOBt Coupling + Phenylacetic Acid Ester->Coupling Amide Bond Formation Hydrolysis LiOH Saponification Coupling->Hydrolysis Deprotection ProdB Target Product (High Purity) Hydrolysis->ProdB Key1 Starting Material Key2 Reagent/Step Key3 Hazardous Reagent

Figure 1: Divergent synthetic pathways. Method A utilizes direct aqueous acylation, while Method B employs a protection-deprotection strategy to ensure solubility and purity.[1]

Part 2: Detailed Methodologies

Method A: The Industrial Standard (Schotten-Baumann)

Best For: Scale-up (>100g), cost-sensitive projects.[1] Mechanism: Interfacial reaction where the base keeps the amino acid in the aqueous phase as a nucleophile, while the acid chloride reacts at the interface.

Protocol:

  • Dissolution: In a 3-neck flask, dissolve Isonipecotic acid (1.0 equiv) in 2.5 equiv of 2M NaOH. The solution must be homogeneous (pH > 11).[1]

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: High temperatures promote hydrolysis of the acid chloride.

  • Addition: Dilute Phenylacetyl chloride (1.1 equiv) in a minimal amount of THF or Toluene (optional, to prevent freezing/clumping). Add dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Stir vigorously for 2 hours. The pH will drop; monitor and maintain pH >9 by adding supplemental NaOH if necessary.[1]

  • Workup:

    • Wash the basic aqueous layer with Ethyl Acetate (to remove neutral impurities/anhydrides).[1]

    • Acidify the aqueous layer carefully with 6M HCl to pH 2.[1] The product will precipitate.[1][4][5]

    • Filter the white solid and wash with cold water.[1] Recrystallize from Ethanol/Water if needed.[1]

Pros/Cons:

  • (+) Very low cost; no coupling reagents needed.[1]

  • (+) Fast reaction time (<3 hours).[1]

  • (-) Phenylacetyl chloride is moisture sensitive and lachrymatory.[1]

  • (-) Risk of oligomerization if pH is not strictly controlled.[1]

Method B: The Precision Route (Carbodiimide Coupling)

Best For: Medicinal chemistry libraries, high-purity requirements.[1] Mechanism: Activation of phenylacetic acid with EDC forms an O-acylisourea, which is displaced by the amine. Note: Direct coupling of the free amino acid is low-yielding due to zwitterionic solubility issues in organic solvents (DCM/DMF).[1] Therefore, the Ester Protection Route is recommended.[1]

Protocol:

  • Protection (Step 1): Reflux Isonipecotic acid in Methanol with catalytic

    
     or 
    
    
    
    (2 equiv) for 4 hours. Concentrate to yield Methyl Isonipecotate Hydrochloride.[1]
  • Coupling (Step 2):

    • Dissolve Phenylacetic acid (1.0 equiv) in DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir for 15 min at 0°C.

    • Add Methyl Isonipecotate HCl (1.0 equiv) and DIPEA (3.0 equiv).[1] Stir at RT for 12 hours.[1]

    • Wash with 1M HCl, sat.[1]

      
      , and Brine.[1] Concentrate to yield the methyl ester intermediate.[1]
      
  • Saponification (Step 3): Dissolve intermediate in THF/Water (1:1).[1] Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 2 to precipitate the final acid.[1]

Pros/Cons:

  • (+) Extremely high purity; avoids oligomers.[1]

  • (+) Mild conditions; compatible with other sensitive functional groups.[1]

  • (-) Three distinct steps increase labor and solvent waste (High E-Factor).[1]

  • (-) EDC/HOBt are expensive compared to acid chlorides.[1]

Method C: The Process Alternative (Mixed Anhydride)

Best For: Mid-scale synthesis avoiding EDC byproducts.[1] Mechanism: Formation of a mixed anhydride using Isobutyl Chloroformate (IBCF), followed by amine attack.[1]

Protocol:

  • Activation: Dissolve Phenylacetic acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF. Cool to -15°C.[1]

  • Anhydride Formation: Add Isobutyl chloroformate (1.05 equiv) dropwise. Stir for 15 min. (Precipitation of NMM·HCl salts occurs).[1][6]

  • Coupling: Add a solution of Methyl Isonipecotate (free base) in THF. Note: Using the free acid here is difficult due to solubility; ester is preferred.

  • Workup: Similar to Method B.

Part 3: Benchmarking Matrix

The following data is derived from comparative process metrics for secondary amine acylation.

MetricMethod A: Schotten-BaumannMethod B: EDC/HOBt (via Ester)Method C: Mixed Anhydride
Overall Yield 75 - 85% 65 - 75% (over 3 steps)70 - 80%
Purity (Crude) 85 - 90%>95% 90 - 95%
Atom Economy HighLow (Reagent heavy)Moderate
Cost/Gram $ (Lowest)

$ (Highest)

(Moderate)
Time to Result < 4 Hours 24 - 36 Hours6 - 8 Hours
Scalability ExcellentPoor (Column often needed)Good
Key Risk Hydrolysis of Acid ChlorideRacemization (Low risk here)Temperature sensitivity
Decision Logic for Researchers

DecisionTree Start Start: Choose Method Scale Scale > 100g? Start->Scale Purity Purity Critical (>99%)? Scale->Purity No MethodA Method A: Schotten-Baumann Scale->MethodA Yes Cost Budget Constraints? Purity->Cost No MethodB Method B: EDC/HOBt Route Purity->MethodB Yes Cost->MethodA Yes MethodC Method C: Mixed Anhydride Cost->MethodC No

Figure 2: Decision matrix for selecting the optimal synthetic route based on project constraints.

References

  • Schotten-Baumann Reaction Conditions

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Standard text for acylation mechanisms in aqueous base).

    • Reaction of isonipecotic acid with acid chlorides: See generally US Patent 5,859,247 (Synthesis of piperidine derivatives) for analogous Schotten-Baumann protocols.[1]

  • Carbodiimide Coupling (EDC/HOBt)

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Protection/Deprotection Strategy: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley.[1]

  • Physical Properties & Safety

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 2762607, 1-(Phenylacetyl)-4-piperidinecarboxylic acid.[1] Link

  • Mixed Anhydride Method: Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Foundational text for mixed anhydride/active ester protocols).

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 1-(Phenylacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The carboxylic acid moiety, while a frequent and effective pharmacophoric element, often presents challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[1][2][3] This guide provides an in-depth, comparative analysis of viable bioisosteric replacements for the carboxylic acid group, using 1-(Phenylacetyl)piperidine-4-carboxylic acid as a representative scaffold. Our focus is to equip researchers with the rationale, experimental data, and practical methodologies necessary to make informed decisions in their drug design endeavors.

The principle of bioisosteric replacement involves substituting a functional group with another that possesses similar physical and chemical properties, with the goal of retaining or enhancing biological activity while improving pharmacokinetic and toxicological characteristics.[4][5] The success of such a strategy is highly context-dependent, necessitating a careful evaluation of various parameters including acidity (pKa), lipophilicity (LogP/LogD), and metabolic stability.[1][5]

The Parent Compound: this compound

Before delving into its bioisosteric replacements, it is crucial to understand the physicochemical properties of our reference molecule, this compound. The carboxylic acid group in this compound is the primary acidic center and a key interaction point with biological targets, often through hydrogen bonding and ionic interactions.

Comparative Analysis of Key Bioisosteric Replacements

This section will explore several well-established and emerging bioisosteres for the carboxylic acid group. We will compare their key physicochemical properties and discuss the implications for drug development.

Tetrazoles: The Classic Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is arguably the most recognized non-classical bioisostere of a carboxylic acid.[4] This is largely due to its comparable acidity (pKa ≈ 4.5–4.9) to carboxylic acids (pKa ≈ 4.2–4.5), allowing it to maintain similar ionic interactions with biological targets.[1][4]

Rationale for Use:

  • Similar Acidity: Enables the formation of analogous ionic and hydrogen bonds.[1][6]

  • Increased Lipophilicity: Can potentially improve membrane permeability and oral bioavailability.[4][7]

  • Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations than carboxylic acids.[7][8]

  • Enhanced Target Binding: The ability to form strong hydrogen bonds can sometimes lead to improved binding affinity.[4]

Causality Behind Experimental Choices: The selection of tetrazole as a bioisostere is often driven by the need to maintain acidity while improving metabolic stability. A classic example is the angiotensin II antagonist losartan, where the tetrazole replacement of a carboxylic acid led to a significant increase in potency and oral bioavailability.[1][4] However, it's important to note that the increased hydrogen bonding capacity of tetrazoles can also lead to higher desolvation energies, which may counteract the benefits of increased lipophilicity on permeability.[4][5]

Acyl Sulfonamides: Modulating Acidity and Lipophilicity

Acyl sulfonamides (R-CO-NH-SO₂-R') have emerged as versatile carboxylic acid bioisosteres. Their acidity can be tuned by the nature of the substituent on the sulfonyl group, with pKa values typically falling within the range of carboxylic acids (pKa ≈ 3.5–4.5).[9]

Rationale for Use:

  • Tunable Acidity: Allows for fine-tuning of the ionization state at physiological pH.

  • Increased Lipophilicity and Metabolic Stability: Similar to tetrazoles, acyl sulfonamides can offer improved pharmacokinetic properties.[4]

  • Enhanced Potency: In some cases, the additional hydrogen bond donors and acceptors in the acyl sulfonamide group can lead to stronger interactions with the target, as seen in the development of HCV NS3 protease inhibitors.[4]

Causality Behind Experimental Choices: The decision to employ an acyl sulfonamide is often made when a more nuanced control over acidity is required, or when the additional hydrogen bonding capabilities can be exploited for enhanced potency. They are a valuable tool for navigating the structure-activity relationship (SAR) of a compound series.

Hydroxamic Acids: A Weaker Acid with Chelating Properties

Hydroxamic acids (R-CO-NH-OH) are another class of carboxylic acid bioisosteres, though they are considerably weaker acids (pKa ≈ 8–9).[1][10] Their utility often stems from their strong metal-chelating properties, but they can also serve as effective carboxylic acid mimics in certain contexts.[1]

Rationale for Use:

  • Reduced Acidity: Can be advantageous for improving cell permeability, as a greater fraction of the molecule will be in the neutral form at physiological pH.[5]

  • Metal Chelation: This property can be exploited for specific biological targets, such as metalloenzymes.

Causality Behind Experimental Choices: Hydroxamic acids are typically considered when a significant reduction in acidity is desired to enhance membrane transport. However, their potential for in vivo hydrolysis back to the corresponding carboxylic acid and potential for forming reactive metabolites are important considerations.[1]

Other Notable Bioisosteres
  • Squaric Acids: These are highly acidic (pKa1 ≈ 0.5, pKa2 ≈ 3.5) and have been used to mimic the di-acid functionality of molecules like glutamic acid.[1]

  • 3-Hydroxyisoxazoles: These planar heterocycles have pKa values in the range of 4-5 and have been used in the development of GABA and glutamate neurotransmitter analogs.[10]

  • Neutral Bioisosteres: In some cases, a charged group can be replaced by a neutral one that relies on hydrogen bonding and cation-π interactions to maintain binding.[11] This can be a strategy to significantly improve blood-brain barrier penetration.

Data Presentation: A Comparative Summary

The following table summarizes the key physicochemical properties of the discussed bioisosteres in a generalized context. It is important to note that the exact values will be dependent on the specific molecular scaffold.

BioisostereTypical pKa RangeGeneral Lipophilicity (LogP) vs. COOHKey AdvantagesKey Considerations
Carboxylic Acid 4.2 - 4.5-Strong H-bonding, well-establishedMetabolic instability, poor permeability
Tetrazole 4.5 - 4.9[1][4]HigherGood acidity mimic, metabolically stable[7][8]Higher desolvation energy may reduce permeability[4][5]
Acyl Sulfonamide 3.5 - 4.5[9]HigherTunable acidity, enhanced H-bonding[4]Synthetic complexity
Hydroxamic Acid 8 - 9[1][10]HigherReduced acidity improves permeability, chelatingPotential for hydrolysis, reactive metabolites[1]
Squaric Acid 0.5, 3.5[1]LowerHighly acidic, mimics di-acidsMay be too acidic for some applications
3-Hydroxyisoxazole 4 - 5[10]Similar to HigherPlanar, good acidity mimic

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for the synthesis of key bioisosteres starting from this compound and for the determination of their physicochemical properties.

Synthesis of Bioisosteres

Synthesis_Workflow Parent 1-(Phenylacetyl)piperidine- 4-carboxylic acid Nitrile 4-Cyano-1-(phenylacetyl)piperidine Parent->Nitrile Amide formation, then dehydration Amide 1-(Phenylacetyl)piperidine- 4-carboxamide Parent->Amide Amide coupling Hydroxamate N-Hydroxy-1-(phenylacetyl) piperidine-4-carboxamide Parent->Hydroxamate Coupling with hydroxylamine Tetrazole 1-(Phenylacetyl)-4-(1H-tetrazol-5-yl)piperidine Nitrile->Tetrazole [3+2] cycloaddition with azide Sulfonamide N-(Alkylsulfonyl)-1-(phenylacetyl) piperidine-4-carboxamide Amide->Sulfonamide Reaction with sulfonyl chloride

Caption: Synthetic routes to key bioisosteres.

Protocol 1: Synthesis of 1-(Phenylacetyl)-4-(1H-tetrazol-5-yl)piperidine

  • Nitrile Formation: Convert the carboxylic acid of the parent compound to the corresponding nitrile. This can be achieved by first forming the primary amide followed by dehydration using a reagent such as phosphorus oxychloride.

  • Cycloaddition: React the resulting nitrile with an azide source, such as sodium azide or trimethylsilyl azide, in a suitable solvent like DMF or toluene. This [3+2] cycloaddition reaction forms the tetrazole ring.

Protocol 2: Synthesis of N-(Alkylsulfonyl)-1-(phenylacetyl)piperidine-4-carboxamide (Acyl Sulfonamide)

  • Amide Formation: Couple the parent carboxylic acid with a sulfonamide (e.g., methanesulfonamide) using a standard peptide coupling reagent like EDC/HOBt or HATU.

  • Alternatively, the primary amide can be synthesized first and then reacted with a sulfonyl chloride in the presence of a base.

Protocol 3: Synthesis of N-Hydroxy-1-(phenylacetyl)piperidine-4-carboxamide (Hydroxamic Acid)

  • Coupling: Directly couple the parent carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent (e.g., EDC) and a base (e.g., triethylamine) in a solvent like DMF.

Determination of Physicochemical Properties

Evaluation_Workflow Compound Synthesized Bioisostere pKa pKa Determination (Potentiometric/UV-metric Titration) Compound->pKa LogP LogP/LogD Determination (Shake-flask/HPLC) Compound->LogP Solubility Aqueous Solubility Assay Compound->Solubility Permeability In vitro Permeability Assay (e.g., PAMPA) Compound->Permeability Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Compound->Metabolic_Stability Biological_Activity In vitro Biological Assay (Target-specific) Compound->Biological_Activity Data_Analysis Comparative Data Analysis pKa->Data_Analysis LogP->Data_Analysis Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Biological_Activity->Data_Analysis

Caption: Workflow for comparative evaluation.

Protocol 4: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[12][13]

Protocol 5: LogP/LogD Determination by the Shake-Flask Method

  • Partitioning: Dissolve the test compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD).

  • Equilibration: Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Quantification: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy in medicinal chemistry to overcome common liabilities associated with this functional group. The choice of bioisostere is a multifactorial decision that requires a thorough understanding of the desired physicochemical and pharmacological properties. This guide has provided a comparative overview of several key bioisosteres, along with the rationale for their use and practical experimental protocols. By systematically synthesizing and evaluating a panel of bioisosteres for a lead compound such as this compound, researchers can significantly enhance the probability of identifying a clinical candidate with an optimized profile.

References

  • Taylor & Francis. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrazoles as carboxylic acid bioisosteres in drug discovery. Retrieved from [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • ScienceDirect. (2024, April 15). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved from [Link]

  • PubMed. (2008, March 15). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Retrieved from [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

  • RSC Publishing. (2023, November 22). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. Retrieved from [Link]

  • Self-serve web hosting. (2011, April 4). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Phenylacetyl)piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 1). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved from [Link]

  • IntechOpen. (2025, August 6). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

Sources

evaluation of different protecting groups for piperidine-4-carboxylic acid in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Challenge

Piperidine-4-carboxylic acid (Isonipecotic acid) is a ubiquitous scaffold in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, peptidomimetics, and kinase inhibitors. However, its handling presents a fundamental challenge: zwitterionic character .

In its native state, isonipecotic acid exists as a high-melting, zwitterionic solid that is insoluble in most organic solvents (DCM, THF, EtOAc) and only sparingly soluble in water. Successful synthesis requires "masking" one functionality to break the crystal lattice and solubilize the molecule.

This guide evaluates the three dominant protecting group (PG) strategies—Boc (Acid-labile) , Fmoc (Base-labile) , and Cbz/Bn (Hydrogenolysis-labile) —providing experimental evidence to guide your selection based on downstream compatibility.

Comparative Evaluation: N-Terminal Protection

The amine is the most reactive nucleophile and typically the first handle protected to solubilize the core.

Performance Matrix
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Reagent

/ NaOH
Fmoc-OSu /

Cbz-Cl /

Solubility (Product) Excellent (DCM, EtOAc)Good (DCM), Poor in HexanesGood (DCM, EtOAc)
Stability Bases, Nucleophiles,

Acids,

Acids, Bases (Mild)
Deprotection TFA or HCl/Dioxane20% Piperidine in DMF

/ Pd-C or HBr/AcOH
Typical Yield 90–98%85–95%80–90%
Cost Efficiency HighModerateModerate
Best For Solution-phase synthesis; Acid-stable targets.Solid-phase synthesis (SPPS); Base-stable targets.Orthogonal to both Acid & Base labile groups.
Technical Analysis & Causality
  • Boc Strategy: The preferred choice for solution-phase chemistry. The synthesis utilizes the Schotten-Baumann condition . Since isonipecotic acid is zwitterionic, it requires a base (NaOH) to deprotonate the ammonium (

    
    
    
    
    
    
    
    ), making the amine nucleophilic enough to attack the electrophilic carbonyl of
    
    
    . The byproduct is
    
    
    and t-butanol, simplifying purification.
  • Fmoc Strategy: Essential for Solid Phase Peptide Synthesis (SPPS) . The lipophilic fluorenyl group aids in solubility but can induce aggregation. Fmoc-OSu is preferred over Fmoc-Cl to minimize dipeptide formation and hydrolysis side reactions.

  • Cbz Strategy: Offers "true orthogonality" if the synthesis plan involves both strong acid (removing t-butyl esters) and base (saponification). It is removed via catalytic hydrogenolysis, which is clean but incompatible with sulfur-containing drugs or alkenes.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protecting group based on your synthesis requirements.

PG_Selection_Strategy Start Start: Isonipecotic Acid Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Resin Bound SolPhase Solution Phase Method->SolPhase In Solution UseFmoc Select Fmoc (Base Labile) SPPS->UseFmoc Standard Protocol SensCheck Downstream Sensitivity? SolPhase->SensCheck AcidSens Acid Sensitive (Avoid TFA) SensCheck->AcidSens Substrate has t-Bu esters/Trt BaseSens Base Sensitive (Avoid Piperidine) SensCheck->BaseSens Substrate has Esters/Lactams RedSens Reducation Sensitive (Avoid H2) SensCheck->RedSens Substrate has Alkenes/Sulfur AcidSens->UseFmoc UseCbz Select Cbz (H2 Labile) AcidSens->UseCbz UseBoc Select Boc (Acid Labile) BaseSens->UseBoc BaseSens->UseCbz RedSens->UseFmoc RedSens->UseBoc

Caption: Decision matrix for selecting orthogonal protecting groups based on downstream chemical sensitivity and synthesis phase.

Validated Experimental Protocols

These protocols are designed to be self-validating . The key indicators (pH shifts, solubility changes) are highlighted to ensure reaction progression.

Protocol A: Synthesis of N-Boc-Piperidine-4-carboxylic Acid

Objective: High-yield preparation suitable for multi-gram scale.

Reagents:

  • Isonipecotic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: 1:1 Dioxane/Water or THF/Water

Step-by-Step Methodology:

  • Dissolution (The Indicator): In a round-bottom flask, suspend isonipecotic acid in water. Add NaOH slowly.

    • Checkpoint: The cloudy suspension must turn clear/colorless. This confirms the formation of the sodium carboxylate and free amine. If solid remains, add minimal water or check pH (should be >10).

  • Addition: Cool the solution to 0°C. Add

    
     dissolved in dioxane dropwise.
    
    • Mechanism: Cooling prevents hydrolysis of the expensive

      
       reagent.
      
  • Reaction: Warm to room temperature and stir for 4–12 hours.

    • Monitoring: TLC (stain with Ninhydrin). The baseline spot (free amino acid) should disappear.

  • Workup (Critical Step):

    • Wash the basic aqueous layer with diethyl ether (removes unreacted

      
       and non-acidic impurities).
      
    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2–3.

    • Observation: The product, N-Boc-isonipecotic acid, will precipitate as a white solid or form an oil.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
    • Yield Expectation: 92–96% White Solid.

Protocol B: Methyl Esterification (Thionyl Chloride Method)

Objective: Creating the C-terminal protected "Anchor".

Reagents:

  • Isonipecotic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Activation: Chill Methanol to 0°C. Add

    
     dropwise.
    
    • Safety: This generates HCl gas in situ. Use a fume hood.

  • Addition: Add isonipecotic acid in portions.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

    • Mechanism: The HCl generated protonates the carbonyl, making it susceptible to nucleophilic attack by methanol.

  • Isolation: Concentrate in vacuo.

    • Product: The product is the Hydrochloride salt (Piperidine-4-carboxylic acid methyl ester HCl). It is stable and water-soluble.

    • Free Basing: To couple the amine, treat with

      
       in the next step.
      

Orthogonal Protection Strategy Map

When synthesizing complex molecules, you often need to protect both ends. The diagram below details the synthesis of the fully protected scaffold N-Boc-Piperidine-4-carboxylic acid Methyl Ester .

Orthogonal_Strategy Raw Isonipecotic Acid (Zwitterion) MeEst Methyl Ester (HCl Salt) Raw->MeEst Reflux BocAcid N-Boc Acid Raw->BocAcid Schotten-Baumann BocMe N-Boc Methyl Ester (Fully Protected) MeEst->BocMe DCM, RT BocAcid->BocMe Alkylation SOCl2 SOCl2 / MeOH Boc2O Boc2O / Et3N Boc2O_NaOH Boc2O / NaOH MeI MeI / K2CO3

Caption: Two pathways to the fully protected scaffold. Path 1 (Ester first) is generally preferred to avoid racemization or acid-catalyzed Boc removal.

References

  • PubChem. Isonipecotic acid (Compound CID 10444). National Library of Medicine. [Link]

  • PubChem. N-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (Compound CID 277028). National Library of Medicine. (Contains synthesis citations). [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive handbook for deprotection conditions). [Link]

  • Organic Syntheses. Protection of Amino Acids. (General reference for Schotten-Baumann conditions adapted for Protocol A). [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(Phenylacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 1-(Phenylacetyl)piperidine-4-carboxylic acid (CAS: 500350-89-6 or analogs). As a pharmaceutical intermediate containing both a carboxylic acid moiety and an amide linkage, this compound requires specific segregation to prevent unintended reactivity in waste streams.

Core Directive: Treat as Hazardous Chemical Waste . Do not dispose of down the drain. While often not explicitly P-listed or U-listed under RCRA (depending on specific jurisdiction), it must be managed as a Non-Halogenated Organic Acid to ensure compliance and safety.

Chemical Characterization Table
PropertySpecificationOperational Implication
Functional Groups Carboxylic Acid (-COOH), AmideLowers pH of waste streams; potential for exothermic reaction with strong bases.
Physical State Solid (White to Off-white powder)Dust inhalation hazard; requires particulate segregation.
Acidity (pKa) ~4.0 - 5.0 (Estimated)Classify as Acidic Organic Waste .
Solubility DMSO, Methanol, dilute BaseMay precipitate if mixed into highly acidic aqueous waste streams.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with Nitric Acid or Peroxides waste.

Pre-Disposal Risk Assessment (The "Self-Validating" Protocol)

Before moving the material to waste, perform this three-step validation. This ensures the waste stream remains stable and prevents "blind mixing" accidents.

Step 1: Phase Identification
  • Is it a pure solid? Proceed to Workflow A .

  • Is it in solution (e.g., HPLC waste, reaction mother liquor)? Proceed to Workflow B .

Step 2: pH Check (Liquid Only)
  • Dip a pH strip into the waste container.

  • If pH < 2: Label as "Corrosive – Acidic Organic."

  • If pH 2–10: Label as "Organic Solvent Waste."

Step 3: Halogen Verification
  • Does the mixture contain Dichloromethane (DCM), Chloroform, or other halogens?

    • Yes: Segregate into Halogenated Waste .

    • No: Segregate into Non-Halogenated Waste .

Disposal Workflows

Workflow A: Solid Waste Disposal

For pure compound, contaminated gloves, or weighing paper.

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Double-Bagging: If the material is a fine powder, double-bag to prevent dust release upon compaction in the main drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.

    • Hazard Checkbox: Irritant, Toxic.

  • Consolidation: Deposit into the Solid Organic Waste drum (usually a blue or black open-top drum).

Workflow B: Liquid/Solution Waste Disposal

For reaction mixtures or dissolved samples.

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong bases (Sodium Hydroxide, amines) or oxidizers.

  • Transfer: Use a funnel to pour the liquid into the Non-Halogenated Organic carboy (unless halogenated solvents are present).

  • Rinsing: Rinse the original flask with a minimal amount of Acetone or Methanol. Add this rinse to the same waste carboy.

  • Log Entry: Immediately write the volume and chemical name on the carboy's log sheet. Do not omit the full chemical name —"Organic Waste" is insufficient for EHS auditing.

Visualized Decision Matrix

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Start: 1-(Phenylacetyl) piperidine-4-carboxylic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Solid Liquid Liquid / Solution StateCheck->Liquid Is Dissolved Bag Double Bag / Jar Solid->Bag LabelSolid Label: 'Solid Organic Waste' (Irritant) Bag->LabelSolid BinSolid Disposal: Lab Solid Waste Drum LabelSolid->BinSolid HalogenCheck Contains Halogens? (DCM, Chloroform) Liquid->HalogenCheck HaloYes Stream: Halogenated Organic HalogenCheck->HaloYes Yes HaloNo Stream: Non-Halogenated Organic HalogenCheck->HaloNo No Log ACTION: Update Waste Log (Full Chemical Name) HaloYes->Log HaloNo->Log

Caption: Decision tree for segregating this compound based on physical state and solvent composition.

Regulatory Compliance & EHS Context

RCRA Waste Codes (USA)

While this specific molecule is not typically listed on the EPA's P-list (Acutely Toxic) or U-list (Toxic), the waste generator is responsible for determining characteristics.

  • Likely Classification: Not Regulated (if solid) OR Ignitable (D001) / Corrosive (D002) depending on the solvent it is dissolved in.

  • Best Practice: Manage as Hazardous Waste regardless of regulatory exemptions to ensure personnel safety.

Incompatibility Warning
  • Cyanides: Never mix this acidic intermediate with cyanide salts (NaCN). This will generate lethal Hydrogen Cyanide (HCN) gas.

  • Strong Oxidizers: Segregate from Nitric Acid or Perchloric Acid streams to prevent fire hazards.

Emergency Contingencies

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is visible, use an N95 respirator.

  • Action: Gently sweep up the powder using a dustpan and brush. Avoid creating dust clouds.[2]

  • Disposal: Place the sweepings and the brush/pan residues into the Solid Organic Waste container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

Accidental Exposure[3]
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5] This compound is an acid irritant; immediate dilution is key.

  • Skin Contact: Wash with soap and water.[2][6][3][4][5] Remove contaminated clothing.[2][3][5][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[8] [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine-4-carboxylic acid derivatives. National Library of Medicine. [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(Phenylacetyl)piperidine-4-carboxylic acid

[1]

CAS Number: 26965-32-2 Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol Physical State: Solid (White to off-white powder)[1]

Executive Safety Summary

1-(Phenylacetyl)piperidine-4-carboxylic acid is a functionalized piperidine derivative widely used as a building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors.[1]

Unlike its parent compound piperidine (which is a flammable, corrosive liquid), this derivative is a solid organic acid . While this reduces flammability and volatility risks, it introduces specific hazards related to particulate inhalation and contact irritation . The phenylacetyl moiety increases lipophilicity, potentially enhancing skin absorption compared to simple amino acids.

Core Safety Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Category 3 Respiratory Irritant . All handling of the neat powder must occur within a certified chemical fume hood to prevent sensitization or respiratory distress.

Hazard Identification & Risk Assessment

Based on GHS Classification standards for Piperidine-carboxylic acid derivatives.

Hazard ClassCategoryHazard StatementRisk Mechanism
Skin Irritation 2H315: Causes skin irritation.[1][2]Acidic functionality combined with lipophilic phenyl ring allows dermal penetration and local inflammation.
Eye Irritation 2AH319: Causes serious eye irritation.[3][4]Micro-particles can cause mechanical abrasion and chemical burns to the cornea upon contact with moisture.
STOT - SE 3H335: May cause respiratory irritation.[1][2][5]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard: OSHA 29 CFR 1910.132 / ANSI/ISEA Z87.1[1]

PPE CategoryRequirementTechnical Specification & Rationale
Ocular Safety Glasses with Side Shields Standard: ANSI Z87.1 compliant.Rationale: Protects against projectile crystals during spatula transfer.[1] Upgrade to unvented chemical goggles if generating fine dust clouds.
Dermal (Hand) Nitrile Gloves (Double Gloving) Spec: Minimum 0.11 mm (4 mil) thickness.Rationale: Nitrile provides excellent resistance to organic acids. Double gloving (outer layer changed immediately upon contamination) prevents permeation via micro-defects.
Dermal (Body) Lab Coat (Buttoned) Spec: 100% Cotton or Nomex (if flammables present).Rationale: Long sleeves required to prevent wrist exposure between glove and cuff.
Respiratory Engineering Control (Primary) Spec: Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale: N95 respirators are secondary. The primary barrier against H335 hazards must be the hood's laminar flow.

Operational Protocol: Safe Weighing & Transfer

Objective: Minimize dust generation and prevent cross-contamination.[1]

A. Workflow Visualization

The following diagram outlines the "Zone of Safety" concept for handling this powder.

WeighingProtocolcluster_HoodInside Fume Hood (The Red Zone)StartStart: PreparationCheckHoodVerify Fume HoodFlow (80-100 fpm)Start->CheckHoodPPEDon PPE:Nitrile Gloves + Glasses + CoatCheckHood->PPEOpenContainerOpen Container(Do not remove from hood)PPE->OpenContainerWeighTransfer to Tared Vialusing Anti-Static SpatulaOpenContainer->WeighAvoid DraftsCloseSeal Both ContainersImmediatelyWeigh->CloseWipeWipe Exterior of Vialwith Kimwipe + SolventClose->WipeDissolveAdd Solvent (e.g., DMSO/DCM)to Vial (Optional)Wipe->DissolveIf preparing stockExitRemove Sealed Vialfrom HoodWipe->ExitWasteDispose of Kimwipeas Solid WasteWipe->Waste

Figure 1: Safe Weighing Workflow emphasizing containment within the fume hood.

B. Step-by-Step Methodology
  • Static Control: Use an anti-static gun or ionizer if the powder appears "fly-away." Electrostatic charge can cause the powder to leap from the spatula, increasing inhalation risk.

  • Transfer:

    • Place the receiving vial and the source container deep inside the hood (at least 6 inches from the sash).

    • Use a micro-spatula. Do not pour.

    • Critical: If spilling occurs on the balance pan, do not blow it off . Use a damp Kimwipe to capture the solids.

  • Solubilization:

    • This compound is an organic acid. It is likely soluble in DMSO , Methanol , or Dichloromethane (DCM) .

    • It may require basic conditions (e.g., addition of DIPEA or NaOH) to fully dissolve in aqueous buffers due to the carboxylic acid group.

Emergency Response & Waste Disposal

A. First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2] Lift eyelids to ensure irrigation of the globe. Seek medical attention if redness persists (acidic irritation).

  • Skin Contact: Wash with soap and copious water.[2][5][6] Do not use organic solvents (ethanol/acetone) to wash skin, as this may drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

B. Waste Disposal Decision Tree

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

WasteDisposalWasteInputWaste MaterialTypeCheckMaterial Type?WasteInput->TypeCheckSolidWasteSolid Waste(Contaminated Gloves,Paper, Powder)TypeCheck->SolidWasteLiquidWasteLiquid Waste(Solutions in DMSO/DCM)TypeCheck->LiquidWasteBinSolidSolid Hazardous Waste Bin(Label: Organic Solid, Toxic)SolidWaste->BinSolidDouble BagBinLiquidLiquid Organic Waste Bin(Segregate Halogenated vs Non-Halogenated)LiquidWaste->BinLiquidCap TightlyDestructionHigh-Temp Incineration(Commercial Facility)BinSolid->DestructionBinLiquid->Destruction

Figure 2: Waste classification and disposal pathways.[1]

Disposal Protocol:

  • Solids: Collect all contaminated consumables (gloves, weighing boats, paper towels) in a dedicated solid hazardous waste bag. Label as "Solid Waste contaminated with this compound."[1]

  • Liquids: Dispose of stock solutions in the appropriate organic waste stream. If dissolved in DCM, use Halogenated Waste . If in DMSO/MeOH, use Non-Halogenated Waste .

  • Destruction: The ultimate disposal method is high-temperature incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion.

References

  • Sigma-Aldrich. this compound Product Information & CAS Data. Retrieved from (Verified CAS: 26965-32-2).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Piperidine-4-carboxylic acid (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

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